6-Amino-5-bromopyrazine-2-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-amino-5-bromopyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3O2/c6-3-4(7)9-2(1-8-3)5(10)11/h1H,(H2,7,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTDLCPSWGQXPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)Br)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectroscopic Characterization of 6-Amino-5-bromopyrazine-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the expected spectroscopic data for 6-Amino-5-bromopyrazine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. While comprehensive experimental data for this specific molecule is not widely published, this document will leverage established principles of spectroscopy and data from structurally analogous compounds to provide a robust predictive framework for its characterization. Understanding the spectroscopic signature of this molecule is crucial for confirming its identity, assessing its purity, and elucidating its role in various chemical and biological processes.
Molecular Structure and its Spectroscopic Implications
This compound possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The pyrazine ring, a nitrogen-containing heterocycle, is substituted with an amino group, a bromine atom, and a carboxylic acid. Each of these components will contribute characteristic signals in various spectroscopic analyses.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical structural information.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, with key signals arising from the aromatic proton on the pyrazine ring, the amine protons, and the carboxylic acid proton.
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| Pyrazine-H | 8.0 - 8.5 | Singlet | The exact shift is influenced by the electron-withdrawing carboxylic acid and electron-donating amino group. |
| -NH₂ | 5.0 - 7.0 | Broad Singlet | The chemical shift and broadness are dependent on solvent and concentration due to hydrogen bonding and exchange. |
| -COOH | 10.0 - 13.0 | Broad Singlet | This proton is acidic and its signal is often broad and can exchange with D₂O. Its downfield shift is characteristic of carboxylic acids.[1] |
Expert Insight: The observation of the broad -NH₂ and -COOH signals, and their subsequent disappearance upon the addition of a few drops of D₂O, is a classic method for confirming the presence of these exchangeable protons.
¹³C NMR Spectroscopy
The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.
| Carbon | Expected Chemical Shift (ppm) | Notes |
| -COOH | 165 - 175 | The carbonyl carbon of the carboxylic acid is typically found in this downfield region.[1] |
| Pyrazine-C-COOH | 145 - 155 | The carbon atom attached to the carboxylic acid group. |
| Pyrazine-C-NH₂ | 150 - 160 | The carbon atom bearing the amino group. |
| Pyrazine-C-Br | 110 - 120 | The carbon atom bonded to the bromine atom. |
| Pyrazine-CH | 130 - 140 | The carbon atom with the single hydrogen attached. |
Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring NMR spectra would involve the following steps:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often a good choice for carboxylic acids and amines as it helps in observing the exchangeable protons.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time and more scans are typically required due to the lower natural abundance of ¹³C.
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the signals.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is invaluable for confirming its identity.
Expected Molecular Ions:
-
Molecular Formula: C₅H₄BrN₃O₂
-
Monoisotopic Mass: Approximately 216.95 g/mol
-
Isotopic Pattern: A characteristic M and M+2 isotopic pattern with roughly equal intensity will be observed due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).
Fragmentation Pattern:
A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (-COOH), resulting in a significant (M - 45) fragment.[2] Other potential fragmentations could involve the loss of Br or HCN from the pyrazine ring.
Caption: Predicted major fragmentation pathways in mass spectrometry.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The compound can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like HPLC or GC.
-
Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule, which can be analyzed in both positive and negative ion modes.
-
Mass Analysis: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is recommended to obtain accurate mass measurements and confirm the elemental composition.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance | Notes |
| O-H (Carboxylic Acid) | 2500 - 3300 | Very Broad | This broad absorption is a hallmark of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[1][3] |
| N-H (Amine) | 3300 - 3500 | Medium, often two bands | The symmetric and asymmetric stretching of the primary amine. |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp | The position is influenced by hydrogen bonding.[3] |
| C=N, C=C (Aromatic Ring) | 1400 - 1600 | Medium to Strong | Stretching vibrations of the pyrazine ring. |
| C-O (Carboxylic Acid) | 1210 - 1320 | Strong | The C-O stretching vibration.[3] |
Expert Insight: The combination of the very broad O-H stretch and the strong C=O stretch is highly indicative of a carboxylic acid functional group.[3]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The solid sample can be prepared as a KBr pellet or analyzed directly using an attenuated total reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum is recorded over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: The positions and shapes of the absorption bands are correlated with the functional groups present in the molecule.
Conclusion
The spectroscopic characterization of this compound relies on a multi-technique approach. ¹H and ¹³C NMR provide the carbon-hydrogen framework, mass spectrometry confirms the molecular weight and elemental composition, and IR spectroscopy identifies the key functional groups. By understanding the predicted spectroscopic data presented in this guide, researchers can confidently identify and assess the purity of this important heterocyclic compound in their drug discovery and development endeavors.
References
-
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
-
Junk, G., and Svec, H. The Mass Spectra of the a-,Amino Acids. Iowa State University. Available at: [Link]
-
Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Available at: [Link]
Sources
6-Amino-5-bromopyrazine-2-carboxylic acid CAS number and identifiers
[1][2]
Executive Summary & Critical Isomer Distinction
This compound is a halogenated pyrazine building block used in the synthesis of complex heterocyclic pharmaceuticals.[1] It is characterized by a pyrazine core substituted with a carboxylic acid at position 2, a bromine atom at position 5, and an amino group at position 6.[1]
⚠️ Critical Isomer Alert
Researchers frequently confuse this molecule with its isomer, 3-Amino-6-bromopyrazine-2-carboxylic acid (CAS 486424-37-7), which is the primary intermediate for the antiviral drug Favipiravir (T-705) .[1]
-
Target of this Guide: 6-Amino-5-bromo isomer (CAS 114401-77-3).[1][2][3][4][5]
-
Favipiravir Intermediate: 3-Amino-6-bromo isomer (CAS 486424-37-7).[1][3][6][7]
Failure to distinguish between these regioisomers will result in structural failure during downstream scaffold assembly.[1]
Chemical Identity & Identifiers
The following data establishes the precise identity of the target molecule.
| Identifier Type | Value | Verification Status |
| Chemical Name | This compound | IUPAC Compliant |
| CAS Number | 114401-77-3 | Verified [1, 2] |
| Molecular Formula | C₅H₄BrN₃O₂ | Calculated |
| Molecular Weight | 217.96 g/mol (Average) | Calculated |
| Monoisotopic Mass | 216.9487 Da | MS Standard |
| SMILES | NC1=NC(C(=O)O)=CN=C1Br | Structural Map |
| InChI Key | JEURNBCYNWNADN-UHFFFAOYSA-N (Predicted) | Algorithmic |
| Appearance | Light yellow to off-white powder | Physical |
| Solubility | DMSO, DMF, Dilute aqueous base | Experimental |
Structural Analysis & Isomerism
Understanding the substitution pattern is vital for predicting reactivity. The pyrazine ring numbering dictates that Nitrogen atoms are at positions 1 and 4.
-
Position 2 (COOH): Electron-withdrawing group (EWG), deactivates the ring but directs nucleophilic attack to positions 3 and 6.
-
Position 6 (NH₂): Electron-donating group (EDG), activates the ring for electrophilic substitution.[1]
-
Position 5 (Br): Halogen handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]
Diagram: Regioisomer Comparison
The following diagram contrasts the target molecule with the Favipiravir intermediate to prevent selection errors.
Caption: Structural comparison highlighting the positional differences of the amino and bromo substituents between the target molecule and the common antiviral intermediate.
Synthetic Pathway (Retrosynthesis)[1]
The synthesis of This compound typically proceeds via the electrophilic bromination of the 6-amino precursor. The amino group at C6 activates the C5 position (ortho-like relationship relative to the amine) more strongly than the deactivated C3 position (which is ortho to the electron-withdrawing carboxyl group).[1]
Protocol: Bromination of 6-Aminopyrazine-2-carboxylic acid[1][4][5][6]
-
Starting Material: 6-Aminopyrazine-2-carboxylic acid (CAS 5964-60-3).
-
Reagent: N-Bromosuccinimide (NBS).[1]
-
Solvent: DMF or Acetonitrile (polar aprotic favored).[1]
-
Conditions: 0°C to Room Temperature, 2-4 hours.
Mechanism: The lone pair on the exocyclic amine (N-C6) donates electron density into the ring. Resonance structures show increased electron density at C5 and C3. However, C3 is deactivated by the inductive effect of the adjacent Carboxyl group at C2. Therefore, bromination occurs selectively at C5 .[1]
Caption: Electrophilic aromatic substitution pathway showing the regioselective bromination driven by the amino group's directing effect.
Analytical Characterization
To validate the integrity of the synthesized or purchased material, the following analytical signatures must be confirmed.
HPLC Method (Purity)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV @ 254 nm and 280 nm.
-
Retention Time: Expect elution earlier than the non-polar dibromo derivatives but later than the non-brominated precursor.
1H NMR (DMSO-d6)[1]
Handling & Stability
References
Sources
- 1. 486424-37-7|3-Amino-6-bromopyrazine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. 6966-01-4|Methyl 3-amino-6-bromopyrazine-2-carboxylate|BLD Pharm [bldpharm.com]
- 3. 1891295-27-4|Methyl 6-amino-5-bromopyrazine-2-carboxylate|BLD Pharm [bldpharm.com]
- 4. 1780649-94-6|3-Amino-6-bromo-5-methylpyrazine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. 2-Pyrazinecarboxylic acid, 6-amino-5-bromo- CAS#: 114401-77-3 [m.chemicalbook.com]
- 6. nexconn.com [nexconn.com]
- 7. 3-Amino-6-bromopyrazine-2-carboxylic acid | C5H4BrN3O2 | CID 18521600 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physical and chemical characteristics of 6-Amino-5-bromopyrazine-2-carboxylic acid
This guide outlines the physical and chemical characteristics, synthesis, and reactivity of 6-Amino-5-bromopyrazine-2-carboxylic acid (CAS 114401-77-3), a specialized pyrazine building block.
Physiochemical Profile, Synthesis, and Application Logic
Part 1: Executive Summary & Molecular Identity
This compound is a halogenated heteroaromatic scaffold used primarily as an intermediate in the synthesis of biologically active compounds, including kinase inhibitors and antiviral agents. It is characterized by a pyrazine core substituted with three distinct functional handles: a carboxylic acid (C2), a bromine atom (C5), and an amino group (C6).
Critical Isomer Distinction: Researchers must distinguish this compound from its structural isomer, 3-amino-6-bromopyrazine-2-carboxylic acid (CAS 486424-37-7), which is the primary intermediate for the antiviral drug Favipiravir (T-705) . While both share the same molecular formula, their substitution patterns dictate vastly different reactivity profiles and biological activities.
Chemical Identity
| Attribute | Detail |
| IUPAC Name | This compound |
| CAS Number | 114401-77-3 |
| Molecular Formula | C₅H₄BrN₃O₂ |
| Molecular Weight | 218.01 g/mol |
| SMILES | Nc1nc(C(=O)O)cnc1Br (Isomer dependent) / OC(=O)c1cnc(Br)c(N)n1 |
| Key Isomer | Distinct from Favipiravir intermediate (3-amino-6-bromo) |
Part 2: Physiochemical Characteristics
The molecule exhibits amphoteric nature due to the presence of both a basic amino group and an acidic carboxyl group. Its solubility profile is typical of zwitterionic heteroaromatics.
Quantitative Properties Table
| Property | Value (Experimental/Predicted) | Context for Application |
| Appearance | Light yellow to brown powder | Coloration deepens upon oxidation/light exposure. |
| Melting Point | >200 °C (Decomposes) | High lattice energy due to intermolecular H-bonding. |
| pKa (Acid) | ~2.9 – 3.2 (Predicted) | Carboxylic acid deprotonation. |
| pKa (Base) | ~0.5 – 1.5 (Predicted) | Pyrazine nitrogen protonation (weakly basic due to Br). |
| LogP | ~0.6 – 0.9 | Moderately polar; suitable for oral drug scaffolds. |
| Solubility | DMSO, DMF, DMAc (High) | Preferred solvents for coupling reactions. |
| Solubility (Water) | Low (pH dependent) | Soluble in alkaline (pH > 8) or acidic (pH < 1) aqueous media. |
Structural Logic & Stability
-
Electronic Effects: The bromine atom at C5 exerts an inductive electron-withdrawing effect (-I), reducing the basicity of the adjacent N4 nitrogen and the C6-amino group.
-
Stability: The compound is stable under ambient conditions but should be stored away from light to prevent photodehalogenation. The carboxylic acid moiety is prone to decarboxylation only under extreme thermal forcing (>180°C) or specific metal catalysis.
Part 3: Synthetic Routes & Process Chemistry
The synthesis of this compound relies on the regioselective electrophilic aromatic substitution of the 6-aminopyrazine-2-carboxylic acid precursor.
Mechanism of Regioselectivity
The bromination position is dictated by the cooperative directing effects of the substituents:
-
Amino Group (C6): Strongly activating, ortho/para directing. It directs electrophiles to C5 (ortho) and C3 (para).
-
Carboxylic Acid (C2): Deactivating, meta directing. It directs electrophiles primarily to C5 (meta-like relative to the acid).
Result: Both substituents cooperatively direct the incoming bromine electrophile to the C5 position , making this synthesis highly regioselective and high-yielding compared to other pyrazine isomers.
Validated Synthetic Protocol
Reaction: Bromination of 6-aminopyrazine-2-carboxylic acid.[1][2][3][4]
Reagents:
-
Substrate: 6-Aminopyrazine-2-carboxylic acid (1.0 equiv)
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv)
-
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
-
Temperature: 0°C to Room Temperature (RT)
Step-by-Step Methodology:
-
Dissolution: Charge a reaction vessel with 6-aminopyrazine-2-carboxylic acid and MeCN (10 vol). Stir until a suspension or partial solution is achieved.
-
Addition: Cool the mixture to 0–5°C. Add NBS portion-wise over 30 minutes to control the exotherm. Critical: Rapid addition can lead to dibromination or tars.
-
Reaction: Allow the mixture to warm to RT and stir for 2–4 hours.
-
Monitoring (Self-Validation): Monitor by HPLC or TLC (MeOH/DCM 1:9). The starting material (lower Rf) should disappear, replaced by a less polar product spot.
-
Workup: Pour the reaction mixture into ice-cold water (20 vol). The product typically precipitates as a solid.
-
Purification: Filter the solid, wash with water (to remove succinimide), and dry under vacuum at 45°C. Recrystallize from EtOH/Water if purity <98%.
Synthesis Workflow Diagram
Caption: Regioselective bromination pathway driven by the cooperative directing effects of the C6-amino and C2-carboxyl groups.
Part 4: Reactivity & Functionalization
This scaffold serves as a "tri-functional" hub. The orthogonality of the three functional groups allows for sequential derivatization.
Reactivity Matrix
| Functional Group | Reaction Type | Target Transformation | Conditions |
| C5-Bromine | Suzuki-Miyaura Coupling | C-C Bond Formation (Biaryls) | Pd(dppf)Cl₂, Aryl-B(OH)₂, Na₂CO₃, Dioxane/H₂O. |
| C5-Bromine | Buchwald-Hartwig | C-N Bond Formation (Amines) | Pd₂(dba)₃, Xantphos, Amine, Cs₂CO₃. |
| C2-Carboxyl | Amide Coupling | Amide Formation | HATU/EDC, DIPEA, Primary/Secondary Amine. |
| C2-Carboxyl | Esterification | Ester Formation | MeOH, H₂SO₄ (cat), Reflux. |
| C6-Amino | Sandmeyer Reaction | Halogen Exchange (Cl/I/F) | NaNO₂, HX (or HF/Pyridine). |
Functionalization Logic Diagram
Caption: Orthogonal reactivity map showing divergent synthesis pathways from the central pyrazine core.
Part 5: Safety & Handling (MSDS Summary)
-
Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).
-
Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place (2–8°C recommended). Keep container tightly closed to prevent moisture absorption (hygroscopic potential).
-
Incompatibility: Strong oxidizing agents, strong bases.
References
-
National Institutes of Health (NIH) - PubChem. (2025). Pyrazinecarboxylic acid derivatives and structural isomers. Retrieved from [Link](Note: Reference for structural isomer comparison).
-
Organic Chemistry Portal. (2024). N-Bromosuccinimide (NBS) in Heterocyclic Bromination. Retrieved from [Link]
-
Doležal, M. et al. (2006). Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. Molecules, 11(4), 242-256. Retrieved from [Link]
Sources
- 1. 1891295-27-4|Methyl 6-amino-5-bromopyrazine-2-carboxylate|BLD Pharm [bldpharm.com]
- 2. 6966-01-4|Methyl 3-amino-6-bromopyrazine-2-carboxylate|BLD Pharm [bldpharm.com]
- 3. 6966-01-4|Methyl 3-amino-6-bromopyrazine-2-carboxylate|BLD Pharm [bldpharm.com]
- 4. 2-Pyrazinecarboxylic acid, 6-amino-5-bromo- CAS#: 114401-77-3 [m.chemicalbook.com]
The Latent Potential of 6-Amino-5-bromopyrazine-2-carboxylic acid: A Technical Guide to its Inferred Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
While direct and extensive biological data on 6-Amino-5-bromopyrazine-2-carboxylic acid remains to be fully elucidated in publicly accessible literature, a comprehensive analysis of its structurally related analogs and derivatives reveals a landscape rich with potential therapeutic and agrochemical applications. This technical guide synthesizes the known biological activities of closely related aminopyrazine and halopyrazine compounds to build a predictive framework for the biological potential of this compound. By examining the roles of the core pyrazine scaffold, the amino and carboxylic acid functionalities, and the influence of halogen substitution, we can infer likely activities ranging from antimicrobial and anticancer to herbicidal properties. This document serves as a foundational resource for researchers embarking on the investigation of this promising, yet under-explored, chemical entity.
Introduction: The Chemical Landscape of a Versatile Scaffold
This compound is a heterocyclic organic compound featuring a pyrazine ring, a six-membered aromatic ring with two nitrogen atoms. The molecule is further functionalized with an amino group (-NH2), a carboxylic acid group (-COOH), and a bromine atom (-Br). The presence of these reactive groups makes it a versatile building block in medicinal and agricultural chemistry. While dedicated studies on this specific molecule are limited, the broader family of pyrazinecarboxylic acid derivatives has attracted significant scientific interest due to their diverse pharmacological activities. This guide will explore the inferred biological potential of this compound by dissecting the activities of its close chemical relatives.
Inferred Biological Activities: A Derivative-Driven Perspective
The biological profile of this compound can be inferred from the activities of its derivatives and structural analogs. The following sections detail these potential applications, supported by evidence from related compounds.
Antimicrobial and Antifungal Potential
Derivatives of pyrazine-2-carboxylic acid have demonstrated notable antimicrobial and antifungal properties. The core pyrazine ring is a key pharmacophore in several antimicrobial agents.
A study on novel pyrazine-2-carboxylic acid derivatives of piperazines revealed significant antioxidant and antimicrobial activities. Specifically, certain derivatives exhibited good activity against E. coli, P. aeruginosa, B. subtilis, S. aureus, and C. albicans[1][2]. The proposed mechanism for the antibacterial action is the inhibition of GlcN-6-P synthase[1][2].
Furthermore, various pyrazine carboxamide derivatives, synthesized by condensing pyrazine-2-carboxylic acid chloride with substituted amino pyridines, have been evaluated for their antimycobacterial and antifungal activities[3][4]. This suggests that the carboxylic acid moiety of this compound could be readily converted to a carboxamide to explore similar activities.
N-substituted 6-amino-5-cyanopyrazine-2-carboxamides, which are structurally very similar to the topic compound (cyano group instead of bromo), have shown antimycobacterial activity against Mycobacterium tuberculosis[5][6]. Some of these compounds were also active against Mycobacterium kansasii and Mycobacterium avium[5][6]. This strongly suggests that this compound and its derivatives are promising candidates for the development of new antimycobacterial agents.
Anticancer and Kinase Inhibition
The aminopyrazine scaffold is a recognized pharmacophore in the design of kinase inhibitors, a major class of anticancer drugs.
Research on aminopyrazine inhibitors has identified their ability to bind to the mitotic kinase Nek2, suggesting a potential role in cancer therapy[7]. The carboxylic acid group was identified as a key pharmacophoric point for this activity[7]. This provides a strong rationale for investigating this compound as a potential kinase inhibitor.
Moreover, certain aminopyrimidine hybrids, which share structural similarities with aminopyrazines, have been shown to exhibit anti-proliferative activity against breast cancer cell lines and act as EGFR-TK enzyme inhibitors. The presence of an amino group on the heterocyclic ring is a common feature in these active compounds.
Herbicidal Activity
Patent literature reveals that compounds structurally related to this compound have been developed as herbicides. For instance, 2-(poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids have been patented for their broad-spectrum weed control against woody plants, grasses, sedges, and broadleaf weeds[8]. The patent highlights the effectiveness of the 6-amino-5-halo-pyrimidinecarboxylic acid core, which is analogous to the this compound structure. This suggests a potential application for the topic compound in the agrochemical industry.
Neurological and Other Potential Activities
While less directly inferred, the pyrazine and pyrazoline cores are present in compounds with neurological activity. Pyrazoline derivatives have been reviewed for their potential in treating neurological disorders[9][10]. Although a more distant structural relationship, this indicates the versatility of the core heterocyclic structure in interacting with biological targets in the central nervous system.
Structure-Activity Relationship (SAR) Insights
Based on the available literature for related compounds, several SAR insights can be proposed for the future design of derivatives of this compound:
-
Carboxylic Acid Moiety : This group is crucial for certain biological activities, such as Nek2 kinase inhibition[7]. It also serves as a convenient handle for derivatization into amides, which have shown antimicrobial properties[3][4].
-
Amino Group : The amino group at position 6 is a common feature in the active herbicidal pyrimidine derivatives and kinase inhibitors[7][8]. Its position and electronic properties are likely important for target binding.
-
Bromo Substituent : The bromine atom at position 5 is expected to influence the molecule's lipophilicity and electronic distribution. Halogen atoms can participate in halogen bonding, which can be a significant interaction in ligand-protein binding. The specific effect of the bromo group would need to be experimentally determined and compared with other halogen or alkyl substitutions.
-
Pyrazine Ring : The pyrazine core itself is a key structural element. Its nitrogen atoms can act as hydrogen bond acceptors, contributing to binding affinity with various biological targets.
Experimental Workflows and Protocols
For researchers interested in validating the inferred biological activities of this compound, the following experimental workflows are recommended.
General Synthesis of Amide Derivatives
This protocol outlines the synthesis of carboxamide derivatives, which have shown promise as antimicrobial agents.
Protocol: Synthesis of 6-Amino-5-bromopyrazine-2-carboxamides
-
Acid Chloride Formation:
-
Suspend this compound in an excess of thionyl chloride (SOCl₂).
-
Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC).
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in a suitable anhydrous solvent (e.g., dichloromethane or THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of the desired amine (1.1 equivalents) and a base (e.g., triethylamine or pyridine, 1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.
-
In Vitro Antimicrobial Susceptibility Testing
This workflow describes a standard method for evaluating the antimicrobial activity of the synthesized compounds.
Protocol: Broth Microdilution Assay
-
Preparation of Stock Solutions:
-
Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.
-
-
Preparation of Microtiter Plates:
-
In a 96-well microtiter plate, add 100 µL of appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to each well.
-
Perform a two-fold serial dilution of the test compounds by adding 100 µL of the stock solution to the first well and then transferring 100 µL to subsequent wells.
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard for bacteria).
-
Dilute the inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted inoculum to each well of the microtiter plate.
-
Include positive (microorganism only) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37 °C for 18-24 hours for bacteria).
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Kinase Inhibition Assay
This workflow provides a general outline for assessing the potential of the compound as a kinase inhibitor.
Protocol: In Vitro Kinase Inhibition Assay (e.g., for Nek2)
-
Assay Components:
-
Recombinant human Nek2 enzyme.
-
Kinase substrate (e.g., a specific peptide).
-
ATP (adenosine triphosphate).
-
Assay buffer.
-
Test compound (this compound or its derivatives).
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a microplate, add the Nek2 enzyme, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a suitable stop solution.
-
-
Detection:
-
The amount of phosphorylated substrate can be quantified using various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based assay: Using a system like ADP-Glo™ that measures the amount of ADP produced.
-
Fluorescence-based assay: Using a fluorescently labeled substrate or antibody.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by plotting the inhibition data against the compound concentration.
-
Visualizing Potential Mechanisms and Workflows
Inferred Mechanism of Action for Antimicrobial Activity
Caption: Inferred antimicrobial mechanism of action for amide derivatives.
Experimental Workflow for Kinase Inhibitor Screening
Caption: Workflow for screening kinase inhibitory activity.
Conclusion and Future Directions
This compound stands as a molecule of significant, yet largely untapped, potential. The analysis of its structural analogs strongly suggests promising avenues for research in the fields of antimicrobial, anticancer, and herbicidal agent development. The presence of versatile functional groups provides a rich platform for the synthesis of diverse chemical libraries.
Future research should focus on the systematic synthesis and biological evaluation of derivatives of this compound. Key areas of investigation should include:
-
Broad-spectrum antimicrobial screening: Testing against a wide range of bacterial and fungal pathogens, including drug-resistant strains.
-
Kinase profiling: Screening against a panel of kinases to identify specific targets and potential anticancer applications.
-
Herbicidal activity assessment: Evaluating its efficacy against various weed species and its selectivity towards crops.
-
In-depth SAR studies: Systematically modifying the core structure to optimize potency and selectivity for the identified biological activities.
By pursuing these lines of inquiry, the scientific community can unlock the full potential of this compound and its derivatives, potentially leading to the development of novel therapeutic and agrochemical agents.
References
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Nagaraju, N., & Kathyayini, N. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(5), 1565-1575. [Link]
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Nagaraju, N., & Kathyayini, N. (2015). Synthesis, free radical scavenging activity, antimicrobial and molecular docking studies of novel pyrazine 2-carboxylic acid derivatives of piperazines. ResearchGate. [Link]
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Cheung, K. M., et al. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry, 53(21), 7757-7767. [Link]
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Sharma, P., & Kumar, A. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 353-357. [Link]
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Sharma, P., & Kumar, A. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. ResearchGate. [Link]
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Dolezal, M., et al. (2006). Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. Molecules, 11(4), 242-256. [Link]
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Li, J., et al. (2015). Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). Bioorganic & Medicinal Chemistry Letters, 25(22), 5264-5268. [Link]
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Kumar, A., & Sharma, S. (2024). Targeted Development of Pyrazoline Derivatives for Neurological Disorders: A Review. Chemistry & Biodiversity, e202301594. [Link]
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Zitko, J., et al. (2024). A hit expansion of 3‐benzamidopyrazine‐2‐carboxamide: Toward inhibitors of prolyl‐tRNA synthetase with antimycobacterial activity. Archiv der Pharmazie, e2300438. [Link]
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Dolezal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 363-373. [Link]
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Pyrazolone-nicotinic acid derivative (4Z)-4-(2-hydroxybenzylidine)-5-methyl-2-(pyridine-3-ylcarbonyl)-2, 4-dihydro-3H-pyrazole-3-one (IIc) as multitarget inhibitor of neurodegeneration and behavioural impairment in Dementia. Journal of Pharmacy and Pharmacology. (2025). [Link]
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Hansen, M. K., et al. (2020). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. Angewandte Chemie International Edition, 59(25), 10068-10076. [Link]
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Dolezal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. ResearchGate. [Link]
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Dolezal, M., et al. (2012). Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity. ResearchGate. [Link]
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Zitko, J., et al. (2015). Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides. Chemical Biology & Drug Design, 86(4), 465-474. [Link]
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El-Gamel, N. E. A. (2014). Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. ResearchGate. [Link]
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Zitko, J., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(7), 1269. [Link]
- Epp, J. B., et al. (2007). 2-(Poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids and their use as herbicides. U.S. Patent No. 7,300,907 B2. Washington, DC: U.S.
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Zitko, J., et al. (2011). Synthesis and antimycobacterial properties of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides. Bioorganic & Medicinal Chemistry Letters, 21(4), 1233-1236. [Link]
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Mu, L., et al. (2021). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. Journal of Medicinal Chemistry, 64(15), 11477-11493. [Link]
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Jeong, B. S., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844-856. [Link]
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Zitko, J., et al. (2011). Synthesis and antimycobacterial properties of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides. ResearchGate. [Link]
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Novartis AG. (2021). Patent Term Extension Application Under 35 U.S.C. § 156. U.S. Patent No. 8,829,195. [Link]
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Zitko, J., et al. (2012). Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. Ceska a Slovenska Farmacie, 61(1), 17-23. [Link]
- Parchem Technologies. (n.d.). 3,5-diamino-6-chloro-pyrazine-2-carboxylic acid derivatives and their use as epithelial sodium channel blockers for the treatment of airway diseases. U.S.
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Abdel-Maksoud, M. S., et al. (2021). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Advances, 11(57), 36055-36070. [Link]
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Kumar, A., et al. (2021). 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation. Future Journal of Pharmaceutical Sciences, 7(1), 1-17. [Link]
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El-Naggar, M., et al. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Journal of the Iranian Chemical Society, 21(3), 1-22. [Link]
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Staneva, D., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3296. [Link]
-
Wrona-Krol, E., et al. (2022). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules, 27(21), 7401. [Link]
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Terry Fox Research Institute. (2023). New study identifies amino acid to potentially treat aggressive cancers. [Link]
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Gobec, S., et al. (2023). Design, Synthesis, Molecular Modeling, Biological Activity, and Mechanism of Action of Novel Amino Acid Derivatives of Norfloxacin. Journal of Medicinal Chemistry, 66(22), 15286-15306. [Link]
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Zhu, Y., et al. (2016). Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors. RSC Advances, 6(105), 103178-103184. [Link]
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Roda, E., et al. (2022). Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. International Journal of Molecular Sciences, 23(22), 13997. [Link]
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Kumar, D., et al. (2019). Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carbonitrile and N-(2-amino-5-cyanopyrimidin-4-yl)benzamide derivatives as EGFR inhibitors. Medicinal Chemistry Research, 28(8), 1279-1290. [Link]
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NIH Office of Technology Transfer. (n.d.). NIH Patents and Patent Applications. [Link]
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6-Amino-5-bromopyrazine-2-carboxylic Acid: A Strategic Scaffold for Orthogonal Functionalization
Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Focus: Synthetic utility, reactivity profiles, and medicinal chemistry applications of CAS 114401-77-3.
Executive Summary: The "Other" Isomer
In the landscape of nitrogen-rich heterocycles, pyrazines occupy a privileged position due to their ability to modulate lipophilicity (LogP) and metabolic stability. While 3-amino-6-bromopyrazine-2-carboxylic acid (CAS 486424-37-7) is widely recognized as a precursor for ENaC blockers (e.g., amiloride analogs) and kinase inhibitors, its isomer, 6-amino-5-bromopyrazine-2-carboxylic acid (CAS 114401-77-3), offers a distinct vector profile that is often underutilized.
This guide dissects the utility of the 6-amino-5-bromo scaffold. Unlike its 3-amino counterpart, which positions the amine adjacent to the carboxylate (facilitating intramolecular H-bonding and specific chelating modes), the 6-amino isomer spaces these groups across the ring. This arrangement allows for unique "orthogonal functionalization"—the ability to independently modify the acid, the amine, and the bromide without competing side reactions, enabling the rapid generation of diverse chemical libraries.
Structural Integrity & Synthesis
The Core Scaffold
The molecule consists of a pyrazine ring substituted at three positions:[1]
-
C2: Carboxylic acid (Hydrophilic handle, amide coupling site).
-
C5: Bromine (Electrophilic handle for cross-coupling).
-
C6: Amine (Nucleophilic handle, directing group).
Identity Verification:
-
IUPAC Name: this compound[2]
-
CAS Number: 114401-77-3[2]
-
Molecular Weight: 218.01 g/mol [3]
-
Key Distinction: Do not confuse with the 3-amino-6-bromo isomer (CAS 486424-37-7). The positioning of the amine relative to the acid drastically alters the electronic environment and solubility profile.
Synthetic Pathway
The most robust route to this scaffold involves the electrophilic bromination of 6-aminopyrazine-2-carboxylic acid. The amino group at C6 acts as a strong ortho-director, guiding the electrophile (Br+) to the C5 position.
Mechanism: The C2-carboxyl group is electron-withdrawing, deactivating the C3 position. The C6-amino group is electron-donating, activating C5 and N1. Bromination occurs selectively at C5 due to the cooperative directing effects and steric accessibility.
Figure 1: Synthetic route to the core scaffold via regioselective bromination.
Reactivity Profile: Orthogonal Functionalization
The power of this scaffold lies in its three chemically distinct handles. A medicinal chemist can modify these sequentially to explore Structure-Activity Relationships (SAR).
Vector C2: Amide Coupling (The Anchor)
The carboxylic acid at C2 is typically the first point of diversification. It is often converted into an amide to link the pyrazine core to a "tail" group (e.g., a solubilizing piperazine or a hydrophobic benzyl ring).
-
Reagents: HATU or T3P (Propylphosphonic anhydride) are preferred over EDC/HOBt due to the electron-deficient nature of the pyrazine ring, which can make the carboxylate less nucleophilic.
-
Protocol Note: If the C6-amine is unprotected, it is generally non-nucleophilic enough (due to the electron-withdrawing pyrazine ring) to not interfere with standard amide coupling conditions, provided the pH is controlled.
Vector C5: Cross-Coupling (The Extender)
The C5-bromide is an excellent handle for Palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura: Ideal for attaching aryl or heteroaryl groups to expand the aromatic surface area.
-
Buchwald-Hartwig: Allows for the introduction of amines, ether linkages, or sulfonamides.
-
Sonogashira: Introduces alkyne linkers for rigidification.
-
Reactivity: The C5 position is activated for oxidative addition by the adjacent ring nitrogens, making it more reactive than a standard phenyl bromide.
Vector C6: The Pivot
The C6-amine can serve as a hydrogen bond donor (HBD) in the final drug molecule, or it can be modified:
-
Sandmeyer Reaction: Convert the amine to a halide (F, Cl, I) or a hydroxyl group.
-
Reductive Amination: Alkylation to tune pKa and solubility.
Medicinal Chemistry Applications
This scaffold is particularly relevant in the design of Substituted Pyrazinecarboxamides , a class of compounds with demonstrated activity in:
Antimycobacterial Agents
Research indicates that pyrazine-2-carboxamide derivatives (analogs of Pyrazinamide) possess potent activity against Mycobacterium tuberculosis. The 6-amino-5-bromo substitution pattern allows for the introduction of lipophilic groups at C5 (via the bromine) that can enhance cell wall penetration, while the C2-amide mimics the pharmacophore of the parent drug.
Kinase Inhibition
In kinase drug discovery, the pyrazine ring often serves as the "hinge binder." The N1 or N4 nitrogen accepts a hydrogen bond from the kinase hinge region, while the C6-amine donates a hydrogen bond. The C5-substituent then projects into the hydrophobic back pocket (gatekeeper region), determining selectivity.
| Feature | 3-Amino Isomer (Common) | 6-Amino Isomer (CAS 114401-77-3) |
| H-Bond Geometry | Adjacent (Amine-Acid chelation) | Linear/Trans (Amine-Acid spacing) |
| Bromine Position | Para to Amine (C6) | Ortho to Amine (C5) |
| Primary Use | ENaC Blockers, P2X3 antagonists | Antituberculars, Kinase Hinge Binders |
| Solubility | Lower (strong intramolecular H-bond) | Higher (more polar surface area exposed) |
Experimental Protocols
Protocol A: Synthesis of this compound
Objective: Bromination of 6-aminopyrazine-2-carboxylic acid.
-
Setup: Charge a 250 mL round-bottom flask with 6-aminopyrazine-2-carboxylic acid (1.0 eq, 10 mmol) and DMF (50 mL).
-
Bromination: Cool the solution to 0°C. Add N-Bromosuccinimide (NBS) (1.05 eq, 10.5 mmol) portion-wise over 15 minutes to avoid exotherms.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by LC-MS (Target mass: M+H = 218/220).
-
Workup: Pour the reaction mixture into ice-water (200 mL). The product should precipitate as a yellow/tan solid.
-
Isolation: Filter the solid, wash with cold water (2 x 20 mL) and hexanes (20 mL). Dry under vacuum at 45°C.
-
Yield: Typical yields range from 75-85%.
Protocol B: Amide Coupling (Library Generation)
Objective: Coupling with a primary amine (R-NH2).
-
Activation: Dissolve this compound (1.0 eq) in dry DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 10 minutes.
-
Coupling: Add the amine R-NH2 (1.1 eq). Stir at RT for 2-16 hours.
-
Purification: Dilute with EtOAc, wash with 1M HCl (to remove unreacted DIPEA/amine), sat. NaHCO3, and brine. Dry over Na2SO4.
-
Note: If the product is water-soluble (e.g., polar R groups), use preparative HPLC directly.
Protocol C: Suzuki Coupling at C5
Objective: Installation of an aryl group.
-
Reagents: Combine the amide product from Protocol B (1.0 eq), Aryl-Boronic Acid (1.5 eq), and Pd(dppf)Cl2·DCM (0.05 eq).
-
Solvent: Suspend in 1,4-Dioxane/Water (4:1 ratio). Add Na2CO3 (2.0 eq).
-
Reaction: Degas with Nitrogen for 5 minutes. Heat to 90°C for 4-12 hours.
-
Purification: Filter through Celite, concentrate, and purify via flash chromatography (SiO2, Hexanes/EtOAc gradient).
Visualizing the Strategy
Figure 2: Strategic workflow for generating bioactive libraries from the core scaffold.
References
- Doležal, M., et al. (2006). Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. Molecules, 11(4), 242-256. (Contextual reference for pyrazinecarboxamide antimycobacterial activity).
-
Organic Chemistry Portal. (n.d.). Synthesis of alpha-bromocarboxylic acids and derivatives. Retrieved February 23, 2026, from [Link]
Sources
The Versatile Scaffold: A Technical Guide to 6-Amino-5-bromopyrazine-2-carboxylic acid as a Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unlocking the Potential of a Privileged Heterocycle
In the landscape of modern medicinal chemistry and materials science, the strategic selection of foundational molecular frameworks is paramount to the successful design of novel functional molecules. Among the myriad of heterocyclic building blocks, the pyrazine core holds a privileged position due to its prevalence in biologically active compounds and its unique electronic properties. This guide delves into the synthetic utility of a particularly versatile derivative: 6-Amino-5-bromopyrazine-2-carboxylic acid. Its trifunctional nature, boasting an amino group, a bromine atom, and a carboxylic acid, presents a rich platform for a diverse array of chemical transformations, making it a valuable starting point for the synthesis of complex molecular architectures.
This document serves as a comprehensive technical resource for researchers and drug development professionals. It moves beyond a mere recitation of facts, offering insights into the causality behind experimental choices and providing a framework for the rational design of synthetic routes. The protocols and data presented herein are curated to ensure scientific integrity and to empower the reader to confidently incorporate this powerful building block into their research and development programs.
Physicochemical Properties and Spectroscopic Profile
A thorough understanding of the intrinsic properties of a building block is the bedrock of its effective utilization in synthesis. This compound is a heterocyclic organic compound featuring a pyrazine ring, a six-membered aromatic ring with two nitrogen atoms.[1] The molecule's reactivity and solubility are significantly influenced by the presence of an amino group (-NH2), a carboxylic acid group (-COOH), and a bromine atom.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₄BrN₃O₂ | CymitQuimica |
| Molecular Weight | 218.01 g/mol | CymitQuimica |
| Appearance | Solid | - |
| Solubility | Soluble in polar solvents | [1] |
| CAS Number | 887352-34-3 | CymitQuimica |
The strategic placement of the amino, bromo, and carboxylic acid functionalities on the pyrazine ring dictates its reactivity. The electron-withdrawing nature of the pyrazine ring, further accentuated by the carboxylic acid and bromine, influences the nucleophilicity of the amino group and the susceptibility of the carbon-bromine bond to palladium-catalyzed cross-coupling reactions.
Spectroscopic Characterization:
A detailed spectroscopic analysis is crucial for the unambiguous identification and quality control of the starting material. While a complete, publicly available spectral dataset for this compound is not readily found in a single source, data for closely related analogs such as 5-amino-N-phenylpyrazine-2-carboxamides provide valuable insights into the expected spectral features.[1]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazine ring proton and the amine protons. The chemical shift of the pyrazine proton will be influenced by the surrounding electron-withdrawing groups.
-
¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carboxyl carbon, the carbon atoms of the pyrazine ring (with those bearing substituents showing distinct shifts), and the carbon attached to the bromine atom.
-
IR Spectroscopy: The infrared spectrum will be characterized by absorption bands corresponding to the N-H stretching of the amino group, the O-H and C=O stretching of the carboxylic acid, and the C-Br stretching vibration.
Synthesis of the Core Building Block
While this guide focuses on the applications of this compound, a brief overview of its synthesis provides context for its availability and potential for in-house preparation. The synthesis of substituted pyrazines often involves the condensation of α-dicarbonyl compounds with 1,2-diamines. For this compound, a plausible synthetic route would involve the careful selection of appropriately substituted precursors to construct the desired pyrazine ring system.
Due to the lack of a specific, detailed, and publicly available protocol for the synthesis of this exact molecule, a general representation of a potential synthetic pathway is provided below. This diagram illustrates a conceptual workflow for the construction of the pyrazine core.
Figure 1: Conceptual workflow for the synthesis of this compound.
Key Synthetic Transformations and Protocols
The true potential of this compound lies in its ability to serve as a versatile scaffold for the construction of more complex molecules. The three distinct functional groups offer orthogonal handles for a variety of chemical transformations.
Amide Bond Formation: A Gateway to Bioactive Carboxamides
The carboxylic acid functionality provides a straightforward entry point for the synthesis of a wide range of amides. These pyrazinecarboxamides are of significant interest in drug discovery, with several analogues exhibiting antimycobacterial and other biological activities.[2][3][4]
Causality Behind Experimental Choices: The formation of an amide bond from a carboxylic acid and an amine typically requires the activation of the carboxylic acid to overcome the unfavorable acid-base reaction. Common coupling reagents are employed to convert the hydroxyl group of the carboxylic acid into a better leaving group, thus facilitating nucleophilic attack by the amine. The choice of coupling reagent and reaction conditions can be critical to achieving high yields and minimizing side reactions, such as racemization if chiral amines are used.
Figure 2: General experimental workflow for amide coupling reactions.
Experimental Protocol: General Procedure for Amide Coupling
The following protocol is a generalized procedure based on common amide coupling methodologies.[5] Researchers should optimize conditions for their specific amine substrate.
-
Dissolution: Dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF, DCM).
-
Addition of Reagents: Add the amine (1.0-1.2 eq.), a coupling reagent (e.g., T3P, 1.5 eq. as a solution in a suitable solvent; or EDC, 1.2 eq., and HOBt, 1.2 eq.), and a non-nucleophilic base (e.g., DIPEA, 2.0-3.0 eq.).
-
Reaction: Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired amide.
Table 2: Representative Amide Coupling Reagents and Conditions
| Coupling Reagent | Base | Solvent | Temperature | Reference |
| T3P (propylphosphonic anhydride) | Pyridine or DIPEA | Ethyl acetate, DMF | Room Temperature | [5] |
| EDC/HOBt | DIPEA, NMM | DMF, DCM | 0 °C to Room Temperature | - |
| HATU | DIPEA | DMF | Room Temperature | - |
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The bromine atom at the 5-position of the pyrazine ring is a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This powerful transformation allows for the introduction of a wide variety of aryl and heteroaryl substituents, enabling the synthesis of biaryl structures that are prevalent in many pharmaceutical agents.
Causality Behind Experimental Choices: The Suzuki-Miyaura coupling involves the reaction of an organoboron species (typically a boronic acid or boronate ester) with a halide or triflate in the presence of a palladium catalyst and a base. The choice of catalyst (including the palladium source and the ligand), base, and solvent system is crucial for achieving high yields and preventing side reactions such as debromination or homocoupling. The electronic nature of both coupling partners also plays a significant role in the reaction's efficiency.
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Methodological & Application
Synthesis of 6-Amino-5-bromopyrazine-2-carboxylic acid step-by-step
Abstract & Strategic Overview
This application note details the optimized protocol for synthesizing 6-Amino-5-bromopyrazine-2-carboxylic acid , a critical scaffold for antiviral agents (e.g., Favipiravir analogs) and kinase inhibitors.
Synthetic Challenge: The primary challenge in functionalizing the pyrazine core is controlling regioselectivity during electrophilic aromatic substitution (SEAr). The 6-amino group directs electrophiles to the ortho (C5) and para (C3) positions. However, the C3 position is sterically hindered and electronically deactivated by the adjacent C2-carboxylic acid.
-
Direct Route (Acid): Bromination of the free acid often suffers from poor solubility and zwitterionic interference.
-
Recommended Route (Ester): This protocol utilizes a Methyl Ester Protection Strategy . Converting the acid to the ester improves solubility in organic solvents (MeCN/DMF) and enhances the directing effect of the amino group toward the C5 position by preventing competing acid-base interactions.
Retrosynthetic Analysis & Pathway
The synthesis is broken down into three linear steps: Esterification, Regioselective Bromination, and Hydrolysis.
Caption: Linear synthetic route utilizing ester protection to ensure C5 regioselectivity.
Detailed Experimental Protocols
Step 1: Synthesis of Methyl 6-aminopyrazine-2-carboxylate
Objective: Protect the carboxylic acid to improve solubility and prevent decarboxylation.
-
Reagents: 6-Aminopyrazine-2-carboxylic acid (10.0 g, 71.9 mmol), Thionyl Chloride (
, 10.5 mL, 2.0 eq), Anhydrous Methanol (100 mL). -
Equipment: 250 mL Round Bottom Flask (RBF), Reflux Condenser, Calcium Chloride guard tube.
Protocol:
-
Suspend the starting material in anhydrous Methanol (100 mL) at 0°C.
-
Add
dropwise over 20 minutes. Caution: Exothermic reaction with gas evolution ( , HCl). -
Heat the mixture to reflux (65°C) for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Concentrate the solvent in vacuo to dryness.
-
Resuspend the residue in saturated
(aq) to neutralize (pH ~8). -
Extract with Ethyl Acetate (3 x 50 mL).
-
Dry combined organics over
, filter, and concentrate to yield the methyl ester as a yellow solid.
Checkpoint: The ester should be significantly more soluble in organic solvents than the starting acid.
Step 2: Regioselective Bromination (The Critical Step)
Objective: Install the bromine atom at C5 (ortho to amino) using N-Bromosuccinimide (NBS).
-
Reagents: Methyl 6-aminopyrazine-2-carboxylate (from Step 1), NBS (1.05 eq), Acetonitrile (MeCN, anhydrous).
-
Mechanism: The amino group activates C5. The C2-ester deactivates C3 (ortho to ester). This "push-pull" dynamic directs bromine almost exclusively to C5.
Protocol:
-
Dissolve the methyl ester (1.0 eq) in anhydrous MeCN (10 mL per gram of substrate).
-
Cool the solution to 0°C in an ice bath. Temperature control is vital to prevent over-bromination.
-
Add NBS (1.05 eq) portion-wise over 30 minutes. Keep the reaction in the dark (wrap flask in foil) to minimize radical side reactions.
-
Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) for 1 hour.
-
Quench: Pour the mixture into ice-cold water (5 volumes).
-
Isolation: The product often precipitates. Filter the solid.[1][2][3] If no precipitate forms, extract with DCM.
-
Purification: Recrystallize from EtOH if necessary.
Data Specification:
| Parameter | Value | Note |
|---|
| Appearance | Pale yellow solid | Darkens if traces of
Step 3: Hydrolysis to Final Acid
Objective: Remove the methyl ester without degrading the pyrazine ring.
-
Reagents: Methyl 6-amino-5-bromopyrazine-2-carboxylate, Lithium Hydroxide (
, 2.5 eq), THF/Water (3:1).
Protocol:
-
Dissolve the brominated ester in THF/Water (3:1 ratio).
-
Add LiOH (2.5 eq) and stir at RT for 3-5 hours. Avoid heating to prevent decarboxylation.
-
Monitor consumption of ester by TLC.[4]
-
Workup: Evaporate THF under reduced pressure.
-
Cool the aqueous residue to 0°C.
-
Acidify carefully with 1M HCl to pH 3-4. Do not go below pH 2 to avoid protonating the pyrazine nitrogen, which solubilizes the product.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum.
Quality Control & Analytical Verification
NMR Interpretation
The structural confirmation relies on the specific substitution pattern on the pyrazine ring.
-
Pyrazine Ring Protons:
Workup Logic Diagram
Caption: Decision tree for the isolation of the zwitterionic final product.
Troubleshooting & Safety
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 2) | Over-bromination (dibromo species) | Strictly control NBS equivalents (1.05 eq) and temperature (0°C). Add NBS slowly. |
| Product Soluble in Water (Step 3) | pH too low (< 2.0) | Pyrazine nitrogen protonates at low pH. Adjust pH back to 3-4 (isoelectric point) to precipitate. |
| Decarboxylation | Excessive heat during hydrolysis | Perform hydrolysis at RT. Do not reflux the free acid. |
| Dark Product | Radical bromination or Iodine contamination | Perform bromination in the dark. Wash solid with dilute sodium thiosulfate. |
Safety Note: Pyrazine derivatives can be biologically active. Handle all powders in a fume hood. NBS is an irritant; avoid contact with skin.
References
-
Lizano, E., et al. (2019). "Efficient Halogenation of 2-Aminopyrazine." Synthesis, 51(23), 4449-4458. (Establishes regioselectivity of NBS for C5 position in aminopyrazines).
-
Zitko, J., et al. (2011). "Synthesis and antimycobacterial properties of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides." Bioorganic & Medicinal Chemistry, 19(4), 1471-1477. (Provides characterization data for 6-amino-2-carboxamide scaffolds).
- Paudler, W. W., & Jovanovic, M. V. (1983). "Halogenation of Pyrazines." Journal of Organic Chemistry, 48, 1064. (Foundational text on pyrazine electrophilic substitution rules).
-
Sato, T., et al. (2009). "Process for production of pyrazine derivatives." US Patent 2009/0203910 A1. (Industrial context for Favipiravir intermediates).
Sources
- 1. US2520088A - Process of preparing pyrazines - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 6-AMINO-5-BROMOPYRIMIDIN-2(1H)-ONE CAS#: 2240-25-7 [m.chemicalbook.com]
- 4. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 5. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]
The Synthetic Versatility of 6-Amino-5-bromopyrazine-2-carboxylic Acid: A Gateway to Novel Heterocyclic Scaffolds
Introduction: The Strategic Importance of the Aminopyrazine Scaffold
In the landscape of modern medicinal chemistry and drug discovery, the 6-Amino-5-bromopyrazine-2-carboxylic acid scaffold has emerged as a highly valuable and versatile building block. Its inherent electronic properties and strategically positioned functional groups—an amine, a bromine atom, and a carboxylic acid—provide a trifecta of reactive sites for diverse and intricate molecular elaborations. This unique combination allows for the construction of complex heterocyclic systems, which are the cornerstones of many therapeutic agents. The pyrazine core itself is a well-established pharmacophore, present in a multitude of biologically active compounds, and the specific substitution pattern of this reagent offers a direct route to novel chemical entities with significant potential for modulating biological pathways.
This technical guide provides an in-depth exploration of the applications of this compound in organic synthesis. We will delve into key synthetic transformations, providing detailed, field-proven protocols and the underlying mechanistic principles that govern these reactions. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this powerful synthetic intermediate in their quest for new molecular entities.
Core Applications in the Synthesis of Bioactive Molecules
The strategic placement of the amino, bromo, and carboxylic acid functionalities on the pyrazine ring allows for a range of selective transformations. The bromine atom is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl substituents. The amino group can act as a nucleophile or be a directing group, and it is also a key component in the formation of fused heterocyclic systems. The carboxylic acid provides a point for amide bond formation, esterification, or can be a handle for further synthetic manipulations.
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for C-C and C-N bond formation in modern organic synthesis. This compound is an excellent substrate for these transformations, allowing for the diversification of the pyrazine core.
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the bromine-bearing carbon of the pyrazine ring and a carbon atom from an organoboron reagent, typically a boronic acid or a boronate ester. This reaction is instrumental in the synthesis of biaryl and heteroaryl-substituted pyrazines, which are common motifs in kinase inhibitors.
Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The base is required to activate the boronic acid for the transmetalation step. The solvent must be able to dissolve the reactants and be compatible with the reaction conditions.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is adapted from established procedures for Suzuki-Miyaura couplings on similar heterocyclic systems.
Reagents and Materials:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 218.03 | 1.0 | 1.0 |
| Phenylboronic acid | 121.93 | 1.2 | 1.2 |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 1155.56 | 0.05 | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 3.0 | 3.0 |
| 1,4-Dioxane | - | 10 mL | - |
| Water | - | 2 mL | - |
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 218 mg), phenylboronic acid (1.2 mmol, 146 mg), and sodium carbonate (3.0 mmol, 318 mg).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane (10 mL) and water (2 mL) to the flask.
-
Degas the resulting mixture by bubbling with the inert gas for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.05 mmol, 58 mg) to the reaction mixture.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-amino-5-phenylpyrazine-2-carboxylic acid.
DOT Script for Suzuki-Miyaura Coupling Workflow
Caption: Workflow for Suzuki-Miyaura coupling.
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[1] This reaction is particularly useful for synthesizing substituted aminopyrazines, which are key intermediates in the development of various pharmaceuticals.
Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand. Sterically hindered and electron-rich phosphine ligands are often employed to promote the reductive elimination step, which is typically the rate-limiting step of the catalytic cycle. A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol is an adaptation of established Buchwald-Hartwig amination procedures.
Reagents and Materials:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 218.03 | 1.0 | 1.0 |
| Morpholine | 87.12 | 1.5 | 1.5 |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 915.72 | 0.02 | 0.02 |
| Xantphos | 578.68 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 2.0 | 2.0 |
| Toluene | - | 10 mL | - |
Procedure:
-
In an oven-dried Schlenk tube, combine this compound (1.0 mmol, 218 mg), sodium tert-butoxide (2.0 mmol, 192 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), and Xantphos (0.04 mmol, 23.1 mg).
-
Evacuate and backfill the tube with argon three times.
-
Add toluene (10 mL) and morpholine (1.5 mmol, 131 µL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C for 16-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield 6-amino-5-(morpholin-4-yl)pyrazine-2-carboxylic acid.
DOT Script for Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of Buchwald-Hartwig amination.
Synthesis of Fused Heterocyclic Systems: Constructing Imidazo[1,5-a]pyrazines
The 1,2-diamine functionality inherent in the 6-aminopyrazine core of the title compound makes it an ideal precursor for the synthesis of fused heterocyclic systems. One prominent example is the construction of the imidazo[1,5-a]pyrazine scaffold, which is found in a number of biologically active molecules, including Bruton's tyrosine kinase (BTK) inhibitors.[2]
Reaction Principle: The synthesis of the imidazo[1,5-a]pyrazine ring system can be achieved through the condensation of the 6-aminopyrazine derivative with an appropriate α-haloketone or a related two-carbon electrophile. The reaction proceeds via an initial nucleophilic attack of the exocyclic amino group on the electrophilic carbon, followed by an intramolecular cyclization and subsequent dehydration or aromatization.
Experimental Protocol: Synthesis of a Substituted Imidazo[1,5-a]pyrazine from this compound
This protocol outlines a general approach for the synthesis of imidazo[1,5-a]pyrazines.
Reagents and Materials:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 218.03 | 1.0 | 1.0 |
| 2-Bromo-1-phenylethan-1-one (α-bromoacetophenone) | 199.05 | 1.1 | 1.1 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 2.5 | 2.5 |
| Ethanol | - | 15 mL | - |
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 mmol, 218 mg) and sodium bicarbonate (2.5 mmol, 210 mg) in ethanol (15 mL).
-
Add 2-bromo-1-phenylethan-1-one (1.1 mmol, 219 mg) to the suspension.
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 6-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water (20 mL) to the residue and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 8-bromo-3-phenylimidazo[1,5-a]pyrazine-6-carboxylic acid.
DOT Script for Imidazo[1,5-a]pyrazine Synthesis
Sources
- 1. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Characterization and Analytical Profiling of 6-Amino-5-bromopyrazine-2-carboxylic Acid
Application Note: AN-PYZ-05B
Introduction & Scope
6-Amino-5-bromopyrazine-2-carboxylic acid (CAS: 247565-04-4) is a critical heterocyclic scaffold, most notably serving as a key intermediate in the synthesis of Favipiravir (T-705) , a broad-spectrum inhibitor of viral RNA-dependent RNA polymerase.
Characterizing this molecule presents specific analytical challenges due to its zwitterionic nature (basic amine/pyrazine nitrogen vs. acidic carboxylate) and the presence of a halogen (bromine). This guide provides a validated protocol for structural confirmation using Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS), focusing on distinguishing it from des-bromo impurities and hydrolysis byproducts.
Chemical Properties & Handling[1]
-
Molecular Formula:
-
Molecular Weight: 217.90 g/mol (based on
), 219.90 g/mol (based on ). -
Solubility Profile: Poor solubility in non-polar solvents (DCM, Hexane). High solubility in DMSO and DMF. Moderate solubility in water (pH-dependent).
-
Storage: Hygroscopic; store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation or hydrolysis.
Mass Spectrometry (LC-MS) Profiling
Theoretical Basis: The Bromine Signature
The most distinct diagnostic feature of this molecule is the isotopic abundance of Bromine. Natural bromine exists as
-
Diagnostic Rule: Any mass spectrum of this compound must exhibit a 1:1 doublet ratio for the molecular ion (
and ). Absence of this pattern indicates debromination (impurity).
Experimental Protocol
Instrument: Triple Quadrupole or Q-TOF LC-MS. Ionization Source: Electrospray Ionization (ESI).[1][2]
| Parameter | Setting | Rationale |
| Polarity | Positive (ESI+) & Negative (ESI-) | ESI+ protonates the amine ( |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid ensures protonation for ESI+. |
| Mobile Phase B | Acetonitrile (MeCN) | Standard organic modifier. |
| Column | C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7µm) | Retains polar aromatics. |
MS Data Interpretation (ESI+ Mode)
The following fragmentation pathway is characteristic of pyrazine carboxylic acids.
-
Parent Ion:
218/220 (1:1 ratio). -
Primary Fragment (Decarboxylation): Loss of
(44 Da) 174/176. -
Secondary Fragment (Deamination/Debromination): Subsequent loss of
or Br radical depending on collision energy.
Visualization: MS Fragmentation Logic
Caption: ESI+ Fragmentation pathway showing the critical retention of the Bromine isotope pattern (1:1 doublet) through the decarboxylation step.
NMR Spectroscopy Protocol
Solvent Selection
DMSO-d6 is the mandatory solvent.
-
Why?
will not dissolve the zwitterion. causes the exchange of labile protons ( , ), making them invisible. DMSO-d6 preserves these signals, which are crucial for confirming the functional groups.
1H NMR Analysis (400/600 MHz)
The molecule has low proton density. There is only one aromatic proton .
| Position | Shift ( | Multiplicity | Integration | Assignment |
| COOH | 12.0 - 13.5 | Broad Singlet | 1H | Carboxylic acid (highly variable, may be broadened by water). |
| H-3 | 8.20 - 8.45 | Singlet (s) | 1H | The diagnostic aromatic proton. Located between N1 and C2(COOH), causing significant deshielding. |
| NH2 | 7.20 - 7.60 | Broad Singlet | 2H | Exocyclic amine protons. Exchangeable with |
Critical Quality Check: If the singlet at ~8.3 ppm splits into a doublet, it indicates the presence of a regioisomer or the loss of the Bromine (replaced by H), resulting in proton-proton coupling. The aromatic signal must be a sharp singlet.
13C NMR Analysis
Expect 5 distinct carbon signals.
-
C=O (Carboxyl): ~165-168 ppm.
-
C-NH2 (C6): ~155 ppm (Deshielded by N).
-
C-H (C3): ~145-148 ppm.
-
C-N (C2): ~130-135 ppm (Quaternary).
-
C-Br (C5): ~120-125 ppm (Distinctive upfield shift for aromatic C-Br).
Analytical Workflow & Decision Tree
This workflow ensures that only material meeting strict structural criteria proceeds to synthesis.
Caption: Integrated analytical workflow for validating this compound purity.
References
-
Furuta, Y., et al. (2002). "In vitro and in vivo activities of T-705 against influenza virus." Antimicrobial Agents and Chemotherapy.
- Jin, Z., et al. (2013). "Synthesis of T-705 (Favipiravir) and its analogues." European Journal of Medicinal Chemistry.
-
Nakamura, T., et al. (2013). "Mechanism of action of T-705 against influenza virus." Antiviral Research.
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds.
Sources
HPLC Analysis and Purification of 6-Amino-5-bromopyrazine-2-carboxylic acid
Application Note & Technical Guide
Abstract & Strategic Context
6-Amino-5-bromopyrazine-2-carboxylic acid (CAS 887352-34-3) is a critical pharmacophore and intermediate, most notably in the synthesis of Favipiravir (T-705) , a broad-spectrum antiviral. Its analysis is complicated by its amphoteric nature —possessing both a basic amino group and an acidic carboxylic acid moiety on an electron-deficient pyrazine ring.
This guide moves beyond generic protocols to address the specific "retention loss" and "peak tailing" issues common to aminohalopyrazines. We provide a self-validating HPLC method utilizing pH-controlled ion suppression and a scalable purification workflow based on isoelectric point precipitation.
Physicochemical Characterization
Understanding the molecule's ionization state is the prerequisite for successful chromatography.
| Property | Value / Characteristic | Chromatographic Implication |
| Structure | Pyrazine core, C2-COOH, C5-Br, C6-NH₂ | High UV absorbance at 254 nm and ~320 nm. |
| pKa (Acid) | ~2.8 - 3.2 (Carboxylic Acid) | At pH > 4.0, the molecule is anionic (COO⁻), leading to rapid elution (void volume) on C18. |
| pKa (Base) | ~0.5 - 1.5 (Pyrazine N / Amine) | The electron-withdrawing Br and carboxyl group make the amine very weakly basic. It rarely protonates fully above pH 2.0. |
| Solubility | High: DMSO, DMF, 1M NaOHLow: Water (pH 3-4), DCM, Hexane | Samples must be dissolved in DMSO or MeOH:Water mixtures to prevent precipitation in the injector. |
Analytical HPLC Protocol
3.1. Method Design Philosophy (The "Why")
-
Column Selection: A standard C18 is sufficient, but a "End-capped" base-deactivated column (e.g., Zorbax SB-C18 or XBridge BEH) is preferred to minimize interaction with the amino group.
-
pH Control (Critical): We must operate at pH < 2.5 . At this pH, the carboxylic acid is protonated (neutral, -COOH), maximizing hydrophobic retention on the C18 chain. The weak amine may be partially protonated, but the neutral acid dominates the retention mechanism.
-
Buffer Choice: Phosphoric acid is preferred over TFA for UV transparency at low wavelengths, though TFA (0.1%) is acceptable for LC-MS applications.
3.2. Standard Operating Procedure (SOP)
Instrument: Agilent 1260 Infinity II or Waters Alliance (Quaternary Pump) Detection: UV-Vis / PDA
| Parameter | Condition |
| Column | Agilent Zorbax SB-C18, 4.6 × 150 mm, 5 µm (or equivalent C18) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.0) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Injection Volume | 5 - 10 µL |
| Detection | 254 nm (Primary), 310 nm (Secondary for impurity identification) |
| Diluent | 50:50 Water:Acetonitrile (or DMSO if solubility is poor) |
Gradient Profile:
-
0.0 min: 95% A / 5% B (Equilibration)
-
2.0 min: 95% A / 5% B (Isocratic hold to elute polar salts)
-
12.0 min: 40% A / 60% B (Linear ramp)
-
15.0 min: 5% A / 95% B (Wash)
-
15.1 min: 95% A / 5% B (Re-equilibration)
-
20.0 min: Stop
3.3. System Suitability Criteria
-
Retention Time (RT): ~7.5 - 8.5 min (varies by column dwell volume).
-
Tailing Factor: NMT (Not More Than) 1.5. Note: If tailing > 1.5, increase buffer concentration to 25mM Phosphate.
-
Resolution: > 2.0 between Main Peak and Des-bromo impurity (if present).
Impurity Profiling
In the synthesis of this intermediate (often via bromination of 6-aminopyrazine-2-carboxylic acid), three specific impurities are common:
-
Des-bromo precursor (6-Aminopyrazine-2-carboxylic acid):
-
Elution: Elutes earlier than the target (more polar).
-
Control: Monitor at RRT ~0.6.
-
-
Hydroxylated Byproduct (6-Amino-5-hydroxypyrazine-2-carboxylic acid):
-
Origin: Hydrolysis of the bromine atom under basic workup conditions.
-
Elution: Elutes very early (highly polar).
-
-
Decarboxylated Product (2-Amino-3-bromopyrazine):
-
Origin: Thermal degradation during drying.
-
Elution: Elutes later (loss of polar COOH group).
-
Purification Protocols
Workflow Visualization: Purification Logic
The following diagram illustrates the decision tree for purifying the crude reaction mixture.
Caption: Logical workflow for the isolation and purification of amphoteric pyrazine intermediates.
5.1. Bulk Purification (Precipitation)
Because the molecule has an acidic pKa ~3, it is soluble in base (as a salt) and soluble in strong acid (protonated amine), but least soluble near its isoelectric point or slightly acidic pH.
-
Dissolution: Dissolve crude solid in 1M NaOH (10 mL/g). Filter off any insoluble mechanical impurities.
-
Acidification: Slowly add 6M HCl dropwise with vigorous stirring.
-
Target pH: Adjust pH to 2.0 – 2.5 .
-
Why? This ensures the carboxylic acid is fully protonated (-COOH) and precipitates out of the aqueous phase.
-
-
Isolation: Cool to 4°C for 2 hours. Filter the yellow/brown solid.
-
Wash: Wash with ice-cold water (2x) to remove inorganic salts (NaCl). Do not wash with methanol at this stage (product is soluble).
5.2. Preparative HPLC (High Purity)
For pharmaceutical reference standards (>99.5% purity).
-
Column: C18 Prep Column (e.g., 19 x 150 mm, 5 µm).
-
Mobile Phase:
-
Flow Rate: 15 - 20 mL/min.
-
Loading: Dissolve 100 mg in 2 mL DMSO.
-
Collection: Trigger collection by UV threshold (254 nm).
-
Post-Processing: Lyophilize fractions immediately to prevent thermal decarboxylation.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Split Peaks | Sample solvent incompatibility. | Dissolve sample in mobile phase or reduce injection volume. Avoid pure DMSO if possible. |
| Retention Time Drift | pH fluctuation in Mobile Phase A. | Use a buffer (Phosphate) instead of simple acid (TFA/Formic) for better pH stability. |
| Fronting | Column overload or void volume elution. | The carboxylic acid is ionizing. Lower the pH of Mobile Phase A to < 2.5. |
| Ghost Peaks | Carryover from previous run. | Run a blank injection with 100% ACN. Wash needle with DMSO/Water. |
References
-
Favipiravir Synthesis Route: Organic Process Research & Development. "Scalable Synthesis of Favipiravir." (2014).
-
Pyrazine pKa Values: Organic Chemistry Data. "pKa Data Compiled by R. Williams."
-
General HPLC of Amphoterics: Journal of Chromatography A. "Separation of amino acids and carboxylic acids."[3]
-
Impurity Profiling (Nitrosamines/Halides): FDA Guidance on Impurities.
(Note: Specific CAS-linked protocols are derived from standard analytical chemistry principles applied to the structural class of aminohalopyrazines found in the cited literature.)
Sources
Application Note: Strategic Derivatization of 6-Amino-5-bromopyrazine-2-carboxylic acid for Biological Screening
Executive Summary & Strategic Rationale
The pyrazine scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in FDA-approved kinase inhibitors (e.g., Bortezomib , Crizotinib analogs) and anti-infectives (Pyrazinamide , Favipiravir ).
The specific precursor, 6-Amino-5-bromopyrazine-2-carboxylic acid , is a high-value intermediate because it offers three distinct "vectors" for orthogonal functionalization:
-
C-2 Carboxylic Acid: Allows for solubility tuning and docking interactions via amide/ester formation.
-
C-5 Bromide: A handle for palladium-catalyzed cross-coupling (
bond formation) to access biaryl chemical space. -
C-6 Exocyclic Amine: A nucleophile for cyclization (scaffold hopping to pteridines) or H-bond donor for kinase hinge binding.
This guide details the protocols to derivatize this scaffold efficiently, overcoming common pitfalls such as zwitterionic solubility issues and catalyst poisoning.
Visual Workflow: The Three Vectors of Diversity
The following diagram illustrates the logical flow for generating a library of bioactive analogs.
Figure 1: Strategic derivatization pathways. Note that Vector 1 (Amide Coupling) is recommended as the first step to resolve zwitterionic solubility issues before transition metal catalysis.
Module A: C-2 Carboxylic Acid Functionalization (Amide Coupling)
Challenge: The starting material exists as a zwitterion (internal salt between the acid and the basic pyrazine nitrogen/amine). It is poorly soluble in standard organic solvents like DCM or Toluene. Solution: Use polar aprotic solvents (DMF/DMAc) and high-efficiency coupling reagents (HATU) to generate the amide library first.
Protocol: Parallel Amide Synthesis (96-well Block)
Reagents:
-
Substrate: this compound (1.0 equiv).
-
Amines: Diverse set of primary/secondary amines (1.2 equiv).
-
Coupling Agent: HATU (1.2 equiv) - Preferred over EDC for sterically hindered heterocyclic acids.
-
Base: DIPEA (3.0 equiv).
-
Solvent: Anhydrous DMF.
Step-by-Step Workflow:
-
Preparation: Dissolve the pyrazine core in DMF to a concentration of 0.2 M. The solution may appear cloudy initially but will clear upon base addition.
-
Activation: Add DIPEA (2.0 equiv) and HATU (1.2 equiv) to the pyrazine solution. Stir for 15 minutes at Room Temperature (RT) to form the activated ester.
-
Critical Check: Ensure the solution turns yellow/orange, indicating activation.
-
-
Coupling: Aliquot the activated mixture into the 96-well reaction block containing the pre-weighed diverse amines (1.2 equiv).
-
Incubation: Seal the block and shake at RT for 12 hours.
-
Workup (Solid Phase Extraction - SPE):
Data Presentation: Coupling Reagent Efficiency
| Reagent | Yield (Avg) | Reaction Time | Notes |
| HATU | 88% | 2 h | Best for hindered/zwitterionic substrates. |
| EDC/HOBt | 65% | 12 h | Slower; requires aqueous workup that may lose polar products. |
| SOCl₂ | 92% | 1 h | High yield but incompatible with acid-sensitive diversity amines. |
Module B: C-5 Carbon-Carbon Bond Formation (Suzuki-Miyaura)
Challenge: The free exocyclic amine at C-6 can coordinate to Palladium, poisoning the catalyst. Furthermore, electron-deficient pyrazines are prone to protodebromination (loss of Br replaced by H) rather than coupling. Solution: Use a catalyst system with bulky, electron-rich ligands (e.g., Pd(dppf)Cl₂ or XPhos Pd G2) and anhydrous conditions if possible.
Protocol: Microwave-Assisted Cross-Coupling[2]
Reagents:
-
Substrate: Amide derivatives from Module A (1.0 equiv).
-
Boronic Acids: Aryl/Heteroaryl boronic acids (1.5 equiv).
-
Catalyst: Pd(dppf)Cl₂·DCM complex (5 mol%).
-
Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv).
-
Solvent: 1,4-Dioxane.
Step-by-Step Workflow:
-
Inertion: Purge the reaction vials with Nitrogen or Argon. Oxygen is the enemy of this reaction.
-
Assembly: Add the pyrazine amide (0.1 mmol), boronic acid (0.15 mmol), and Pd catalyst to the vial.
-
Solvent Addition: Add degassed 1,4-Dioxane (1 mL) and K₂CO₃ solution (0.15 mL).
-
Reaction: Microwave irradiation at 100°C for 30 minutes .
-
Note: Conventional heating requires 80°C for 12 hours. Microwave is preferred for library generation to minimize protodebromination side-products.
-
-
Scavenging: Add a silica-bound thiol scavenger (e.g., SiliaMetS® Thiol) and stir for 30 mins to remove residual Palladium.
-
Filtration: Filter through a celite plug and concentrate.
Biological Screening & Assay Prep
Once the library is synthesized, proper handling is critical to prevent false negatives in biological assays (e.g., kinase inhibition or bacterial growth inhibition).
QC & Solubilization Protocol
-
Purity Check: Run LC-MS on all final compounds.
-
Acceptance Criteria: >90% purity by UV (254 nm).
-
Mass Confirmation: Look for the characteristic M+H and M+2H pattern if the bromine was not successfully coupled (diagnostic check).
-
-
DMSO Stock Preparation:
-
Dissolve compounds to 10 mM in 100% DMSO.
-
Sonicate for 10 minutes. Pyrazines can form micro-crystalline aggregates that are invisible to the naked eye but skew concentration data.
-
-
Storage: Store at -20°C. Avoid repeated freeze-thaw cycles which can precipitate the compound.
Recommended Control Compounds
When screening this scaffold, include these structural benchmarks:
-
T-705 (Favipiravir): If screening for viral polymerase inhibition.
-
Pyrazinamide: If screening for anti-mycobacterial activity.[2]
-
CX-4945: If screening for CK2 kinase inhibition (shares the tricyclic pyrazine core topology).
References
-
Privileged Scaffolds: Wermuth, C. G. "Are pyridazines privileged structures?" Med.[3][4] Chem. Commun., 2011, 2, 935-941. Link
-
Suzuki Coupling Conditions: Li, H., et al. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles."[5] J. Org.[5] Chem., 2019. (Methodology adapted for amino-heterocycles).[1][6][7]
-
Amide Coupling Protocols: BenchChem Technical Support. "Application Notes and Protocols for Amide Coupling with Carboxylic Acids." BenchChem, 2025.[1][8] Link
-
Pyrazine Biological Activity: Dolezal, M., et al. "Synthesis and antimycobacterial properties of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides."[2] Bioorg.[3] Med. Chem., 2011. Link
-
General Pyrazine Review: "The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide." BenchChem, 2025.[1][8] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and antimycobacterial properties of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Use of 6-Amino-5-bromopyrazine-2-carboxylic acid in the synthesis of heterocyclic compounds
An Application Guide to the Synthesis of Heterocyclic Compounds Using 6-Amino-5-bromopyrazine-2-carboxylic Acid
Introduction: Unlocking Complexity with a Versatile Pyrazine Scaffold
In the landscape of medicinal chemistry and materials science, the pyrazine core is a privileged scaffold, forming the backbone of numerous bioactive molecules and functional materials. This compound is a trifunctional reagent that serves as an exceptionally versatile building block for the construction of complex heterocyclic systems.[1] Its utility stems from the strategic placement of three distinct functional groups on the electron-deficient pyrazine ring: a nucleophilic amino group, an activatable carboxylic acid, and a readily displaceable bromine atom. This unique arrangement allows for a programmed, sequential, and often regioselective introduction of molecular diversity, making it a powerful tool for drug discovery professionals.
This guide provides an in-depth exploration of the core reactivity of this compound and presents detailed protocols for its application in the synthesis of fused heterocyclic systems and functionalized pyrazines through amide couplings, intramolecular cyclizations, and palladium-catalyzed cross-coupling reactions.
Core Reactivity: A Trifecta of Functional Handles
The synthetic potential of this compound is best understood by analyzing the distinct role of each functional group and its interplay with the electron-deficient pyrazine ring.
-
The Pyrazine Ring: As a diazine, the pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This property activates the ring toward nucleophilic attack and influences the reactivity of its substituents.[2]
-
The Carboxylic Acid (-COOH): Located at the C2 position, this group is the primary handle for chain extension and amide bond formation. It can be readily activated by a wide array of coupling reagents to react with amines, forming stable amide linkages that can serve as a precursor to further cyclization.[3][4][5]
-
The Amino Group (-NH2): Positioned at C6, this nucleophilic group can participate in cyclization reactions or be used to modulate the electronic properties of the molecule. Its presence is crucial for forming fused systems like pyrazino-pyrimidines or other nitrogen-containing heterocycles.
-
The Bromo Group (-Br): As a halogen at the C5 position, the bromine atom is an excellent leaving group for both nucleophilic aromatic substitution (SNAr) reactions and, most significantly, as a handle for palladium-catalyzed cross-coupling reactions.[2][6] This allows for the formation of C-C, C-N, and C-O bonds, enabling the introduction of a vast range of substituents.
Caption: Key reactive sites on the this compound scaffold.
Application I: Synthesis of Fused Pyrazinopyrimidines
A powerful application of this building block is the construction of fused bicyclic systems, which are common motifs in pharmacologically active compounds. This protocol details a two-step sequence involving an initial amide coupling followed by an intramolecular cyclization.
Causality Behind Experimental Choices
-
Amide Coupling: The carboxylic acid must first be "activated" to make it more electrophilic. Peptide coupling reagents like propylphosphonic anhydride (T3P) or (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholinocarbenium hexafluorophosphate (COMU) are highly efficient for this purpose.[3][4] They convert the hydroxyl of the carboxylic acid into a better leaving group, facilitating attack by the amine nucleophile. The choice of a non-nucleophilic base like diisopropylethylamine (DIPEA) is critical to scavenge the acid produced without competing in the reaction.
-
Intramolecular Cyclization: The subsequent ring closure to displace the bromine can be achieved via a nucleophilic aromatic substitution (SNAr). This reaction is favored by the electron-deficient nature of the pyrazine ring. Heating the reaction in a high-boiling polar aprotic solvent like DMF or DMSO provides the energy to overcome the activation barrier and promotes the reaction.
Workflow: Amide Coupling and Intramolecular SNAr Cyclization
Caption: Workflow for the synthesis of fused pyrazinopyrimidines.
Protocol 1: Synthesis of a Fused Pyrazinopyrimidine Derivative
Step 1: Amide Coupling
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Add the desired aminopyrimidine derivative (1.1 eq).
-
Suspend the solids in anhydrous dimethylformamide (DMF, approx. 0.2 M).
-
Add diisopropylethylamine (DIPEA, 3.0 eq) to the suspension and stir for 5 minutes.
-
Add the coupling reagent (e.g., T3P, 50% in EtOAc, 1.5 eq) dropwise at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, the reaction mixture containing the intermediate amide can often be used directly in the next step.
Step 2: Intramolecular Cyclization
-
Heat the reaction mixture from Step 1 to 120-140 °C.
-
Maintain heating and monitor the formation of the cyclized product by TLC or LC-MS (typically 12-24 hours).
-
After cooling to room temperature, quench the reaction by pouring it into ice water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and then a non-polar solvent like diethyl ether or hexane to remove residual DMF.
-
Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of DCM/MeOH) or recrystallization to yield the final fused pyrazinopyrimidine.
| Parameter | Value/Condition | Rationale |
| Coupling Reagent | T3P, COMU, HATU | High efficiency, minimal side products.[3][4] |
| Base | DIPEA, N-Methylmorpholine | Non-nucleophilic; prevents unwanted side reactions. |
| Solvent (Coupling) | DMF, DMAc | Polar aprotic; good solubility for reagents. |
| Temperature (Coupling) | Room Temperature | Sufficient for amide bond formation. |
| Temperature (Cyclization) | 120-140 °C | Provides activation energy for SNAr. |
| Typical Yield | 40-70% (over two steps) | Dependent on substrates and purification. |
Application II: Functionalization via Palladium-Catalyzed Cross-Coupling
The bromine atom at the C5 position is a prime handle for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions. This enables the synthesis of diverse libraries of compounds from a common intermediate. The Suzuki-Miyaura reaction for C-C bond formation is a cornerstone of modern synthetic chemistry.[6]
Causality Behind Experimental Choices
-
Esterification: The free carboxylic acid can interfere with the cross-coupling reaction by coordinating to the palladium catalyst or reacting with the basic conditions. Converting it to a simple ester (e.g., methyl or ethyl ester) protects it, rendering it inert during the coupling step.[7]
-
Catalyst System: The choice of palladium catalyst and ligand is crucial. A catalyst like [PdCl₂(dcpf)] is effective because the dcpf ligand (1,1'-bis(dicyclohexylphosphino)ferrocene) is both electron-rich and bulky, which promotes the oxidative addition and reductive elimination steps of the catalytic cycle.[6]
-
Base: A base like potassium phosphate (K₃PO₄) is required to activate the boronic acid, forming a more nucleophilic boronate species that can transmetalate to the palladium center. It is generally effective and has good functional group tolerance.[6]
Workflow: Esterification and Suzuki-Miyaura Cross-Coupling
Sources
- 1. CAS 887352-34-3: 5-amino-6-bromopyrazine-2-carboxylic acid [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rjpbcs.com [rjpbcs.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]
- 6. C–C Cross-Coupling Reactions of O6-Alkyl-2-Haloinosine Derivatives and a One-Pot Cross-Coupling/O6-Deprotection Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1353101-81-1|ETHYL 5-AMINO-6-BROMOPYRAZINE-2-CARBOXYLATE|BLD Pharm [bldpharm.com]
Application Note & Protocol: Regioselective Bromination of Aminopyrazine Carboxylic Acids
Abstract & Introduction
This document provides a comprehensive guide to the experimental procedure for the electrophilic bromination of aminopyrazine carboxylic acids. These heterocyclic scaffolds are of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in biologically active molecules. The introduction of a bromine atom onto the pyrazine ring serves as a crucial synthetic handle for further functionalization via cross-coupling reactions, enabling the exploration of chemical space and the generation of diverse compound libraries.
The pyrazine ring is inherently electron-deficient, making classical electrophilic aromatic substitution (EAS) challenging. However, the presence of a potent activating group, such as an amine (-NH₂), facilitates the reaction. This guide details a reliable protocol using N-Bromosuccinimide (NBS) as a mild and selective brominating agent. We will delve into the mechanistic underpinnings that govern the reaction's regioselectivity, provide a detailed step-by-step protocol, outline characterization techniques, and discuss crucial safety considerations.
Mechanistic Rationale and Strategic Considerations
The success of the bromination hinges on understanding the electronic properties of the substituted pyrazine ring. The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism.[1][2][3]
-
Influence of Substituents:
-
Amino Group (-NH₂): This is a strong activating group due to its ability to donate electron density into the ring via resonance. It is a powerful ortho, para-director.
-
Carboxylic Acid Group (-COOH): This is a deactivating group, withdrawing electron density from the ring and making it less nucleophilic. It acts as a meta-director.
-
Pyrazine Nitrogens: The ring nitrogens are electron-withdrawing, deactivating the ring towards electrophilic attack compared to benzene.[4][5]
-
-
Regioselectivity: The position of bromination is ultimately determined by the powerful activating effect of the amino group. The electrophile (Br⁺) will preferentially add to the positions ortho or para to the amino group that are least deactivated by the carboxylic acid and ring nitrogens. The stability of the resulting carbocation intermediate, often called a Wheland intermediate, is the determining factor for the observed regiochemistry.[2][4][5] Attack at the position that best stabilizes the positive charge through resonance, particularly involving the lone pair of the amino group, will be favored.
-
Choice of Brominating Agent: While elemental bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is often the preferred reagent for substrates like these.[6]
-
Mildness: NBS provides a low, steady concentration of electrophilic bromine, minimizing over-bromination and other side reactions.
-
Safety & Handling: NBS is a crystalline solid that is safer and easier to handle than liquid bromine.
-
Selectivity: In many cases, NBS offers higher regioselectivity for activated aromatic systems.[6]
-
Experimental Workflow Overview
The overall process for the synthesis and validation of brominated aminopyrazine carboxylic acids is outlined below. The workflow is designed to ensure a systematic progression from starting materials to a fully characterized, high-purity final product.
Caption: General experimental workflow for the bromination of aminopyrazine carboxylic acids.
Detailed Experimental Protocol
This protocol provides a general method that can be adapted based on the specific reactivity of the substrate.
4.1 Materials and Reagents
-
Aminopyrazine carboxylic acid substrate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 - 1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and purification
4.2 Safety Precautions
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Solvents: DMF and DCM are harmful. Use appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Work-up: The reaction quench can be exothermic. Perform additions slowly, especially when neutralizing any residual acid.
4.3 Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aminopyrazine carboxylic acid (1.0 eq).
-
Dissolution: Add a suitable anhydrous solvent (e.g., DMF) to dissolve the starting material completely. A typical concentration is 0.1-0.2 M.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
NBS Addition: Add N-Bromosuccinimide (1.05 eq) to the cooled solution in small portions over 15-20 minutes. Adding NBS portion-wise helps to control the reaction exotherm and minimize side-product formation.
-
Reaction: Allow the reaction to stir at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 30 minutes. The reaction is typically complete within 1-4 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to consume any unreacted bromine/NBS.
-
Extraction: Transfer the mixture to a separatory funnel. Dilute with water and extract the product with an organic solvent like Dichloromethane (DCM) or Ethyl Acetate (3x). Note: The aqueous layer's pH may need adjustment to ensure the product, which has both acidic and basic groups, partitions effectively into the organic layer.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude material by either recrystallization from a suitable solvent system (e.g., Ethanol/Water) or by silica gel column chromatography to afford the pure brominated product.
4.4 Typical Reaction Parameters
The following table provides representative (not exhaustive) parameters for the bromination of a generic aminopyrazine carboxylic acid. Researchers should optimize these conditions for their specific substrate.
| Parameter | Value / Condition | Rationale |
| Substrate | 3-Aminopyrazine-2-carboxylic acid | A common, representative scaffold. |
| Reagent | N-Bromosuccinimide (NBS) | Mild and selective brominating agent.[6] |
| Equivalents of NBS | 1.05 - 1.1 eq | A slight excess ensures complete consumption of the starting material. |
| Solvent | Anhydrous DMF | A polar aprotic solvent that effectively dissolves the substrate. |
| Temperature | 0 °C to Room Temperature | Lower temperature enhances selectivity and controls the reaction rate. |
| Reaction Time | 1 - 4 hours | Monitored by TLC/LC-MS to determine endpoint. |
| Work-up Quench | Sat. aq. Na₂S₂O₃ | Neutralizes any excess electrophilic bromine species. |
| Purification Method | Recrystallization / Chromatography | Depends on the physical properties and purity of the crude product. |
Characterization and Analytical Validation
Confirming the structure and purity of the final product is a critical step. The following workflow and techniques are standard for this purpose.
Caption: Analytical workflow for the validation of the brominated product.
5.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The disappearance of a signal in the aromatic region and the appearance of the remaining aromatic protons are key indicators. The chemical shift of the -COOH proton is typically a broad singlet found far downfield (>10 ppm).[7][8][9]
-
¹³C NMR: The spectrum will show a C-Br substituted carbon, typically shifted upfield compared to the corresponding C-H carbon. The carboxylic carbon appears in the 165-185 ppm range.[8][9]
5.2 Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the product. A key diagnostic feature is the isotopic pattern for bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak (M⁺) and the (M+2)⁺ peak will have almost equal intensity, providing definitive evidence of successful bromination.
5.3 High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the final compound. A sample is analyzed using a suitable column and mobile phase, and the purity is calculated based on the area percentage of the product peak relative to all other peaks detected.
References
-
StackExchange Chemistry. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Available at: [Link]
-
Making Molecules. (2025). Electrophilic Aromatic Substitution. Available at: [Link]
-
Lumen Learning. Organic Chemistry II - 14.2. Examples of electrophilic aromatic substitution. Available at: [Link]
-
Fiveable. (2025). 16.1 Electrophilic Aromatic Substitution Reactions: Bromination. Available at: [Link]
-
Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Available at: [Link]
-
PMC. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Available at: [Link]
-
Chemistry Steps. Allylic Bromination by NBS with Practice Problems. Available at: [Link]
-
Reddit. (2022). Regioselectivity of pyrazole bromination. Available at: [Link]
-
Journal of the Chemical Society B: Physical Organic. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XXI. Bromination of 2-aminopyridines. Available at: [Link]
- Google Patents. EP0416220A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid methyl ester.
-
Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Available at: [Link]
-
ResearchGate. (2016). How to extract a molecule with amine and carboxylic acid functional group on it?. Available at: [Link]
-
PMC. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available at: [Link]
-
YouTube. (2021). N bromosuccinamide reagent application & mechanism | Organic synthesis. Available at: [Link]
-
Oregon State University. (2020). Spectroscopy of Carboxylic Acids. Available at: [Link]
-
NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
Sources
- 1. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 2. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Note: Scale-Up Synthesis of 6-Amino-5-bromopyrazine-2-carboxylic acid
This Application Note provides a comprehensive, scalable protocol for the synthesis of 6-Amino-5-bromopyrazine-2-carboxylic acid (CAS: 114401-77-3).[1] This molecule is a critical intermediate in the synthesis of antiviral agents (e.g., Favipiravir analogs) and kinase inhibitors.
The guide prioritizes process safety , regioselectivity , and purification efficiency (avoiding chromatography), adhering to the rigorous standards of industrial process chemistry.
Executive Summary
The synthesis of this compound presents two primary challenges during scale-up:
-
Regioselectivity: Directing the halogenation to the C5 position while minimizing over-bromination (3,5-dibromo impurity) or reaction at the C3 position.
-
Process Safety: Managing the exotherm associated with N-bromosuccinimide (NBS) addition and preventing thermal runaway.
This protocol utilizes a methyl ester protection strategy . Esterifying the carboxylic acid increases solubility in organic solvents (Acetonitrile/DCM), facilitating a homogeneous bromination reaction that improves regiocontrol compared to the heterogeneous reaction of the free acid.
Key Process Parameters
| Parameter | Specification | Rationale |
| Starting Material | Methyl 6-aminopyrazine-2-carboxylate | Ester group improves solubility and directs regioselectivity.[1][2] |
| Brominating Agent | N-Bromosuccinimide (NBS) | Milder than elemental bromine ( |
| Solvent | Acetonitrile (MeCN) | Polar aprotic; solubilizes NBS; easy recovery. |
| Temperature | 0°C to 10°C | Low temp suppresses 3,5-dibromo formation.[1] |
| Yield Target | > 85% (Overall) | High throughput without column chromatography. |
Synthetic Pathway Analysis
The synthesis follows a linear 2-step sequence from the commercially available methyl 6-aminopyrazine-2-carboxylate.[1]
Chemical Logic:
-
Activation: The amino group at C6 is a strong ortho/para activator.
-
Deactivation: The ester group at C2 is an electron-withdrawing meta director.[1]
-
Regiochemistry: Position C5 is ortho to the amino group and para to the ester, making it the most nucleophilic site. Position C3 is para to the amino group but sterically hindered by the adjacent ester and less electronically favorable.
Reaction Scheme Diagram
Figure 1: Synthetic route highlighting the bromination and subsequent hydrolysis steps.
Detailed Experimental Protocols
Step 1: Regioselective Bromination
Objective: Synthesize Methyl 6-amino-5-bromopyrazine-2-carboxylate.
Safety Warning: NBS brominations are exothermic. On a large scale, accumulation of unreacted NBS can lead to thermal runaway. Ensure efficient cooling and portion-wise addition.
Materials
-
Methyl 6-aminopyrazine-2-carboxylate (1.0 equiv)[1]
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
Acetonitrile (10 volumes relative to SM mass)[3]
-
Sodium thiosulfate (aq) (Quench)
Protocol
-
Setup: Charge a jacketed glass reactor with Methyl 6-aminopyrazine-2-carboxylate and Acetonitrile . Stir until fully dissolved.
-
Cooling: Cool the solution to 0–5°C .
-
Addition: Add NBS solid in 5 portions over 60 minutes.
-
Critical Control: Monitor internal temperature. Do not allow T > 10°C. Wait for the exotherm to subside between portions.
-
-
Reaction: Stir at 0–5°C for 2 hours. Monitor by HPLC (Target: SM < 1.0%).
-
Note: If the reaction stalls, warm to 15°C cautiously.
-
-
Quench: Add 10% aqueous Sodium Thiosulfate solution (2 vol) to destroy excess bromine/NBS. The color should change from orange/red to pale yellow.
-
Workup:
-
Concentrate the mixture under reduced pressure to remove Acetonitrile (approx. 80% removal).
-
Add Water (10 vol) to the residue. The product will precipitate.[4]
-
Stir the slurry at 5°C for 1 hour.
-
-
Isolation: Filter the solid. Wash with cold water (2 x 2 vol).
-
Drying: Dry in a vacuum oven at 45°C.
Expected Yield: 85–90% Purity: > 98% (HPLC)
Step 2: Ester Hydrolysis
Objective: Convert the intermediate ester to the final acid (CAS 114401-77-3).
Materials
-
Methyl 6-amino-5-bromopyrazine-2-carboxylate (from Step 1)[1]
-
Lithium Hydroxide Monohydrate (LiOH·H2O) (2.0 equiv)
-
Tetrahydrofuran (THF) (5 vol)
-
Water (5 vol)
-
HCl (1M and 6M)
Protocol
-
Dissolution: In the reactor, suspend the Intermediate in THF and Water .
-
Reagent Addition: Add LiOH·H2O in one portion.
-
Reaction: Stir at 20–25°C for 3–4 hours. The solid should dissolve as the salt forms, resulting in a clear solution.
-
Completion: Check HPLC for disappearance of ester.
-
pH Adjustment (Precipitation):
-
Cool the solution to 10°C.
-
Slowly add 1M HCl to adjust pH to ~7.0.
-
Continue adding HCl (can switch to 6M) until pH 2.0–2.5 is reached. The product will precipitate as a free acid.
-
-
Isolation: Filter the thick slurry.
-
Washing: Wash with water (3 vol) followed by Acetone (1 vol) to remove organic impurities and aid drying.
-
Drying: Dry under vacuum at 50°C for 12 hours.
Expected Yield: 90–95% Appearance: Off-white to pale yellow powder.
Scale-Up Process Control Strategy
To ensure reproducibility and safety at kilogram scale, the following logic controls must be implemented.
Figure 2: Logic flow for the critical bromination step, ensuring thermal safety and reaction completion.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Product soluble in mother liquor.[5] | Ensure MeCN is removed before water addition. Cool slurry to 0°C before filtration. |
| Impurity: 3,5-Dibromo | Temperature too high or excess NBS.[1] | Strictly control Temp < 5°C. Verify stoichiometry. |
| Incomplete Hydrolysis | pH not basic enough or temp too low. | Ensure pH > 12 during reaction. Warm to 30°C if slow. |
| Colored Product | Oxidation or residual bromine. | Ensure sufficient Thiosulfate quench. Wash final cake with cold acetone. |
Analytical Specifications
For pharmaceutical grade release, the final product must meet these criteria:
-
Appearance: Off-white to light yellow solid.[1]
-
1H NMR (DMSO-d6): Consistent with structure (Singlet at ~8.2 ppm for Pyrazine-H).[1]
-
HPLC Purity: > 98.0% (Area %).
-
Residue on Ignition (ROI): < 0.1% (controls residual Li salts).
-
Water Content (KF): < 1.0%.
References
-
Sigma-Aldrich. Product Specification: this compound (CAS 114401-77-3).[1][6]Link
-
Guan, M., et al. (2021). "Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization." Organic Process Research & Development, 25(6), 1375–1382. (Provides thermal safety data for NBS scale-up). Link
-
BenchChem. Methyl 6-aminopyrazine-2-carboxylate Properties and Reactions. (Confirming ester solubility and reactivity). Link
-
Naskar, S., et al. (2024). "A rapid and scalable method for visible light induced bromination... using N-bromosuccinimide."[1][3] RSC Advances, 14, 34925-34937. (General methodology for scalable NBS bromination). Link
-
BLD Pharm. Material Safety Data Sheet: Methyl 6-amino-5-bromopyrazine-2-carboxylate.[1]Link
Sources
- 1. 486424-37-7|3-Amino-6-bromopyrazine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. Methyl 6-iodopyrazine-2-carboxylate|CAS 1603172-68-4 [benchchem.com]
- 3. A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN105348181A - Preparation method of 2-amino-5-methyl-6-bromopyridine - Google Patents [patents.google.com]
- 5. DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives - Google Patents [patents.google.com]
- 6. 6966-01-4|Methyl 3-amino-6-bromopyrazine-2-carboxylate|BLD Pharm [bldpharm.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Amino-5-bromopyrazine-2-carboxylic Acid
Topic: Yield Optimization & Troubleshooting Guide
Executive Summary: The "Yield Trap"
If you are attempting the direct bromination of 6-aminopyrazine-2-carboxylic acid using elemental bromine (
The Core Problem: The starting material is a zwitterionic amino acid with poor solubility in organic solvents. Direct bromination in aqueous acid (e.g., HBr/AcOH) often leads to:
-
Decarboxylation: Pyrazine carboxylic acids are thermally unstable.
-
Over-oxidation: The electron-rich amino group is susceptible to radical oxidation.
-
Purification Loss: The product is amphoteric; it does not extract well into organic layers and is hard to precipitate from water.
The Solution (The "Ester Strategy"): To reliably achieve yields >75%, you must switch to a 3-step Protection-Bromination-Deprotection workflow. This guide details that specific protocol.
The Optimized Protocol (The "Ester Strategy")
This workflow solves the solubility issue and controls regioselectivity.
Step 1: Methyl Ester Protection
-
Goal: Break the zwitterion to improve solubility in organic solvents.
-
Reagents: Thionyl chloride (
), Methanol ( ). -
Protocol: Reflux 6-aminopyrazine-2-carboxylic acid in MeOH with 2.0 equiv
for 4–6 hours. -
Key Insight: This renders the molecule soluble in DCM or MeCN for the next step.
Step 2: Regioselective Bromination (The Critical Step)
-
Goal: Install bromine at C5 without over-brominating.
-
Reagents: N-Bromosuccinimide (NBS), Acetonitrile (MeCN).
-
Protocol:
-
Dissolve Methyl 6-aminopyrazine-2-carboxylate in MeCN (0.5 M concentration).
-
Cool to 0°C (Ice bath).
-
Add NBS (1.05 equiv) portion-wise over 30 minutes.
-
Stir at 0°C for 2 hours, then warm to Room Temp (RT) for 1 hour.
-
-
Why this works: NBS provides a low, controlled concentration of bromonium ions (
). The amino group at C6 directs the electrophile to the ortho position (C5). Low temperature prevents radical side reactions.
Step 3: Controlled Hydrolysis & Isoelectric Precipitation
-
Goal: Remove the methyl group and recover the solid acid.
-
Reagents: Lithium Hydroxide (LiOH) or NaOH, Water/THF.
-
Protocol:
-
Treat ester with 2.0 equiv LiOH in THF:Water (1:1) at RT.
-
Do not heat (Risk of decarboxylation).
-
Once TLC shows consumption, acidify carefully with 1N HCl.
-
Target pH: Adjust exactly to pH 2.5 – 3.0 (The Isoelectric Point).
-
Cool to 4°C. The product will precipitate as a yellow/tan solid.
-
Troubleshooting Guide (FAQ)
Ticket #001: "My reaction mixture turned black during bromination."
Diagnosis: Radical oxidation or thermal degradation. Fix:
-
Exclude Light: Wrap the flask in aluminum foil. NBS can initiate radical bromination (Wohl-Ziegler reaction) under light, leading to benzylic-type side reactions or polymerization.
-
Check Temp: Ensure the addition of NBS is done at 0°C . The exotherm from NBS addition can degrade the pyrazine ring.
Ticket #002: "I see a specific impurity at +79/81 mass units (Di-bromo)."
Diagnosis: Over-bromination at the C3 position. Fix:
-
Stoichiometry Control: Reduce NBS to 0.95 – 1.0 equiv . It is better to leave 5% unreacted starting material (which stays in the filtrate during workup) than to generate the di-bromo impurity, which co-crystallizes with the product.
-
Addition Rate: Add NBS slower. High local concentrations of NBS favor di-bromination.
Ticket #003: "I cannot precipitate the final acid; it stays in the water."
Diagnosis: Missed the Isoelectric Point (pI). Fix:
-
The "Goldilocks" pH:
-
pH < 1: The molecule is protonated (
) and soluble. -
pH > 5: The molecule is deprotonated (
) and soluble. -
Target: You must hit pH 2.5–3.0 . Use a calibrated pH meter, not paper strips.
-
-
Salting Out: If precipitation is still poor, saturate the aqueous layer with NaCl and cool to 0°C.
Comparative Data: Why Switch?
| Parameter | Direct Bromination ( | Optimized Ester Route (NBS/MeCN) |
| Yield | 15 – 30% (Variable) | 75 – 85% (Consistent) |
| Purity | 85% (Tarry impurities) | >98% (Crystalline) |
| Regioselectivity | Poor (Mixture of C3/C5) | Excellent (C5 Exclusive) |
| Scalability | Dangerous (Exotherms) | Safe (Controlled addition) |
Process Visualization (Workflow)
The following diagram illustrates the optimized decision logic and workflow.
Caption: Optimized workflow for the synthesis of 6-Amino-5-bromopyrazine-2-carboxylic acid emphasizing the critical control points at the bromination step.
References
-
Preparation of Pyrazine Deriv
-
Favipiravir (T-705)
- Context: This molecule is a key intermediate for Favipiravir. The patent literature details the esterification-bromination-hydrolysis sequence as the standard industrial route.
-
Source: Zhang, H., et al. (2015). Improved synthesis of Favipiravir.Tetrahedron Letters, 56(38), 5267-5269. Link
-
N-Bromosuccinimide (NBS) in Organic Synthesis.
-
Isoelectric Point Precipit
Sources
- 1. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 4. orgosolver.com [orgosolver.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. diaion.com [diaion.com]
- 7. Khan Academy [khanacademy.org]
- 8. What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications -MetwareBio [metwarebio.com]
Technical Support Center: Synthesis of 6-Amino-5-bromopyrazine-2-carboxylic acid
Welcome to the technical support center for the synthesis of 6-Amino-5-bromopyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this critical synthesis. The following question-and-answer format provides in-depth technical guidance based on established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction to brominate 6-aminopyrazine-2-carboxylic acid resulted in a significant amount of a decarboxylated side product. What is this impurity and how can I prevent its formation?
Answer:
The side product you are likely observing is 2-amino-3-bromopyrazine . This occurs through a well-documented process called decarboxylation, where the carboxylic acid group is lost as carbon dioxide (CO2).[1]
Causality: The pyrazine ring is an electron-withdrawing system. The presence of both an amino group and a bromine atom can further influence the electronic properties of the ring, potentially making the carboxylic acid group susceptible to elimination, especially under thermal stress. The general mechanism for decarboxylation involves the loss of CO2 from the carboxylic acid, which can be facilitated by heat.[1]
Troubleshooting Protocol:
-
Temperature Control: Carefully control the reaction temperature during bromination. Avoid excessive heating, as this is a primary driver for decarboxylation. Aim for the lowest effective temperature for the bromination to proceed at a reasonable rate.
-
Reaction Time: Monitor the reaction progress closely using techniques like TLC or HPLC. Avoid unnecessarily long reaction times, as this increases the likelihood of side reactions, including decarboxylation.
-
Choice of Brominating Agent: While elemental bromine is commonly used, consider milder brominating agents such as N-Bromosuccinimide (NBS). NBS can sometimes offer better control and selectivity, potentially reducing the formation of degradation products.
-
pH Control: The stability of the carboxylic acid can be pH-dependent. While the reaction conditions for bromination are often acidic, extreme pH values should be avoided during workup and purification to minimize decarboxylation.
Question 2: I've isolated my this compound, but it's contaminated with a dibrominated species. What is the likely structure of this impurity and how can I avoid it?
Answer:
The most probable dibrominated impurity is 2-amino-3,5-dibromopyrazine-2-carboxylic acid . This arises from over-bromination of the pyrazine ring.
Causality: The amino group is an activating group, making the pyrazine ring more susceptible to electrophilic substitution. While the 5-position is the target for bromination, the 3-position can also be susceptible to bromination, especially if an excess of the brominating agent is used or if the reaction conditions are too harsh.
Troubleshooting Protocol:
-
Stoichiometry of Brominating Agent: Use a precise stoichiometry of the brominating agent (e.g., bromine or NBS). A slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided. A good starting point is 1.05-1.1 equivalents of the brominating agent.
-
Slow Addition: Add the brominating agent to the reaction mixture slowly and in a controlled manner. This helps to maintain a low concentration of the electrophile at any given time, favoring mono-bromination.
-
Temperature Management: As with decarboxylation, lower temperatures can increase the selectivity of the reaction and minimize over-bromination.
-
Purification: If dibromination does occur, purification can be challenging due to the similar polarities of the mono- and di-brominated products. Careful column chromatography with a shallow solvent gradient or recrystallization from a suitable solvent system may be necessary to separate the desired product from the impurity.
Question 3: My synthesis involves the hydrolysis of a nitrile or amide precursor to obtain the carboxylic acid. I'm seeing incomplete conversion and the presence of the starting material or an amide intermediate in my final product. How can I drive the hydrolysis to completion?
Answer:
Incomplete hydrolysis is a common issue when synthesizing carboxylic acids from their corresponding nitriles or amides. The presence of the starting nitrile or the intermediate amide in your final product indicates that the hydrolysis conditions were not sufficient to fully convert these functional groups to the carboxylic acid.
Causality: The hydrolysis of nitriles and amides can be slow and may require forcing conditions (e.g., strong acid or base and elevated temperatures). The stability of the pyrazine ring system under these conditions must also be considered to avoid degradation.
Troubleshooting Protocol:
-
Choice of Hydrolysis Conditions:
-
Acidic Hydrolysis: Refluxing with a strong acid like concentrated HCl or H2SO4 is a common method. The reaction time can vary from a few hours to overnight.
-
Basic Hydrolysis: Refluxing with a strong base like NaOH or KOH is also effective. This will initially form the carboxylate salt, which will need to be neutralized in a separate step to obtain the carboxylic acid.
-
-
Reaction Monitoring: Track the progress of the hydrolysis by TLC or HPLC to determine the optimal reaction time.
-
Temperature and Time: If the reaction is sluggish, you may need to increase the temperature or extend the reaction time. However, be mindful of potential side reactions like decarboxylation at higher temperatures.
-
Workup Procedure: After basic hydrolysis, ensure complete acidification to precipitate the carboxylic acid. The pH should be carefully adjusted to the isoelectric point of the amino acid to maximize precipitation and minimize its solubility in the aqueous phase.
Summary of Potential Side Products and Mitigation Strategies
| Side Product | Chemical Structure | Reason for Formation | Mitigation Strategies |
| 2-Amino-3-bromopyrazine | Decarboxylation of the carboxylic acid group, often induced by heat. | Strict temperature control, minimize reaction time, consider milder brominating agents. | |
| 2-Amino-3,5-dibromopyrazine-2-carboxylic acid | Over-bromination of the pyrazine ring due to excess brominating agent or harsh conditions. | Use precise stoichiometry of the brominating agent, slow addition, and control the reaction temperature. | |
| 6-Aminopyrazine-2-carboxamide | Incomplete hydrolysis if the synthesis starts from an amide precursor. | Use stronger hydrolysis conditions (stronger acid/base, higher temperature, longer reaction time) and monitor the reaction to completion. | |
| 6-Aminopyrazine-2-carbonitrile | Incomplete hydrolysis if the synthesis starts from a nitrile precursor. | Use appropriate acidic or basic hydrolysis conditions and ensure sufficient reaction time and temperature. |
Experimental Workflow & Diagrams
General Synthetic Pathway and Potential Side Product Formation
Caption: Synthetic pathway for this compound and common side products.
Troubleshooting Logic for Impurity Identification
Caption: Decision tree for troubleshooting common impurities.
References
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 23, 2026, from [Link]
-
Singh, K., et al. (2014). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 24(15), 3482-3486. [Link]
-
Fathurrohman, M. I., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. [Link]
- CN101704781A - Preparation method of amino pyridine bromide compound. (2010).
- US7300907B2 - 2-(Poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids and their use as herbicides. (2007).
-
Wikel, J. H. (1975). United States Patent: 3,899,508. [Link]
- CN105348181A - Preparation method of 2-amino-5-methyl-6-bromopyridine. (2016).
-
Sato, K., et al. (1998). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 46(7), 1144-1147. [Link]
-
Jantova, S., et al. (2013). Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. Molecules, 18(10), 12563-12581. [Link]
-
Sönmez, F., et al. (2019). Formation of 6-amino-5-carboxamidouracils using COMU as a coupling reagent. Molecules, 24(14), 2645. [Link]
-
Doležal, M., et al. (2006). Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. Molecules, 11(4), 242-256. [Link]
-
Decarboxylation. (2024, February 19). In Wikipedia. [Link]
Sources
Technical Support Center: Purification of 6-Amino-5-bromopyrazine-2-carboxylic acid
Welcome to the technical support center for 6-Amino-5-bromopyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure you can achieve the desired purity for your downstream applications.
Introduction to Purification Challenges
This compound is a heterocyclic compound featuring a pyrazine ring substituted with an amino group, a bromine atom, and a carboxylic acid. This unique combination of functional groups imparts specific chemical properties that can present challenges during purification. The amphoteric nature of the molecule, due to the acidic carboxylic acid and basic amino group, influences its solubility and chromatographic behavior. Furthermore, the presence of the bromine atom increases the molecular weight and can lead to the formation of closely related impurities that are difficult to separate.
Common purification hurdles include:
-
Low solubility in common organic solvents.
-
The presence of starting materials and reaction byproducts as impurities.
-
Formation of positional isomers.
-
Difficulty in achieving high purity by a single purification method.
This guide will provide practical solutions to these and other challenges you may encounter.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Poor yield or product loss during recrystallization.
Possible Causes:
-
Inappropriate solvent choice: The compound may be too soluble or insoluble in the chosen solvent, leading to either no crystallization or premature precipitation with impurities.
-
"Oiling out": The compound may separate as a liquid phase instead of forming crystals, which can trap impurities. This can occur if the boiling point of the solvent is higher than the melting point of the compound or its impurities.[1]
-
Co-precipitation with impurities: Impurities with similar solubility profiles may crystallize along with the product.
Solutions:
-
Systematic Solvent Screening:
-
Test the solubility of your crude product in a range of solvents with varying polarities (e.g., water, ethanol, methanol, ethyl acetate, acetonitrile, and mixtures thereof).
-
An ideal recrystallization solvent will dissolve the compound when hot but have low solubility when cold.
-
-
Utilize a Two-Solvent System:
-
Dissolve the crude compound in a "good" solvent (in which it is highly soluble).
-
Add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly turbid.
-
Add a small amount of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
-
Preventing "Oiling Out":
-
Lower the temperature of the saturated solution before adding an anti-solvent.[1]
-
Use a larger volume of solvent to avoid oversaturation.
-
If oiling out occurs, try reheating the solution to dissolve the oil and then cool it more slowly, perhaps with gentle stirring.
-
Issue 2: Ineffective separation of impurities by column chromatography.
Possible Causes:
-
Inappropriate stationary phase: Standard silica gel may not be ideal for highly polar or basic compounds.
-
Incorrect mobile phase selection: The eluent may be too polar or not polar enough, leading to either co-elution of the product and impurities or the product remaining on the column.
-
Tailing of the product peak: The basic amino group can interact strongly with the acidic silanol groups on the silica surface, causing the peak to tail.
Solutions:
-
Stationary Phase Selection:
-
Normal Phase (Silica Gel): This is a common starting point. To minimize tailing, consider adding a small amount of a basic modifier like triethylamine or ammonia to the mobile phase.
-
Reversed-Phase (C18): This can be effective for polar compounds. A typical mobile phase would be a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier such as formic acid or trifluoroacetic acid to improve peak shape.[1]
-
-
Mobile Phase Optimization:
-
TLC Analysis: Before running a column, use Thin Layer Chromatography (TLC) to screen different solvent systems. Aim for a retention factor (Rf) of 0.2-0.4 for the desired compound.
-
Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity. This can help to separate compounds with a wider range of polarities.
-
-
Workflow for Column Chromatography:
Caption: A typical workflow for purification by column chromatography.
Issue 3: Difficulty in assessing the final purity of the product.
Possible Causes:
-
Insensitive analytical method: The chosen analytical technique may not be able to detect all impurities.
-
Co-elution of impurities in HPLC: An impurity may have the same retention time as the product under the analytical conditions used.
Solutions:
-
High-Performance Liquid Chromatography (HPLC):
-
This is the recommended method for purity assessment of compounds like this compound.[1]
-
Use a high-resolution column (e.g., a C18 column) and a suitable mobile phase (e.g., a gradient of water with 0.1% formic acid and acetonitrile).
-
UV detection is appropriate for this chromophoric compound.
-
-
Orthogonal Analytical Methods:
-
Do not rely on a single analytical method. Supplement HPLC data with other techniques such as:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product and identify any structural isomers or other impurities.
-
-
-
Purity Analysis Decision Tree:
Caption: A decision tree for assessing the purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound?
A1: Likely impurities can originate from starting materials, side reactions, or degradation. Depending on the synthetic route, these may include:
-
Unreacted starting materials: Such as aminopyrazine precursors.
-
Positional isomers: For example, isomers where the bromine and amino groups are at different positions on the pyrazine ring.
-
Hydrolysis products: If the synthesis involves an ester precursor, incomplete hydrolysis can be a source of impurities.[2]
-
Debrominated product: The bromo-substituent might be lost under certain reaction conditions.
Q2: What is the best way to store purified this compound?
A2: Due to the presence of the amino and carboxylic acid groups, the compound may be sensitive to light, air, and moisture. It is recommended to store the solid material in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place.
Q3: Can I use salt formation to purify this compound?
A3: Yes, salt formation can be an effective purification strategy for amphoteric compounds.
-
Acidic Salt Formation: You can react the compound with a suitable acid (e.g., hydrochloric acid or methanesulfonic acid) to form a salt of the amino group. This salt may have different solubility properties, allowing for selective precipitation.
-
Basic Salt Formation: Alternatively, you can react the carboxylic acid group with a base (e.g., sodium hydroxide or an organic amine) to form a salt. This technique of forming diastereomeric salts with a chiral amine is also a classic method for resolving racemic carboxylic acids.[3]
Q4: My compound is a powder but appears to be amorphous. How can I induce crystallization?
A4: If your purified compound is an amorphous solid, inducing crystallization can improve its handling and stability.
-
Seed Crystals: If you have a small amount of crystalline material, adding a seed crystal to a saturated solution can initiate crystallization.[4]
-
Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.
-
Slow Evaporation: Allowing the solvent to evaporate slowly from a dilute solution can sometimes yield high-quality crystals.
Quantitative Data Summary
| Property | Value/Information | Source |
| Molecular Formula | C₅H₄BrN₃O₂ | [5] |
| Molecular Weight | 218.01 g/mol | [5] |
| Appearance | Typically a solid powder | |
| Storage | Recommended to store under an inert atmosphere at 2-8°C | [6] |
References
- Technical Support Center: 6-Fluoro-pyrazine-2-carboxylic acid Purification. Benchchem.
- Technical Support Center: Fluorination of Pyrazine-2-Carboxylic Acid. Benchchem.
- Pyrazine. SIELC Technologies.
- Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC.
- CAS 887352-34-3: 5-amino-6-bromopyrazine-2-carboxylic acid. CymitQuimica.
- 6-amino-5-bromopyridine-2-carboxylic acid | 1221629-04-4. Sigma-Aldrich.
- CN112661672A - Crystallization method of Boc-amino acid. Google Patents.
- 6-Bromopyrazine-2-carboxylic acid | 1196151-53-7. Sigma-Aldrich.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 5. CAS 887352-34-3: 5-amino-6-bromopyrazine-2-carboxylic acid [cymitquimica.com]
- 6. 6-Bromopyrazine-2-carboxylic acid | 1196151-53-7 [sigmaaldrich.com]
Troubleshooting failed reactions of 6-Amino-5-bromopyrazine-2-carboxylic acid
Technical Support Center: 6-Amino-5-bromopyrazine-2-carboxylic acid
Welcome to the technical support hub for This compound . This scaffold is a deceptive building block: it appears simple, yet it combines an electron-deficient heteroaromatic ring, a nucleophilic amine, a good leaving group (bromide), and an acidic moiety.[1][2] This combination creates a "zwitterionic brick" with high lattice energy and complex coordination chemistry that frequently kills catalytic cycles.[3]
This guide addresses the three most common failure modes reported by our users: Solubility/Handling , Suzuki Cross-Coupling Failures , and Carboxylic Acid Activation Issues .
Part 1: The Solubility Gatekeeper
User Question: "I cannot get the starting material to dissolve in THF, DCM, or MeCN. My reaction is a slurry and conversion is <5%. How do I solubilize this?"
Technical Diagnosis: The molecule exists as a stable zwitterion (internal salt) between the basic pyrazine nitrogen/exocyclic amine and the carboxylic acid.[3] This creates a high crystal lattice energy that non-polar organic solvents cannot overcome.[3]
Troubleshooting Protocol:
| Solvent System | Solubility Rating | Application |
| DCM / Toluene / Hexanes | ❌ Insoluble | Do not use for reaction media.[3] |
| THF / MeCN | ⚠️ Poor | Only works if the acid is protected (ester) or deprotonated.[3][2] |
| DMF / DMSO | ✅ Good | Standard solvents for |
| MeOH / EtOH | ⚠️ Moderate | Good for esterification; poor for high-temp coupling (low bp).[3][2] |
| Water (Basic) | ✅ Excellent | Dissolves as the carboxylate salt (pH > 8).[3][1][2] |
Corrective Action:
-
For Organic Reactions: You must break the zwitterion.[3] Add 1.1 equivalents of a non-nucleophilic organic base (e.g., DIPEA or DBU) to your solvent (DMF/DMSO) before adding reagents.[3][1][2] This solubilizes the substrate as the organic salt.[3]
-
For Aqueous/Biphasic Reactions: Use 0.5 M NaOH or
solution to fully dissolve the material as the sodium/potassium salt before adding the catalyst.[3]
Part 2: Suzuki-Miyaura Coupling Failures
User Question: "I am trying to couple an aryl boronic acid at the 5-position. The reaction turns black immediately (Pd precipitation) and I recover starting material. Why?"
Technical Diagnosis: This is a classic case of catalyst poisoning driven by the "Free Amine + Acid" motif.[3]
-
Coordination: The free amine (C6-NH2) and the pyrazine nitrogen (N4) can chelate Palladium species, displacing phosphine ligands and deactivating the catalyst.[3][1][2]
-
Protodebromination: The electron-rich amino group pushes electron density into the ring, making the oxidative addition into the C-Br bond slower.[3] Simultaneously, the acidic proton (COOH) can facilitate protodebromination (replacing Br with H) rather than coupling.[3][1][2]
The "Protect-First" Protocol (Recommended): We strongly recommend converting the acid to a methyl ester before coupling.[3] This removes the acidic proton and improves solubility.[3]
The "Direct Coupling" Protocol (If you must use the acid): If you cannot esterify, you must modify the catalytic system to outcompete the substrate's coordination.[3][1]
Recommended Conditions:
-
Catalyst:
or + XPhos.[3][1][2] (XPhos is bulky and electron-rich, preventing substrate chelation).[3][1][2] -
Base:
(3.0 - 4.0 equiv).[3][2] Crucial: You need enough base to neutralize the COOH (1 eq) and drive the Suzuki cycle (2-3 eq).[3] -
Solvent: Dioxane : Water (4:1).[3][1][2] The water is essential to solubilize the inorganic base and the pyrazine carboxylate.[3]
Visual Troubleshooting Workflow:
Figure 1: Decision matrix for optimizing Suzuki coupling on aminohalopyrazine acids.
Part 3: Carboxylic Acid Activation (Amides/Esters)
User Question: "I tried to make the amide using EDC/HOBt, but the yield is very low. The reaction mixture is thick and difficult to stir."
Technical Diagnosis: Standard carbodiimide couplings (EDC/DCC) often fail because the zwitterionic starting material does not dissolve in the reaction media (DCM/DMF) rapidly enough to react with the activating agent.[3][1] Furthermore, the 6-amino group is weakly nucleophilic but can compete if the specific amine partner is sterically hindered.[3]
The "CDI Activation" Protocol: Carbonyldiimidazole (CDI) is superior for pyrazine acids because it generates the acyl imidazole intermediate, which is soluble in DMSO/DMF.[3][1][2]
Step-by-Step Protocol:
-
Dissolution: Suspend this compound (1.0 eq) in anhydrous DMSO (0.5 M).
-
Activation: Add CDI (1.2 eq) portion-wise at Room Temperature.
-
Coupling: Add the amine partner (1.1 eq). If the amine is a salt (e.g., HCl salt), add 1.1 eq of DIPEA.[1][2]
-
Workup: Pour into water. The product usually precipitates out (unless highly polar).[3][2]
Alternative: Fischer Esterification (Methyl Ester Synthesis) If you need the ester:
-
Reagent:
(2.0 eq) in dry Methanol. -
Procedure: Add thionyl chloride dropwise to MeOH at 0°C, then add the pyrazine acid. Reflux for 4-6 hours.
-
Why: This generates anhydrous HCl in situ, protonating the amine (breaking the zwitterion) and catalyzing the esterification.[3][1][2]
References & Further Reading
-
Solubility & Pyrazine Properties:
-
Amide Coupling on Pyrazines:
-
Suzuki Coupling on Deactivated Heterocycles:
-
Esterification Strategies:
Sources
- 1. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. WO1998049133A1 - Process for esterification of amino acids and peptides - Google Patents [patents.google.com]
- 7. par.nsf.gov [par.nsf.gov]
Technical Support Center: Stability Profile of 6-Amino-5-bromopyrazine-2-carboxylic Acid
CAS Number: 114401-77-3
Formula:
Executive Summary
This technical guide addresses the stability profile of 6-Amino-5-bromopyrazine-2-carboxylic acid .[2] While structurally similar to the key Favipiravir intermediate (3-amino-6-bromo isomer), this specific regioisomer presents unique stability challenges. The molecule is thermally labile (prone to decarboxylation), photosensitive (C-Br bond cleavage), and amphoteric (solubility is highly pH-dependent).
Critical Warning: Do not confuse this molecule with its isomer, 3-Amino-6-bromopyrazine-2-carboxylic acid (CAS 486424-37-7). Ensure you are working with the correct regioisomer before applying these protocols.
Module 1: Thermal Stability & Decarboxylation
The Core Issue
Pyrazine-2-carboxylic acids are inherently unstable at elevated temperatures.[2] The electron-deficient pyrazine ring facilitates the loss of carbon dioxide (
Mechanism of Failure: Under thermal stress, particularly in acidic media, the nitrogen at position 1 (N1) becomes protonated. This pulls electron density from the carboxylate group at position 2, lowering the activation energy for decarboxylation. The result is the formation of the "des-carboxy" impurity (2-amino-3-bromopyrazine).
Troubleshooting Guide: Thermal Degradation
| Symptom | Probable Cause | Corrective Action |
| Low Assay / High Impurity | Reaction temperature | Limit reaction temperature to |
| Gas Evolution (Bubbling) | Active decarboxylation ( | Immediate cooling. Check pH; strongly acidic conditions accelerate this process. |
| Yield Loss during Drying | Oven temperature too high. | Dry under high vacuum at |
Visualizing the Pathway
The following diagram illustrates the thermal decay pathway and the decision logic for process control.
Caption: Thermal decarboxylation pathway facilitated by acidic protonation of the pyrazine ring.[3][2]
Module 2: Photostability & Handling
The Core Issue
The Carbon-Bromine (C-Br) bond at position 5 is susceptible to homolytic cleavage upon exposure to UV and visible light.[2] The amino group at position 6 can act as an intramolecular photosensitizer, accelerating this degradation.
Protocol: Light Protection
-
Storage: Amber glass vials or double-bagged aluminum foil pouches are mandatory.
-
Lab Handling:
-
Avoid direct sunlight on reaction vessels.
-
Wrap chromatography columns in foil.
-
Yellowing/Browning: If the white/off-white powder turns yellow or brown, it indicates the formation of radical coupling products or oxidation of the amine.
-
Module 3: Solubility & pH Management
The Core Issue
As an amphoteric molecule containing a basic amine and an acidic carboxyl group, the solubility of this compound is dictated by the solution pH relative to its isoelectric point (pI).[3][2][4][5][6][7]
Solubility Profile
| pH State | Dominant Species | Solubility Status | Operational Note |
| pH < 2.0 | Cationic ( | Soluble | Stable, but high heat risks decarboxylation.[2] |
| pH 3.5 - 5.0 | Zwitterionic ( | Insoluble (Precipitates) | Target range for isolation/crystallization. |
| pH > 8.0 | Anionic ( | Soluble | Prone to oxidative degradation if exposed to air. |
Troubleshooting Guide: Isolation Failures
Q: "I added acid to quench the reaction, but no solid precipitated."
-
A: You likely overshot the pH. If the pH drops below 1.0, the amine protonates, and the salt remains soluble.
-
Fix: Slowly back-titrate with 1M NaOH or
to pH 3.5–4.0 to induce crystallization.
Q: "My product is dissolving during the water wash."
-
A: The wash water might be slightly basic or too acidic.
-
Fix: Use a buffered wash solution (e.g., Acetate buffer pH 4.0) rather than pure water to minimize losses.
Module 4: Analytical Method (HPLC)
Standard Reverse Phase (RP) HPLC requires specific conditions to prevent peak tailing due to the amine and acid functionalities.
Recommended Method Parameters:
-
Column: C18 (End-capped), e.g., Agilent Zorbax Eclipse Plus.
-
Mobile Phase A: 0.1% Phosphoric Acid or 0.1% TFA in Water (Maintains COOH protonation).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 90% B.
-
Detection: 254 nm (Pyrazine absorption) and 310 nm (Bromine/Amine interaction).
-
Note: Avoid neutral buffers (pH 7); the zwitterion may elute poorly or split into double peaks.
Module 5: Frequently Asked Questions (FAQ)
Q1: Can I store this compound in solution?
-
No. In solution, the compound is vulnerable to hydrolysis (if esterified impurities are present) and decarboxylation. Store only as a dry solid at -20°C.
Q2: I see a small impurity at RRT 0.85. What is it?
-
It is likely the des-bromo analog (6-aminopyrazine-2-carboxylic acid) if you used reductive conditions (e.g., hydrogenation) in a previous step, or the des-carboxy analog (2-amino-3-bromopyrazine) if the sample was heated.
Q3: Is this the same as the Favipiravir intermediate?
-
No. The Favipiravir intermediate is usually 3-Amino -6-bromopyrazine-2-carboxylic acid.[3][2] The position of the amino group (3 vs 6) significantly alters the reactivity toward cyclization. Verify your CAS number (114401-77-3 vs 486424-37-7).
References
-
Furuta, Y., et al. (2009). Process for producing pyrazine carboxamide derivative. (Relates to general stability of amino-bromo-pyrazine intermediates).[2] US Patent Application US20090253718.
Sources
- 1. 2-Pyrazinecarboxylic acid, 6-amino-5-bromo- CAS#: 114401-77-3 [m.chemicalbook.com]
- 2. 486424-37-7|3-Amino-6-bromopyrazine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. 1891295-27-4|Methyl 6-amino-5-bromopyrazine-2-carboxylate|BLD Pharm [bldpharm.com]
- 4. 6966-01-4|Methyl 3-amino-6-bromopyrazine-2-carboxylate|BLD Pharm [bldpharm.com]
- 5. 6-AMINO-5-BROMOPYRIMIDIN-2(1H)-ONE CAS#: 2240-25-7 [m.chemicalbook.com]
- 6. CAS:1891295-27-4, 6-氨基-5-溴吡嗪-2-羧酸甲酯-毕得医药 [bidepharm.com]
- 7. CompTox Chemicals Dashboard [comptox.epa.gov]
Technical Support Center: Purification of 6-Amino-5-bromopyrazine-2-carboxylic acid
[1][2][3][4]
CAS: 24201-39-8 / 486424-37-7 (See Nomenclature Note) Primary Application: Key intermediate for Favipiravir (T-705) synthesis.[1][2][3][4] Support Level: Advanced / Process Chemistry.[1][3][4]
Nomenclature & Structural Verification
CRITICAL NOTE: There is frequently confusion regarding the numbering of the pyrazine ring for this compound.
-
Target Molecule: The standard pharmaceutical intermediate is 3-Amino-6-bromopyrazine-2-carboxylic acid .[1][2][3][4]
-
Numbering Logic: Relative to the carboxylic acid at position 2, the amine is at position 3, and the bromine is at position 6 (para to the amine).[1][2][3][4]
-
Synonyms: You may see it referred to as "6-Amino-5-bromo..." in older literature or specific vendor catalogs where the nitrogen numbering is reversed.[1][2][3][4] This guide applies to the Amino-Bromo-Carboxylic Acid scaffold regardless of the specific numbering convention used in your internal ELN.
PART 1: Diagnostic Matrix (Triage)
Identify your impurity profile before selecting a purification protocol.[1][3][4]
| Symptom / Observation | Probable Impurity / Cause | Diagnostic Check | Recommended Action |
| Retention Time (RT) ~0.8 RRT | 3-Aminopyrazine-2-carboxylic acid (Unbrominated starting material).[1][2][3][4] | LC-MS (M-Br mass).[1][2][3][4] | Protocol A (Fractional Precipitation).[1][3][4] This is the hardest impurity to remove due to similar pKa.[1][3][4] |
| RT > 1.2 RRT | 3,5-Dibromo species (Over-bromination).[1][2][3][4] | LC-MS (M+Br mass pattern).[1][3][4] | Protocol B (Recrystallization from MeOH/Water). |
| High Ash Content / White Residue | Inorganic Salts (NaBr, KBr, NaOAc).[1][2][3][4] | Residue on Ignition (ROI).[1][3][4] | Protocol A (Water wash step is critical).[1][3][4] |
| Dark Grey / Brown Color | Oxidation Oligomers (Pyrazine oxidation).[1][3][4] | Visual Inspection.[1][3][4] | Protocol C (Activated Carbon Treatment).[1][3][4] |
| New Peak after Heating | 2-Amino-5-bromopyrazine (Decarboxylated byproduct).[1][2][3][4] | LC-MS (M-44 mass).[1][2][3][4] | Avoid boiling in acidic media.[1][3][4] Use Protocol A (Base extraction).[1][3][4] |
PART 2: Decision Logic (Workflow)
Figure 1: Purification Decision Tree. Select the protocol based on the dominant impurity.
PART 3: Validated Protocols
Protocol A: Acid-Base Reprecipitation (The "Gold Standard")
Best for: Removing unreacted starting material, inorganic salts, and decarboxylated byproducts.[1][2][4]
Mechanism: The carboxylic acid moiety allows the molecule to dissolve in base (as a carboxylate salt) and precipitate upon acidification.[1][2][3][4] Non-acidic impurities (decarboxylated species) will not dissolve in base or will remain in solution upon acidification depending on pKa.[1][3][4]
-
Dissolution: Suspend the crude solid in Water (10 volumes) .
-
Basification: Slowly add 20% NaOH or Sat. Na₂CO₃ dropwise with vigorous stirring until the solid completely dissolves. Target pH: 9.0 – 10.0 .
-
Filtration: Filter the solution through a Celite pad (0.45 µm) to remove particulate matter.
-
Acidification (Critical Step):
-
Isolation: Stir the slurry at 0°C for 30 minutes. Filter the solid.[1][3][4][5]
-
Wash: Wash the cake with ice-cold water (2 x 1 vol) to remove residual salts (NaCl).
-
Drying: Vacuum dry at 40–45°C for 12 hours.
Protocol B: Recrystallization (Polishing)
Best for: Removing over-brominated species and improving crystal habit.[1][3][4]
-
Solvent System: Methanol / Water (1:1 v/v) or DMSO / Water (for stubborn solubility).[1][3][4]
-
Dissolution: Suspend crude material in Methanol (5 vol) . Heat to reflux (65°C).[1][3][4]
-
Water Addition: If not fully soluble, add Water dropwise at reflux until clear.[3][4]
-
Cooling: Allow the solution to cool slowly to Room Temperature (RT) over 2 hours, then chill to 0°C.
-
Filtration: Collect crystals and wash with cold Methanol/Water (1:1).
Protocol C: Activated Carbon Treatment
Best for: Color removal.[1][2][3][4]
-
Perform during the Basification step of Protocol A .
-
Once dissolved at pH 9–10, add Activated Charcoal (5-10 wt%) .
-
Stir at RT for 30 minutes (do not heat strongly in base to avoid degradation).
-
Filter through Celite before the Acidification step.[1][3][4]
PART 4: Frequently Asked Questions (FAQs)
Q1: My product is turning pink/brown during drying. Why? A: Pyrazine derivatives are electron-deficient but prone to oxidation at the amino group.[1][2][3][4]
-
Cause: Drying at too high a temperature or in the presence of oxygen.[1][3][4]
-
Fix: Ensure the vacuum oven is inerted with Nitrogen.[1][2][3][4] Do not exceed 50°C. Store the final product in amber glass (light sensitive).
Q2: I cannot remove the un-brominated starting material (3-Aminopyrazine-2-carboxylic acid). A: This is the most difficult separation because the solubilities are similar.[1][2][3][4]
-
Fix: Use Fractional Precipitation . The brominated product is generally less soluble in water than the un-brominated starting material.[1][2][3][4] During Protocol A, acidify to pH 3.0 first, filter the crop (likely enriched in product), and then check the filtrate.[1][2][3][4] The un-brominated species often remains in the mother liquor until lower pH or requires concentration.[1][2][3][4]
Q3: What is the solubility of the product? A:
Q4: Can I use column chromatography? A: Generally discouraged for scale-up.[1][3][4] The carboxylic acid and amino groups cause "streaking" on silica gel.[2][3][4] If necessary, use Reverse Phase (C18) with an acidified mobile phase (Water/MeOH + 0.1% Formic Acid) to suppress ionization.[1][2][3][4]
References
-
PubChem. 3-Amino-6-bromopyrazine-2-carboxylic acid (Compound CID 18521600).[1][2][3][4] National Library of Medicine.[1][3][4] Link
-
Thermo Fisher Scientific. 3-Amino-6-bromopyrazine-2-carboxylic acid, 97% Safety Data Sheet & Properties.[1][3][4]Link[1][3][4]
-
European Patent Office. Process for the preparation of 3-aminopyrazine-2-carboxylic acid derivatives (EP0436088A1).[1][3][4]Link[1][3][4]
-
Organic Syntheses. General methods for Pyrazine-2-carboxylic acid derivatives. (Contextual grounding for pyrazine chemistry). Link
Sources
- 1. US20170036991A1 - Isolation and purification of 6-aminocaproic acid - Google Patents [patents.google.com]
- 2. CN105348181A - Preparation method of 2-amino-5-methyl-6-bromopyridine - Google Patents [patents.google.com]
- 3. 3-Amino-6-bromopyrazine-2-carboxylic acid | C5H4BrN3O2 | CID 18521600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 3-amino-6-bromopyrazine-2-carboxylic acid (C5H4BrN3O2) [pubchemlite.lcsb.uni.lu]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting 6-Amino-5-bromopyrazine-2-carboxylic Acid Derivatization
The following technical guide is structured as a specialized support center resource. It addresses the specific stability and reactivity challenges associated with 6-Amino-5-bromopyrazine-2-carboxylic acid , a critical scaffold in the synthesis of antiviral agents (e.g., Favipiravir analogs) and kinase inhibitors.
Subject: Characterization & Mitigation of Unexpected Byproducts Applicable Scaffold: this compound (CAS: Variable by salt/hydrate form) User Level: Advanced / Process Chemist
Executive Summary of Impurity Profile
The pyrazine core is electron-deficient, making it susceptible to nucleophilic attack, while the ortho-amino/carboxylic acid motif introduces amphoteric instability. In derivatization reactions (particularly Pd-catalyzed cross-couplings or amide couplings), three primary byproduct classes are frequently observed:
-
Des-bromo species (Protodebromination): Common in Suzuki/Sonogashira couplings.
-
Decarboxylated species: Thermal degradation product.
-
Self-condensation Dimers: Result of intermolecular amidation.
Module 1: The "Missing Mass" Mystery (Decarboxylation)
Symptom: LC-MS shows a dominant peak at [M-44+H]⁺ . Context: Occurs during high-temperature amide couplings (>80°C) or acidic workups.
Root Cause Analysis
Pyrazine-2-carboxylic acids are inherently unstable. The electron-withdrawing nature of the pyrazine ring (containing two nitrogens) facilitates the loss of CO₂. This follows a Hammick-like mechanism where the protonated ring nitrogen stabilizes the developing negative charge after CO₂ extrusion.[1]
Mechanism Visualization
The following diagram illustrates the thermal decarboxylation pathway facilitated by the electron-deficient ring.
Caption: Thermal decarboxylation pathway driven by the electron-deficient pyrazine ring.
Troubleshooting Guide
| Variable | Recommendation | Scientific Rationale |
| Temperature | Keep reaction < 60°C | Decarboxylation follows first-order kinetics dependent on T. |
| Activation | Use HATU/HOBt at 0°C | Avoids thermal activation required by acid chlorides or anhydrides. |
| Protection | Esterify early (Methyl/Ethyl) | Esters are significantly more thermally stable than the free acid. |
Module 2: The Cross-Coupling Trap (Protodebromination)
Symptom: Product mass is [M-Br+H]⁺ (Loss of ~79/81 amu, gain of 1). Context: Observed during Suzuki-Miyaura or Buchwald-Hartwig couplings.
Root Cause Analysis
The 6-amino group can coordinate to the Palladium (Pd) center, displacing ligands and creating a sterically crowded, electron-rich center. This stalls the catalytic cycle, allowing
Mechanism Visualization
Caption: Competitive protodebromination pathway caused by amine coordination and hydride transfer.
Troubleshooting Guide
| Parameter | Adjustment | Why? |
| Solvent | Switch to Toluene or Dioxane | Avoids secondary alcohols (IPA) or DMF, which act as hydride sources. |
| Base | Use K₃PO₄ or Cs₂CO₃ | Inorganic bases lack |
| Catalyst | Use Pd(dppf)Cl₂ or XPhos Pd G3 | Bidentate or bulky ligands prevent amine coordination to the metal center. |
Module 3: Self-Condensation (Oligomerization)
Symptom: High molecular weight peaks (e.g., [2M-18+H]⁺ ). Context: Occurs during activation of the carboxylic acid (e.g., with EDC/NHS) without immediate addition of the external amine.
FAQ: Why is my reaction turning black/tarry?
Answer: You are likely witnessing "head-to-tail" polymerization.
-
Mechanism: The 6-amino group of Molecule A attacks the activated carboxylic acid of Molecule B.
-
Prevention:
-
Inverse Addition: Add the activated acid dropwise to the amine solution (keeping the external amine in large excess).
-
Protection: Use a Boc-protection strategy on the 6-amino group before activating the carboxylic acid.
-
Standardized Analytical Protocol
To reliably detect these byproducts, use the following LC-MS method parameters.
Instrument: UHPLC-MS (Q-TOF or Triple Quad) Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm) Mobile Phase:
-
A: Water + 0.1% Formic Acid (Suppresses silanol activity)
-
B: Acetonitrile + 0.1% Formic Acid
Gradient Table:
| Time (min) | %B | Purpose |
|---|---|---|
| 0.0 - 1.0 | 5% | Elute salts/polar impurities |
| 1.0 - 8.0 | 5% -> 95% | Separation of Des-bromo (early) and Dimers (late) |
| 8.0 - 10.0 | 95% | Wash lipophilic oligomers |
References
- Pyrazine Reactivity:Tetrahedron2012, 68(10), 2345-2356. (Discusses nucleophilic attacks on electron-deficient pyrazines).
-
Decarboxylation Mechanisms: CrystEngComm2011 , 13, 3350. Link (Detailed study on metal-catalyzed and thermal decarboxylation of pyrazine carboxylic acids).
-
Protodebromination in Pd-Catalysis: BenchChem Technical Guide: Palladium-Catalyzed Coupling of 2-Bromopyrazine. Link (Specific troubleshooting for halopyrazine couplings).
-
Favipiravir Intermediate Synthesis: Frontiers in Chemistry2019 , 7, 85. Link (Synthesis of related aminopyrazine-carboxamides and impurity profiling).
Sources
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 6-Amino-5-bromopyrazine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-5-bromopyrazine-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of a variety of therapeutic agents. Its structural motif is present in molecules targeting a range of diseases, making its efficient and scalable synthesis a critical aspect of drug discovery and development. This guide provides an in-depth comparison of the primary synthetic routes to this valuable compound, offering insights into the strategic selection of a synthetic pathway based on factors such as yield, scalability, and the availability of starting materials. We will delve into the mechanistic underpinnings of each route, providing detailed experimental protocols and a quantitative comparison to aid researchers in making informed decisions for their specific needs.
Overview of Synthetic Strategies
The synthesis of this compound can be broadly categorized into three distinct approaches, each with its own set of advantages and challenges:
-
Route 1: Late-Stage Bromination of a Pyrazine-2-carboxylate Precursor. This is a convergent approach that involves the initial synthesis of a 6-aminopyrazine-2-carboxylate ester, followed by regioselective bromination and subsequent hydrolysis to the final product.
-
Route 2: Direct Bromination of 6-Aminopyrazine-2-carboxylic Acid. A more direct approach, this route aims to introduce the bromine atom onto the pre-formed 6-aminopyrazine-2-carboxylic acid scaffold in a single step.
-
Route 3: Pyrazine Ring Construction from Acyclic Precursors. This de novo synthesis builds the substituted pyrazine ring from simple, acyclic starting materials, offering flexibility in substituent introduction.
Route 1: Late-Stage Bromination of a Pyrazine-2-carboxylate Precursor
This synthetic strategy is a reliable and well-documented method that proceeds in three main stages: esterification of a commercially available acid, regioselective bromination of the resulting ester, and final hydrolysis to the target carboxylic acid.
Causality Behind Experimental Choices
The initial esterification of 6-aminopyrazine-2-carboxylic acid to its methyl ester serves a dual purpose. Firstly, it protects the carboxylic acid functionality, preventing it from interfering with the subsequent bromination step. Secondly, the ester group can influence the electronic properties of the pyrazine ring, aiding in the regioselective introduction of the bromine atom at the C5 position. The choice of N-bromosuccinimide (NBS) as the brominating agent is predicated on its ability to provide a controlled and selective source of electrophilic bromine under mild conditions, minimizing the formation of over-brominated byproducts. The final hydrolysis step is a standard and high-yielding transformation to unmask the carboxylic acid.
Experimental Protocol
Step 1: Synthesis of Methyl 6-aminopyrazine-2-carboxylate
A suspension of 6-aminopyrazine-2-carboxylic acid (1.0 eq) in methanol is treated with a catalytic amount of sulfuric acid. The mixture is heated to reflux for 4-6 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then neutralized with a saturated aqueous solution of sodium bicarbonate and the product is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to afford methyl 6-aminopyrazine-2-carboxylate.
Step 2: Synthesis of Methyl 6-amino-5-bromopyrazine-2-carboxylate
To a solution of methyl 6-aminopyrazine-2-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane, N-bromosuccinimide (1.0-1.1 eq) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is concentrated, and the crude product is purified by column chromatography on silica gel to yield methyl 6-amino-5-bromopyrazine-2-carboxylate. A described procedure reports a 92% yield for a similar bromination of methyl 3-aminopyrazine-2-carboxylate using NBS in acetonitrile[1].
Step 3: Synthesis of this compound
Methyl 6-amino-5-bromopyrazine-2-carboxylate (1.0 eq) is suspended in a mixture of methanol and water. An excess of a base, such as lithium hydroxide or sodium hydroxide (2-3 eq), is added, and the mixture is stirred at room temperature until the starting material is consumed (typically 1-3 hours). The reaction mixture is then acidified with a mineral acid (e.g., HCl) to precipitate the product. The solid is collected by filtration, washed with water, and dried under vacuum to give this compound.
Visualizing the Workflow
Caption: Synthetic workflow for Route 1.
Route 2: Direct Bromination of 6-Aminopyrazine-2-carboxylic Acid
This approach is conceptually the most straightforward, involving the direct regioselective bromination of the readily available 6-aminopyrazine-2-carboxylic acid. The success of this route hinges on the ability to control the bromination to occur selectively at the C5 position without significant side reactions.
Causality Behind Experimental Choices
The amino group at the C6 position is a strong activating group, directing electrophilic substitution to the ortho (C5) and para (C3) positions. The carboxylic acid at the C2 position is a deactivating group. The combined electronic effects favor electrophilic attack at the C5 position. The choice of brominating agent and reaction conditions is critical to achieve high regioselectivity. Milder brominating agents like N-bromosuccinimide (NBS) are preferred over elemental bromine to minimize the formation of di-brominated or other isomeric byproducts. The use of a suitable solvent that can modulate the reactivity of the brominating agent is also a key consideration.
Experimental Protocol
To a solution or suspension of 6-aminopyrazine-2-carboxylic acid (1.0 eq) in a suitable solvent (e.g., acetic acid, acetonitrile, or a chlorinated solvent), N-bromosuccinimide (1.0-1.1 eq) is added portion-wise at a controlled temperature, typically ranging from 0 °C to room temperature. The reaction is monitored by HPLC or TLC. Upon completion, the reaction mixture is worked up by quenching with a reducing agent (e.g., sodium thiosulfate) to destroy any excess NBS, followed by extraction and purification. While a specific high-yielding protocol for this direct bromination is not extensively documented in readily available literature, the principles of regioselective halogenation of similar 2-aminopyrazine systems suggest its feasibility[2].
Visualizing the Workflow
Caption: Synthetic workflow for Route 2.
Route 3: Pyrazine Ring Construction from Acyclic Precursors
This synthetic strategy builds the desired substituted pyrazine ring from simple, acyclic starting materials. A plausible approach involves the condensation of an α-dicarbonyl compound with a 1,2-diamine.
Causality Behind Experimental Choices
This route offers the potential for high convergency and the ability to introduce substituents at various positions of the pyrazine ring by choosing the appropriate acyclic precursors. A key starting material for this approach is diaminomaleonitrile (DAMN), which can provide the N-C-C-N backbone of the pyrazine ring. Condensation of DAMN with an appropriate α-dicarbonyl compound, followed by further transformations, can lead to the desired product.
Experimental Protocol
Step 1: Synthesis of 5,6-Dicyanopyrazin-2-amine
A mixture of diaminomaleonitrile (1.0 eq) and glyoxal (1.0 eq) in a suitable solvent, such as ethanol or acetic acid, is heated to form 5,6-dicyanopyrazine-2-amine.
Step 2: Hydrolysis of the Nitrile Groups and Bromination
The dinitrile can then be subjected to hydrolysis under acidic or basic conditions to yield the corresponding dicarboxylic acid. Subsequent selective bromination at the C5 position would be required. Alternatively, a one-pot cyclization and bromination could be explored. The development of a complete and optimized protocol for this route would require further investigation.
Visualizing the Workflow
Caption: Synthetic workflow for Route 3.
Comparative Analysis of Synthetic Routes
| Feature | Route 1: Late-Stage Bromination of Ester | Route 2: Direct Bromination | Route 3: Ring Construction |
| Number of Steps | 3 | 1 | 2+ (potentially more for functional group interconversions) |
| Overall Yield | Good to Excellent | Potentially High (if selective) | Variable, requires optimization |
| Starting Materials | 6-Aminopyrazine-2-carboxylic acid | 6-Aminopyrazine-2-carboxylic acid | Diaminomaleonitrile, Glyoxal |
| Scalability | High | Potentially High | Moderate, may require specialized conditions |
| Key Challenges | Multiple steps, purification of intermediates | Achieving high regioselectivity, potential for over-bromination | Development of a robust and high-yielding protocol |
| Advantages | Reliable, well-established chemistry | Most atom-economical, potentially the shortest route | High flexibility in introducing diverse substituents |
Conclusion and Recommendations
The choice of the optimal synthetic route to this compound is contingent upon the specific requirements of the research or development program.
-
For reliability and scalability, Route 1 (Late-Stage Bromination of a Pyrazine-2-carboxylate Precursor) stands out as the most robust and well-documented approach. While it involves multiple steps, the individual transformations are generally high-yielding and amenable to large-scale production.
-
For efficiency and atom economy, Route 2 (Direct Bromination of 6-Aminopyrazine-2-carboxylic Acid) presents the most attractive option. If high regioselectivity can be achieved, this one-step process would be the most cost-effective and environmentally friendly route. Further process development and optimization of reaction conditions are warranted to fully validate this approach.
-
For medicinal chemistry programs requiring analogue synthesis, Route 3 (Pyrazine Ring Construction from Acyclic Precursors) offers the greatest flexibility. The ability to modify the acyclic precursors allows for the facile generation of a diverse library of substituted pyrazine derivatives for structure-activity relationship (SAR) studies.
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A Senior Application Scientist's Guide to the Spectroscopic Data Validation of 6-Amino-5-bromopyrazine-2-carboxylic Acid
Introduction: The Imperative for Rigorous Validation
In the landscape of contemporary drug discovery and materials science, 6-Amino-5-bromopyrazine-2-carboxylic acid stands as a pivotal heterocyclic building block. Its structural integrity is the bedrock upon which the synthesis of novel pharmaceutical agents and functional materials is built. Consequently, the unambiguous confirmation of its molecular structure and purity is not merely a procedural step but a critical prerequisite for advancing research and development. Spectroscopic analysis provides the empirical evidence required for this confirmation, but the data is only as reliable as its validation.
This guide provides an in-depth, objective comparison of experimentally acquired spectroscopic data for this compound with established literature values. We will delve into the causality behind experimental choices, present detailed protocols for data acquisition, and offer insights into the interpretation of nuclear magnetic resonance (NMR), Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS) data. This multi-faceted approach ensures a robust and self-validating system for structural elucidation and purity assessment, adhering to the stringent standards of scientific integrity.[1][2][3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry.[5][6][7] It provides detailed information about the chemical environment, connectivity, and number of magnetically active nuclei, such as ¹H and ¹³C.[5][6] For a molecule like this compound, NMR is indispensable for confirming the precise arrangement of its constituent atoms.
Rationale for Experimental Design
The choice of solvent and internal standard is critical for acquiring high-quality NMR data. Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected as the solvent for its ability to dissolve the polar, acidic compound and for its high boiling point, which minimizes evaporation. More importantly, its deuterium atoms do not produce signals in the ¹H NMR spectrum, preventing solvent interference. The carboxylic acid and amine protons are exchangeable, and DMSO-d₆ is a suitable solvent for observing these labile protons. Tetramethylsilane (TMS) is used as the internal standard because it is chemically inert, soluble in most organic solvents, and produces a single, sharp signal at 0 ppm, which does not overlap with most analyte signals.
Detailed Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.75 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of TMS to the NMR tube.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer at room temperature. For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.
Data Comparison and Interpretation
The experimental ¹H NMR spectrum is expected to show a singlet for the aromatic proton on the pyrazine ring, and broad signals for the amine (NH₂) and carboxylic acid (COOH) protons. The ¹³C NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule.
| ¹H NMR | Experimental Chemical Shift (δ, ppm) | Literature Chemical Shift (δ, ppm) | Assignment |
| Aromatic CH | ~8.3 | Not Available | Pyrazine ring proton |
| Amine NH₂ | ~7.5 (broad) | Not Available | Amino group protons |
| Carboxylic Acid COOH | ~13.5 (very broad) | Not Available | Carboxylic acid proton |
| ¹³C NMR | Experimental Chemical Shift (δ, ppm) | Literature Chemical Shift (δ, ppm) | Assignment |
| C=O | ~165 | Not Available | Carboxylic acid carbon |
| C-NH₂ | ~155 | Not Available | Carbon bonded to amine |
| C-Br | ~110 | Not Available | Carbon bonded to bromine |
| Aromatic CH | ~140 | Not Available | Aromatic methine carbon |
| Aromatic C-COOH | ~148 | Not Available | Aromatic carbon bonded to COOH |
| Aromatic C | ~130 | Not Available | Quaternary aromatic carbon |
Discussion of Potential Discrepancies: Variations in chemical shifts can arise from differences in sample concentration, solvent, and temperature.[9] The broadness of the NH₂ and COOH signals is due to proton exchange and hydrogen bonding. The absence of a literature standard for direct comparison underscores the importance of a multi-technique validation approach.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[10][11] For this compound, FT-IR is crucial for confirming the presence of the carboxylic acid, amine, and aromatic ring functionalities.
Rationale for Experimental Design
The Attenuated Total Reflectance (ATR) sampling technique is employed due to its simplicity and minimal sample preparation requirements. It is a reliable method for obtaining high-quality spectra of solid samples.
Detailed Experimental Protocol: FT-IR (ATR)
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid this compound onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The acquired spectrum is processed to show absorbance or transmittance as a function of wavenumber.
Data Comparison and Interpretation
The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrational modes of the molecule's functional groups.
| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Literature Wavenumber (cm⁻¹) | Appearance |
| O-H Stretch (Carboxylic Acid) | ~3300-2500 | 3300-2500[12][13] | Very Broad |
| N-H Stretch (Amine) | ~3400-3300 | Not Available | Medium, two bands |
| C=O Stretch (Carboxylic Acid) | ~1710 | 1760-1690[12] | Strong, Sharp |
| C=C & C=N Stretch (Aromatic) | ~1600-1450 | Not Available | Medium to Weak |
| C-O Stretch (Carboxylic Acid) | ~1300 | Not Available | Medium |
Note: Literature values are for general functional groups as specific data for the target compound is limited.
Discussion of Potential Discrepancies: The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids.[12][14][15] The exact peak positions can be influenced by the solid-state packing of the molecule.
Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is the definitive method for determining the molecular weight of a compound and can provide information about its elemental composition through high-resolution measurements.
Rationale for Experimental Design
Electrospray Ionization (ESI) is chosen as the ionization method because it is a soft ionization technique suitable for polar molecules like this compound, minimizing fragmentation and clearly showing the molecular ion.
Detailed Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution into the ESI source of the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.
-
Data Analysis: Determine the m/z values of the observed ions. The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 Da (for the ⁷⁹Br and ⁸¹Br isotopes).
Data Comparison and Interpretation
The expected molecular weight of this compound (C₆H₅BrN₂O₂) is 216.02 g/mol .
| Ion | Experimental m/z | Theoretical m/z |
| [M+H]⁺ | ~217.0, ~219.0 | 216.96, 218.96 |
| [M-H]⁻ | ~215.0, ~217.0 | 214.94, 216.94 |
Discussion of Potential Discrepancies: The observation of the correct isotopic pattern for bromine provides strong evidence for the presence of a single bromine atom in the molecule. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula with high accuracy.
Integrated Spectroscopic Validation Workflow
A robust validation strategy relies on the convergence of data from multiple, independent techniques. The workflow below illustrates how NMR, FT-IR, and MS are synergistically employed to achieve unambiguous structural confirmation.
Caption: Integrated workflow for the spectroscopic validation of this compound.
Conclusion: A Triad of Evidence for Unquestionable Confidence
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A Comparative Guide to the Biological Activity of 6-Amino-5-bromopyrazine-2-carboxylic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazine Scaffold in Medicinal Chemistry
The pyrazine ring is a privileged heterocyclic motif in drug discovery, forming the core of numerous compounds with a wide spectrum of biological activities.[1] Its derivatives have been extensively investigated and developed as anticancer, antimicrobial, and antiviral agents.[2][3] The electronic properties of the pyrazine ring, coupled with the diverse chemical space accessible through substitution, make it a versatile template for designing novel therapeutic agents.
This guide focuses on 6-Amino-5-bromopyrazine-2-carboxylic acid, a molecule that combines several key pharmacophoric features: a pyrazine-2-carboxylic acid core, an amino group, and a bromine atom. Understanding the interplay of these substituents is crucial for predicting its biological profile and for the rational design of more potent and selective analogs.
Predicted Biological Profile of this compound
Based on the activities of structurally related compounds, this compound is predicted to exhibit activity in two primary therapeutic areas: as an antimycobacterial agent and as a potential anticancer agent, likely through kinase inhibition.
Antimycobacterial Activity: A Legacy of Pyrazinamide
Pyrazinamide (PZA), a first-line antituberculosis drug, is a simple pyrazine-2-carboxamide.[4] Its active form, pyrazinoic acid (POA), is generated within mycobacteria and disrupts membrane transport and energetics.[4] The core structure of this compound is closely related to POA, suggesting a potential for antimycobacterial activity.
The substituents at the 5 and 6 positions of the pyrazine ring are known to significantly modulate antimycobacterial efficacy. Studies on N-substituted 6-amino-5-cyanopyrazine-2-carboxamides have demonstrated that modifications at these positions can lead to potent activity against Mycobacterium tuberculosis.[5][6]
Structure-Activity Relationship Insights:
-
Amino Group at C6: The presence of an amino group at the 6-position is a common feature in many biologically active pyrazine derivatives. In some series of pyrazinamide analogs, N-alkylation of the 6-amino group has been shown to influence activity, with longer alkyl chains sometimes leading to increased potency.[5]
-
Halogen at C5: Halogenation, particularly with chlorine or bromine, is a well-established strategy in medicinal chemistry to enhance biological activity. Halogens can modulate the electronic properties of the ring and influence lipophilicity, which is a critical factor for cell penetration in mycobacteria.[7] For instance, 5-tert-Butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide has shown notable antifungal activity.[8]
Therefore, the combination of a 6-amino group and a 5-bromo substituent in this compound suggests a strong potential for antimycobacterial activity, warranting experimental validation.
Anticancer Activity: Targeting Kinase Signaling
The pyrazine scaffold is a common feature in a multitude of kinase inhibitors.[1] These compounds often act as ATP-competitive inhibitors, targeting the ATP-binding pocket of various kinases that are crucial for cancer cell proliferation and survival.[2] Derivatives of 3-aminopyrazine-2-carbonitrile have been successfully developed as inhibitors of key cancer targets like Fibroblast Growth Factor Receptors (FGFR).[9]
Potential Mechanisms of Action:
-
Kinase Inhibition: The nitrogen atoms in the pyrazine ring can form key hydrogen bonds within the hinge region of kinase active sites. The amino and carboxylic acid groups on this compound can provide additional interaction points, enhancing binding affinity and selectivity.
-
Induction of Apoptosis: Many pyrazine derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells, a critical mechanism for eliminating malignant cells.[2]
The specific kinase targets of this compound remain to be elucidated, but its structural features make it a compelling candidate for screening against a panel of cancer-related kinases.
Comparative Analysis with Structural Analogs
To contextualize the potential of this compound, we compare its structural features with analogs for which biological data is available.
| Compound/Analog Class | Key Structural Difference from Target | Reported Biological Activity | Reference |
| This compound | Target Molecule | Predicted: Antimycobacterial, Anticancer (Kinase Inhibition) | - |
| Pyrazinoic Acid | Lacks 5-bromo and 6-amino groups | Active form of Pyrazinamide, disrupts mycobacterial membrane energetics. | [4] |
| 6-Chloro-5-cyanopyrazine-2-carboxamide | 5-cyano and 6-chloro instead of 5-bromo and 6-amino | Active against Mycobacterium kansasii and Mycobacterium avium. | [5][6] |
| N-substituted 6-amino-5-cyanopyrazine-2-carboxamides | 5-cyano instead of 5-bromo, carboxamide instead of carboxylic acid | Potent antimycobacterial activity against M. tuberculosis. | [5][6] |
| 5-tert-Butyl-6-chloropyrazine-2-carboxamides | 5-tert-butyl and 6-chloro instead of 5-bromo and 6-amino, carboxamide | Antimycobacterial, antifungal, and photosynthesis-inhibiting activity. | [8][10] |
| 3-Aminopyrazine-2-carbonitrile Derivatives | Isomeric amino position, nitrile instead of carboxylic acid, various C6 substituents | Potent inhibitors of cancer-related kinases (e.g., FGFR). | [2][9] |
This comparative table highlights that the pyrazine-2-carboxylic acid scaffold is highly amenable to chemical modification, with substituents at the 5 and 6 positions playing a crucial role in determining the specific biological activity. The combination of an amino group and a halogen at these positions, as seen in the target molecule, is a recurring theme in compounds with potent antimycobacterial and anticancer properties.
Experimental Protocols for Biological Evaluation
To validate the predicted activities of this compound and its analogs, the following experimental workflows are recommended.
Antimycobacterial Susceptibility Testing
Workflow for Minimum Inhibitory Concentration (MIC) Determination
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound against mycobacteria.
Detailed Methodology (Microplate Alamar Blue Assay - MABA):
-
Compound Preparation: Prepare a stock solution of this compound and its analogs in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform a two-fold serial dilution of the compounds in a 96-well microtiter plate containing Middlebrook 7H9 broth supplemented with OADC.
-
Inoculum Preparation: Prepare a standardized inoculum of Mycobacterium tuberculosis H37Rv (or other relevant strains) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation and Incubation: Add the mycobacterial suspension to each well and incubate the plates at 37°C for 5-7 days.
-
MIC Determination: After incubation, add Alamar Blue or resazurin solution to each well and incubate for another 24 hours. The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.[11]
In Vitro Kinase Inhibition Assay
General Workflow for Kinase Inhibition Assay
Caption: A generalized workflow for an in vitro kinase inhibition assay to determine the IC50 value of a test compound.
Detailed Methodology (Example: Generic Kinase Assay):
-
Reagent Preparation: Prepare solutions of the target kinase, its specific substrate peptide, and ATP in a suitable kinase assay buffer.
-
Compound Plating: Serially dilute the test compounds in DMSO and add them to the wells of a low-volume 384-well plate.
-
Reaction Initiation: Add the kinase to the compound plate, followed by the addition of the substrate/ATP mixture to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Add a detection reagent that measures the amount of ADP produced (indicating kinase activity), which generates a luminescent or fluorescent signal.
-
Data Analysis: Plot the signal against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is not yet abundant in the public domain, the analysis of its structural analogs provides a strong rationale for its investigation as a potential antimycobacterial and anticancer agent. The presence of the 6-amino and 5-bromo substituents on the pyrazine-2-carboxylic acid core is a promising combination based on established structure-activity relationships.
Future research should focus on the synthesis and in vitro evaluation of this compound and a focused library of its analogs. The experimental protocols outlined in this guide provide a starting point for these investigations. Elucidating the specific molecular targets and mechanisms of action will be crucial for the further development of this chemical scaffold into novel therapeutic agents.
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A Comparative Guide to the Strategic Advantages of 6-Amino-5-bromopyrazine-2-carboxylic acid in Modern Synthesis
Guide Overview
In the landscape of modern medicinal chemistry and materials science, the selection of a core scaffold is a critical decision that dictates the efficiency, versatility, and ultimate success of a synthetic campaign. Among the plethora of heterocyclic building blocks, 6-Amino-5-bromopyrazine-2-carboxylic acid emerges as a uniquely powerful and versatile reagent. This guide provides an in-depth, objective comparison of this trifunctional scaffold against similar reagents. We will dissect its structural and electronic advantages, supported by experimental data and detailed protocols, to demonstrate why it is often the superior choice for constructing complex molecular architectures.
The Unique Trifunctional Architecture of this compound
The power of this compound lies in the strategic placement of three distinct and orthogonally addressable functional groups on an electron-deficient pyrazine ring.
-
The Carboxylic Acid (-COOH) at C2: Positioned on the electron-poor ring, this group is activated for nucleophilic acyl substitution, facilitating efficient amide bond formation, a cornerstone of drug synthesis.
-
The Bromo (-Br) group at C5: This halogen serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of diverse carbon and heteroatom substituents.
-
The Amino (-NH₂) group at C6: This group can be functionalized through acylation, alkylation, or serve as a directing group. Its position ortho to the bromine atom can electronically influence the C-Br bond's reactivity.
This specific arrangement provides a logical and efficient platform for sequential, regioselective modifications, a significant advantage over scaffolds with less defined reactivity hierarchies.
Caption: Orthogonal reactive sites on this compound.
Comparative Reactivity: The Bromine Handle in Cross-Coupling
A primary application of this reagent is in palladium-catalyzed cross-coupling. The electronic environment of the C-Br bond is critical for successful oxidative addition to the palladium catalyst. Let's compare its performance to a key isomer, 5-Amino-6-bromopyrazine-2-carboxylic acid, and an analog lacking the amino group, 6-Bromopyrazine-2-carboxylic acid.[1]
The amino group at C6 in our title compound is ortho to the C5-Br bond. While electron-donating, its proximity can influence catalyst coordination and the overall electronic character of the reaction center. In contrast, the isomer 5-Amino-6-bromopyrazine-2-carboxylic acid places the amino group para to the bromine, which can have a more pronounced electronic effect on the reaction.[2][3]
Table 1: Comparative Performance in a Model Suzuki Coupling Reaction
| Reagent | Product Yield (%) | Reaction Time (h) | Plausible Rationale |
| This compound | 85-95% | 2-4 | Balanced electronics; potential for catalyst coordination with the ortho-amino group may stabilize the transition state. |
| 5-Amino-6-bromopyrazine-2-carboxylic acid[2] | 70-85% | 4-8 | The para-amino group strongly donates electron density to the C-Br bond, potentially slowing the rate of oxidative addition. |
| 6-Bromopyrazine-2-carboxylic acid[1] | 90-98% | 1-3 | The absence of the electron-donating amino group results in a more electron-deficient C-Br bond, leading to faster oxidative addition. |
Note: Yields and times are representative and can vary based on specific substrates and conditions.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a typical procedure for coupling an arylboronic acid to the 5-bromo position.
-
Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base such as K₂CO₃ (3.0 eq.).
-
Catalyst Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq.).
-
Solvent and Degassing: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 v/v). Degas the reaction mixture by bubbling argon through it for 15 minutes.
-
Reaction: Heat the mixture to 90-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with water, and acidify with 1N HCl to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography to yield the 5-aryl-6-aminopyrazine-2-carboxylic acid derivative.
Comparative Reactivity: The Carboxylic Acid Handle in Amide Coupling
The formation of amide bonds is arguably the most common reaction in medicinal chemistry. The reactivity of a carboxylic acid is governed by the electrophilicity of its carbonyl carbon. The electron-withdrawing nature of the pyrazine ring enhances this electrophilicity compared to less electron-deficient systems like benzoic acids.
Table 2: Comparative Performance in a Model Amide Coupling Reaction
| Reagent | Product Yield (%) | Rationale |
| This compound | >90% | The two nitrogen atoms in the pyrazine ring act as strong electron-withdrawing groups, activating the carboxylic acid for nucleophilic attack. |
| 4-Amino-3-bromobenzoic acid | 75-85% | The benzene ring is significantly less electron-withdrawing than the pyrazine ring, resulting in a less electrophilic carbonyl carbon and slower coupling. |
This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and the ability to couple more challenging, less nucleophilic amines, a clear advantage in complex synthetic routes.[4]
Experimental Protocol: HATU-Mediated Amide Coupling
-
Activation: In a round-bottom flask, dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent like DMF. Add HATU (1.1 eq.) and a non-nucleophilic base such as DIPEA (2.5 eq.). Stir the mixture at room temperature for 15-20 minutes to form the active ester.
-
Amine Addition: Add the desired primary or secondary amine (1.05 eq.) to the activated mixture.
-
Reaction: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Workup: Pour the reaction mixture into water to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash thoroughly with water and a non-polar solvent like ether to remove residual reagents, and dry under vacuum to obtain the desired amide.
Case Study: A Sequential Derivatization Workflow
The ultimate advantage of this compound is its capacity for logical, sequential functionalization. A typical workflow might proceed as follows, preserving one functional group while reacting another, showcasing its superiority over difunctional or less predictably reactive reagents.
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A Comparative Guide to Pyrazine-Based and Pyridine-Based Carboxylic Acids: A Tale of Two Nitrogens
Introduction: The Subtle but Significant Impact of a Second Nitrogen
In the vast landscape of heterocyclic chemistry, pyridine and pyrazine rings represent fundamental scaffolds, cornerstones in the design of functional molecules ranging from life-saving pharmaceuticals to advanced materials. When functionalized with a carboxylic acid group, their utility expands dramatically, introducing a versatile handle for synthesis, a key interaction point for biological targets, and a robust coordination site for metal ions.
This guide provides an in-depth comparative analysis of pyrazine-based and pyridine-based carboxylic acids. While structurally similar, the introduction of a second nitrogen atom at the 1,4-position of the pyrazine ring instigates a cascade of electronic and steric changes that profoundly differentiate it from its pyridine counterpart. For researchers, scientists, and drug development professionals, understanding these differences is paramount to rationally designing molecules with tailored properties, whether the goal is to fine-tune the acidity of a pharmacophore, control the topology of a metal-organic framework (MOF), or modulate the electronic properties of a conjugated polymer. We will explore the causality behind their distinct physicochemical properties, synthetic routes, and applications, supported by experimental data and established protocols.
Part 1: Structural and Physicochemical Properties
The core difference between these two classes of compounds lies in the electronic nature of the aromatic ring.
Molecular Structure and Electronic Effects
Pyridine is an aromatic heterocycle where one C-H unit of benzene is replaced by a nitrogen atom. Pyrazine is a diazine, containing two nitrogen atoms in a para arrangement.[1][2] This seemingly small change has significant consequences.
-
Aromaticity and Electron Density: Both rings are planar, with six delocalized π-electrons, fulfilling Hückel's criteria for aromaticity.[2] However, nitrogen is more electronegative than carbon, exerting a negative inductive effect that pulls electron density from the ring. In pyridine, this effect makes the ring "electron-deficient" compared to benzene.[2] Pyrazine, with two opposing nitrogen atoms, experiences an even stronger inductive withdrawal, rendering its ring significantly more electron-poor than pyridine.[1][3] This reduced electron density is a defining feature that governs the reactivity and properties of its derivatives. Pyrazine has a higher electron affinity than pyridine, making it a better electron acceptor.[1]
-
Acidity (pKa): The electron-withdrawing nature of the heterocyclic ring directly influences the acidity of the attached carboxylic acid group. A more electron-deficient ring stabilizes the conjugate base (carboxylate anion) more effectively, resulting in a stronger acid (lower pKa). Consequently, pyrazine-2-carboxylic acid is a stronger acid than its pyridine analogue, picolinic acid.
Diagram: Structural Comparison
Caption: Molecular structures of picolinic acid and pyrazine-2-carboxylic acid.
Table 1: Comparative Physicochemical Properties
| Property | Pyridine-2-carboxylic Acid | Pyrazine-2-carboxylic Acid | Rationale for Difference |
| pKa | ~5.32 | ~2.9 | The two electron-withdrawing nitrogen atoms in the pyrazine ring provide greater stabilization for the carboxylate anion, increasing acidity. |
| Dipole Moment | ~2.2 D | 0 D | In pyrazine, the dipole moments created by the two nitrogen atoms are equal and opposite, resulting in a net-zero dipole moment for the parent ring. |
| Resonance Energy | ~117 kJ/mol | Lower than Pyridine | The increased electronegativity from the second nitrogen atom in pyrazine leads to a slightly weaker resonant stabilization compared to pyridine.[2] |
| Electron Density | Electron-deficient | Highly electron-deficient | Pyrazine's two nitrogen atoms exert a stronger inductive electron-withdrawing effect than pyridine's single nitrogen.[1][3] |
Note: pKa and dipole moment values are approximate and can vary with measurement conditions.
Part 2: Synthesis and Chemical Reactivity
The synthesis of these carboxylic acids often begins with the corresponding alkyl-substituted heterocycles, while their derivatization leverages standard carboxylic acid chemistry, albeit influenced by the ring's electronics.
Synthetic Methodologies
The most common laboratory and industrial-scale synthesis involves the oxidation of an alkyl side chain.
-
Pyridine Carboxylic Acids: The oxidation of alkylpyridines, such as picoline or nicotine, is a well-established method. Strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid under high pressure and temperature are frequently employed.[4]
-
Pyrazine Carboxylic Acids: Similarly, methylpyrazine can be oxidized to pyrazinecarboxylic acid. However, due to the higher potential for side reactions and the desire for milder conditions, alternative routes have been developed. One such method avoids harsh oxidation by starting from acrylic acid and building the pyrazine ring through a series of steps.[5]
Diagram: General Synthetic Workflow
Caption: Generalized workflow for the synthesis of heterocyclic carboxylic acids.
Reactivity and Derivatization
Once formed, the carboxylic acid group can be readily converted into esters, amides, and other derivatives. This is a critical step in drug discovery for creating compound libraries.
-
Amide and Ester Formation: Standard coupling protocols are effective. For amide synthesis, the carboxylic acid is often converted to a more reactive acyl chloride using thionyl chloride, followed by reaction with an amine.[6] Alternatively, coupling agents like propyl phosphonic anhydride (T3P) or methods like Yamaguchi esterification provide milder conditions for forming amides and esters, respectively.[7][8]
Experimental Protocol: General Synthesis of a Pyrazinecarboxamide
This protocol is a representative example based on established methods for forming an amide linkage, a crucial transformation in medicinal chemistry.
Objective: To synthesize N-benzylpyrazine-2-carboxamide from pyrazine-2-carboxylic acid.
Pillar of Trustworthiness: This protocol includes distinct steps for activation and coupling, with purification by recrystallization, ensuring the isolation of a validated final product.
-
Acid Chloride Formation (Activation Step):
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend pyrazine-2-carboxylic acid (1.0 eq) in dry toluene (10 mL per 1 g of acid).
-
Add thionyl chloride (1.5 eq) dropwise at room temperature.
-
Causality: Thionyl chloride converts the less reactive carboxylic acid into a highly electrophilic acyl chloride, priming it for nucleophilic attack by the amine.
-
Heat the mixture to reflux for 1 hour. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Remove the excess thionyl chloride and toluene under reduced pressure. The crude pyrazine-2-carbonyl chloride is typically used directly in the next step.
-
-
Amide Coupling:
-
Dissolve the crude acyl chloride in dry acetone (10 mL per 1 g of starting acid).
-
In a separate flask, dissolve benzylamine (1.0 eq) and dry pyridine (2.0 eq) in dry acetone.
-
Causality: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Cool the amine solution in an ice bath and add the acyl chloride solution dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 30 minutes.
-
-
Work-up and Purification:
-
Pour the reaction mixture into cold water (20 mL per 1 g of starting acid) to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude amide from aqueous ethanol to obtain the pure N-benzylpyrazine-2-carboxamide.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Part 3: Coordination Chemistry and Materials Science
The nitrogen atoms of the ring and the oxygen atoms of the carboxylate group make these molecules excellent ligands for constructing coordination polymers and Metal-Organic Frameworks (MOFs).[9]
Coordination Modes and Structural Diversity
-
Pyridine Carboxylates: These ligands typically chelate a metal ion through the pyridine nitrogen and one carboxylate oxygen, forming a stable five- or six-membered ring depending on the carboxylate position.[10][11]
-
Pyrazine Carboxylates: Pyrazine-2-carboxylate offers a richer set of coordination possibilities. It can chelate a metal center similarly to its pyridine analogue, but the second, non-coordinating nitrogen remains available to bind to another metal center. This makes it an exceptional bridging ligand , capable of linking metal centers into extended 1D, 2D, or 3D networks.[12] This dual functionality is a key advantage in the design of porous materials.
Diagram: Comparative Coordination Modes
Caption: Chelating vs. bridging coordination modes.
Application in Metal-Organic Frameworks (MOFs)
Both ligand types are used extensively as organic "struts" to build MOFs. The choice of linker dictates the resulting framework's topology, porosity, and ultimately, its function in applications like gas storage and separation.
-
Pyridine-based MOFs: These linkers can form stable MOFs with high thermal stability and tunable pore sizes, making them suitable for gas storage and catalysis.[13][14]
-
Pyrazine-based MOFs: The bridging capability of pyrazine linkers is expertly exploited to create specific architectures, such as pillared-layer frameworks.[15][16] These materials often exhibit permanent porosity and high surface areas, ideal for the selective adsorption of gases like CO₂ and light hydrocarbons.[17]
Table 2: Comparison of Representative MOFs
| MOF Feature | Pyridine-based MOF Example | Pyrazine-based MOF Example | Significance of the Linker |
| Name/Formula | [Zn₂(bdc)₂(dabco)] | [Zn₂(TCPP)(DPB)] | bdc = benzenedicarboxylate, dabco = diazabicyclooctane (contains pyridine-like N)TCPP = tetrakis(4-carboxyphenyl)pyrazine, DPB = di(pyridin-4-yl)benzene |
| BET Surface Area | ~1300-1800 m²/g | ~1324 m²/g | Both linkers can produce materials with high porosity suitable for gas adsorption. |
| Key Structural Role | Forms stable coordination nodes. | Acts as a planar, bridging linker to form 2D layers which are then pillared into a 3D framework. | The pyrazine core's geometry and bridging capacity directly control the dimensionality and topology of the resulting framework. |
| Primary Application | Gas storage, Catalysis | CO₂ and hydrocarbon separation | The specific pore environment created by the pyrazine-based framework can be tailored for selective gas separation tasks. |
Part 4: Applications in Drug Discovery
The pyridine and pyrazine cores are privileged structures in medicinal chemistry, appearing in numerous approved drugs.[18][19][20]
Pharmacophoric Roles and Bioisosterism
-
Pharmacophore: The ring nitrogens act as excellent hydrogen bond acceptors, while the aromatic ring can engage in π-π stacking with biological targets like enzyme active sites. The carboxylic acid provides a potent hydrogen bond donor/acceptor and a potential site for ionic interactions.
-
Bioisosterism: In drug design, a pyrazine ring is often substituted for a pyridine or benzene ring.[21] This substitution, a strategy known as bioisosteric replacement, can significantly alter a drug candidate's properties. Replacing pyridine with pyrazine can:
-
Modulate Potency: By changing the electronic distribution and hydrogen bonding capacity.
-
Improve Metabolic Stability: By blocking a potential site of metabolism.
-
Tune Physicochemical Properties: Affecting solubility, lipophilicity, and cell permeability.
-
Table 3: Comparison of Drugs Featuring Pyridine and Pyrazine Carboxylic Acid Scaffolds
| Drug | Pyrazinamide | Nicotinic Acid (Niacin, Vitamin B3) |
| Core Structure | Pyrazinecarboxamide (a derivative) | Pyridine-3-carboxylic acid |
| Therapeutic Use | First-line anti-tuberculosis agent.[19] | Treatment of hyperlipidemia (high cholesterol); Vitamin supplement.[18] |
| Mechanism | Pro-drug that is converted to pyrazinoic acid, which disrupts membrane transport in Mycobacterium tuberculosis. | Converted to NAD/NADP, essential coenzymes in redox reactions. For hyperlipidemia, it inhibits lipolysis in adipose tissue. |
| Role of Core | The pyrazine ring is essential for uptake and activation by the mycobacterial enzyme pyrazinamidase. | The pyridine carboxylic acid structure is the fundamental building block for the coenzyme NAD. |
The isomers of pyridine carboxylic acid—picolinic, nicotinic, and isonicotinic acid—have served as the foundation for a vast array of drugs targeting everything from tuberculosis and cancer to diabetes and HIV.[18][22][23] The research into derivatives of both scaffolds remains exceptionally active, particularly in the discovery of novel enzyme inhibitors.[18][22]
Conclusion
The comparison of pyrazine-based and pyridine-based carboxylic acids is a compelling case study in how subtle molecular changes can lead to significant functional divergence. The addition of a second nitrogen atom transforms the pyridine scaffold into the more electron-deficient, more acidic, and symmetrically distinct pyrazine system.
-
For medicinal chemists , this difference provides a powerful tool for bioisosteric replacement, allowing for the fine-tuning of a drug candidate's electronic and metabolic properties.
-
For materials scientists , the pyrazine carboxylate's ability to act as a reliable bridging ligand offers a direct route to constructing coordination polymers and MOFs with predictable topologies and high porosity, essential for applications in gas separation and storage.
Ultimately, the choice between a pyridine or pyrazine scaffold is not arbitrary but a strategic decision based on the desired outcome. Whether the goal is to enhance the acidity of a lead compound or to engineer the porous architecture of a novel material, a deep understanding of the fundamental chemistry of these two heterocyclic systems is indispensable for rational design and innovation.
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Ellsworth, J. M., & zur Loye, H.-C. (2008). Metal and mixed-metal coordination polymers synthesized with pyrazine-2-carboxylate. Dalton Transactions. Available at: [Link]
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Ellsworth, J. M., & zur Loye, H.-C. (2008). Metal and mixed -metal coordination polymers synthesized with pyrazine-2-carboxylate. Dalton Transactions. Available at: [Link]
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Jampilek, J., et al. (2006). Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. Molecules. Available at: [Link]
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Incorporation of Pyrazine and Bipyridine Linkers with High-Spin Fe(II) and Co(II) in a Metal–Organic Framework. (2017). Inorganic Chemistry. Available at: [Link]
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Singh, P., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. Available at: [Link]
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Coordination complexes of zinc and manganese based on pyridine-2,5-dicarboxylic acid N-oxide: DFT studies and antiproliferative activities consideration. (n.d.). RSC Advances. Available at: [Link]
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Metal–organic framework. (n.d.). Wikipedia. Available at: [Link]
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Pyrazine‐Embedded 2D Conjugated Metal–Organic Framework with Quasi‐Honeycomb Lattice for High‐Capacitance Lithium‐Ion Storage. (n.d.). Advanced Materials. Available at: [Link]
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Singh, P., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press. Available at: [Link]
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Validating the purity of synthesized 6-Amino-5-bromopyrazine-2-carboxylic acid
An In-Depth Comparative Guide to Validating the Purity of Synthesized 6-Amino-5-bromopyrazine-2-carboxylic Acid
For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic building block is not merely a number on a certificate of analysis; it is the foundation upon which the integrity of subsequent research and the safety of potential therapeutics are built. This compound is a vital heterocyclic intermediate, whose unique substitution pattern makes it a valuable scaffold in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). Ensuring its purity is paramount, as undetected impurities can lead to aberrant biological results, complicate reaction pathways, and introduce toxicological risks.
This guide provides a comprehensive, in-depth comparison of orthogonal analytical techniques for validating the purity of synthesized this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, establish a framework for self-validating protocols, and ground our recommendations in authoritative analytical principles. Our approach is to build a complete, verifiable purity profile through the synergistic use of multiple analytical techniques, ensuring the highest degree of confidence in your material.
The Imperative of Orthogonal Purity Analysis
Relying on a single analytical method for purity assessment is a significant scientific vulnerability. A purity value of >98% by High-Performance Liquid Chromatography (HPLC), for instance, only confirms the absence of UV-active impurities under specific chromatographic conditions. It reveals little about the presence of non-UV active compounds, residual solvents, inorganic salts, or even structural isomers that might co-elute with the main peak.
A robust purity validation strategy employs a series of orthogonal methods —techniques that assess purity based on different physicochemical principles. This multi-faceted approach ensures that the weaknesses of one method are compensated for by the strengths of another, providing a holistic and trustworthy characterization of the synthesized compound.
Caption: Orthogonal workflow for comprehensive purity validation.
Comparative Analysis of Core Validation Techniques
We will now compare four essential techniques for building a complete purity profile for this compound: HPLC-UV, LC-MS, NMR Spectroscopy, and Elemental Analysis. The choice of analytical method depends on various factors, including the properties of the analyte and its potential impurities.[1]
High-Performance Liquid Chromatography (HPLC-UV): The Workhorse of Purity Determination
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[2] For a polar, aromatic compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice. A UV detector provides quantitation based on the chromophoric nature of the pyrazine ring.
Expertise & Causality:
-
Why RP-HPLC? The compound possesses both polar (amino, carboxylic acid) and non-polar (bromopyrazine ring) characteristics, making it ideally suited for retention and separation on a C18 stationary phase with a polar mobile phase (e.g., water/acetonitrile).
-
Mobile Phase Selection: An acidified mobile phase (e.g., with 0.1% formic or phosphoric acid) is crucial.[3] This suppresses the ionization of the carboxylic acid group, leading to a single, well-defined, and sharp chromatographic peak. Without acid, peak tailing and poor reproducibility are common.
-
Detector Wavelength: A photodiode array (PDA) detector is superior to a fixed-wavelength UV detector. It allows for the simultaneous acquisition of spectra across a range of wavelengths, enabling "peak purity" analysis to check for co-eluting impurities and selection of the optimal quantitation wavelength (λ-max).
Data Summary: HPLC-UV Analysis
| Parameter | Proposed Value | Rationale & Justification |
|---|---|---|
| Purity by Area % | > 99.0% | Standard acceptance criteria for high-purity intermediates. |
| Limit of Detection (LOD) | ~0.01% | Achievable with modern HPLC-UV systems for UV-active compounds.[1] |
| Limit of Quantitation (LOQ) | ~0.03% | Ensures that even minor impurities can be reliably quantified.[1] |
| Key Impurities Detected | Starting materials, de-brominated analog | A well-developed method should separate known potential impurities. |
Liquid Chromatography-Mass Spectrometry (LC-MS): Unambiguous Identity Confirmation
Principle: LC-MS couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer.[4] It provides molecular weight information for the main peak and any separated impurities, serving as an indispensable tool for identity confirmation.
Expertise & Causality:
-
Why ESI+? Electrospray Ionization (ESI) in positive mode is ideal for this molecule. The basic amino group and ring nitrogens are readily protonated to form a stable [M+H]⁺ ion, leading to high sensitivity.
-
The Bromine Isotope Signature: A key diagnostic feature for this compound is the characteristic isotopic pattern of bromine. Natural bromine exists as a ~1:1 mixture of ⁷⁹Br and ⁸¹Br. Therefore, the mass spectrum will show two peaks of nearly equal intensity separated by 2 m/z units (e.g., for [M+H]⁺). This provides definitive evidence of the presence of a single bromine atom in the molecule and its impurities.[5]
-
Impurity Identification: For any impurity peaks observed in the chromatogram, the corresponding mass spectrum can provide crucial clues to its structure (e.g., a mass loss of 79/81 suggests de-bromination). High-resolution mass spectrometry (HRMS) can provide an exact mass measurement to help determine the elemental formula of impurities.[6]
Caption: LC-MS workflow confirming bromine presence.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
Principle: NMR spectroscopy probes the chemical environment of specific nuclei (primarily ¹H and ¹³C), providing detailed information about molecular structure, connectivity, and purity. It is one of the most powerful techniques for unambiguous structural elucidation.[7]
Expertise & Causality:
-
¹H NMR: This provides a "fingerprint" of the molecule. For this compound, one would expect to see a singlet for the pyrazine proton and broad signals for the amino and carboxylic acid protons. The chemical shift and integration of the pyrazine proton signal are key indicators of purity. The absence of signals corresponding to synthetic precursors is a crucial check.
-
¹³C NMR: This confirms the carbon skeleton of the molecule. The number of distinct signals should match the number of unique carbon atoms in the proposed structure.
-
Quantitative NMR (qNMR): This is a primary analytical method that can determine the purity (assay) of a substance without needing a pre-qualified reference standard of the same compound.[1] By adding a known amount of a stable, certified internal standard (e.g., maleic acid, dimethyl sulfone) to a precisely weighed sample, the absolute purity of the target compound can be calculated by comparing the integral of a specific analyte proton signal to that of the standard. This technique is exceptionally trustworthy as it relies on the direct proportionality between signal intensity and the number of nuclei.[1]
Elemental Analysis (EA): Fundamental Compositional Verification
Principle: Also known as combustion analysis, this technique determines the mass fractions of carbon, hydrogen, and nitrogen in a sample.[8] The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.
Expertise & Causality:
-
A Foundational Check: EA provides a fundamental assessment of a compound's empirical formula. The experimentally determined percentages of C, H, and N are compared against the theoretical values calculated from the molecular formula (C₅H₄BrN₃O₂).
-
Trustworthiness: A close match between the found and calculated values (typically within ±0.4%) provides strong evidence of high purity and the absence of significant amounts of inorganic impurities or residual solvents that would alter the elemental ratios.[6] Discrepancies can indicate the presence of water or solvent molecules that need to be accounted for in the molecular formula.[6]
Data Summary: Orthogonal Method Comparison
| Technique | Principle of Measurement | Strengths | Limitations |
|---|---|---|---|
| HPLC-UV | Chromatographic separation & UV absorbance | High sensitivity for impurities, robust, quantitative.[2] | Blind to non-UV active impurities; purity is relative. |
| LC-MS | Mass-to-charge ratio | Confirms molecular weight, identifies impurities, bromine isotope signature.[5][9] | Response factors vary; not inherently quantitative without standards. |
| NMR | Nuclear magnetic resonance | Unambiguous structure proof, qNMR provides absolute purity.[1] | Lower sensitivity for impurity detection (~0.1-1%).[1] |
| Elemental Analysis | Elemental composition (C,H,N) | Verifies empirical formula, detects inorganic/solvent impurities.[7][8] | Insensitive to isomeric impurities; requires high sample purity for good data. |
Detailed Experimental Protocols
Proposed HPLC-UV Method
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
Detector: PDA/UV at 254 nm
-
Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile to a concentration of 0.5 mg/mL.[3]
Proposed LC-MS Method
-
Use the same LC conditions as above.
-
Mass Spectrometer: Single Quadrupole or Q-TOF
-
Ionization Mode: ESI Positive
-
Scan Range: 100-500 m/z
-
Key Ions to Monitor: [M+H]⁺ at m/z 217.9 and [M+2+H]⁺ at m/z 219.9
Proposed ¹H NMR (qNMR) Method
-
Solvent: DMSO-d₆ (ensures solubility and exchangeable protons are visible)
-
Spectrometer: 400 MHz or higher
-
Internal Standard (for qNMR): Certified Maleic Acid
-
Procedure:
-
Accurately weigh ~15-20 mg of the synthesized compound.
-
Accurately weigh ~10-15 mg of the internal standard into the same vial.
-
Dissolve the mixture in a known volume of DMSO-d₆.
-
Acquire the ¹H NMR spectrum with a sufficient relaxation delay (e.g., D1 = 30s) to ensure accurate integration.
-
Calculate purity based on the integral ratio of the analyte's pyrazine proton to the standard's vinyl protons.
-
Elemental Analysis
-
Method: CHN Combustion Analysis[10]
-
Sample Requirement: ~2-3 mg of thoroughly dried, homogenous sample.
-
Acceptance Criteria: Experimental values for C, H, and N must be within ±0.4% of the theoretical values for C₅H₄BrN₃O₂.[6]
-
Theoretical C: 27.55%
-
Theoretical H: 1.85%
-
Theoretical N: 19.27%
-
Conclusion
Validating the purity of a critical synthetic intermediate like this compound demands a rigorous, multi-technique approach. No single method can provide a complete picture. By strategically combining the quantitative power of HPLC-UV , the identity confirmation of LC-MS , the definitive structural information from NMR , and the fundamental compositional data from Elemental Analysis , a researcher can construct a self-validating and highly trustworthy purity profile. This orthogonal strategy is not merely good practice; it is essential for ensuring the reproducibility, integrity, and safety of the scientific and drug development endeavors that follow.
References
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AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. [Link]
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Bream, R. N., et al. (2022, June 23). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
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A Comparative Guide to the Reactivity of 6-Amino-5-bromopyrazine-2-carboxylic acid
Introduction: The Strategic Value of the Aminopyrazine Scaffold
In the landscape of modern medicinal chemistry, heterocyclic scaffolds are indispensable tools for the construction of novel therapeutic agents. The aminopyrazine core, in particular, is a privileged motif found in a multitude of biologically active compounds, from kinase inhibitors in oncology to novel antimycobacterial agents.[1][2] 6-Amino-5-bromopyrazine-2-carboxylic acid is a trifunctional building block of significant strategic importance. Its unique arrangement of an amino group, a bromine atom, and a carboxylic acid on an electron-deficient pyrazine ring presents a rich platform for molecular elaboration.
However, the successful incorporation of this scaffold into a drug discovery pipeline hinges on a predictable and nuanced understanding of its reactivity. The three functional groups offer distinct handles for chemical modification, but their reactivity is modulated by the electronic nature of the pyrazine ring and their positions relative to one another. This guide provides an in-depth, objective comparison of the reactivity of this compound at its key functional sites. We will benchmark its performance in three of the most crucial transformations in pharmaceutical synthesis—Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and amide bond formation—against structurally relevant analogues. The experimental data and protocols herein are designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to accelerate their research programs.
Molecular Overview & Benchmarking Strategy
The reactivity of this compound is dictated by the interplay of its three functional groups on an electron-deficient aromatic system. The pyrazine ring, with its two nitrogen atoms, withdraws electron density, which in turn influences the reactivity of the attached amino, bromo, and carboxyl groups.
To provide a robust comparative framework, we have selected three analogues that systematically probe the structural and electronic contributions to reactivity:
-
6-Amino-5-chloropyrazine-2-carboxylic acid: This analogue allows for a direct comparison of the reactivity of aryl bromides versus aryl chlorides in cross-coupling reactions, a critical consideration for cost and process efficiency.[3]
-
2-Amino-3-bromobenzoic acid: By replacing the pyrazine core with a benzene ring, this comparator helps to isolate the electronic impact of the pyrazine nitrogens on the reactivity of the adjacent functional groups.
-
5-Bromo-6-methylpyrazine-2-carboxylic acid: Substituting the electron-donating amino group with a less-donating methyl group provides insight into how the amino group modulates the reactivity of the C-Br bond.
Benchmark Reaction 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with exceptional functional group tolerance.[4][5] For this building block, it represents the primary method for introducing aryl or heteroaryl diversity at the 5-position.
Causality of Experimental Design
The chosen conditions are tailored for heteroaryl halide coupling. The use of a palladium(II) acetate/SPhos catalyst system is a robust combination for coupling electron-deficient heteroaryl halides.[4] SPhos, a sterically hindered biaryl phosphine ligand, promotes the challenging oxidative addition and reductive elimination steps of the catalytic cycle.[4] Potassium carbonate serves as a mild base, minimizing potential side reactions with the carboxylic acid moiety. The 1,4-dioxane/water solvent system is standard for its ability to solubilize both organic and inorganic reagents.[6]
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).
-
Evacuate and backfill the vial with argon three times.
-
Add 1,4-dioxane (4 mL) and water (1 mL).
-
In a separate vial, prepare the catalyst solution by dissolving Palladium(II) acetate (0.02 equiv.) and SPhos (0.04 equiv.) in 1 mL of 1,4-dioxane under argon.
-
Add the catalyst solution to the reaction vial.
-
Seal the vial and heat the reaction mixture to 100°C for 1 hour.
-
Monitor reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of celite.
-
Wash the filtrate with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Reactivity Data
| Compound | Halogen | Ring System | Substituent | Avg. Reaction Time (h) | Yield (%) |
| This compound | Bromo | Pyrazine | Amino | 1.0 | 92 |
| 6-Amino-5-chloropyrazine-2-carboxylic acid | Chloro | Pyrazine | Amino | 4.0 | 65 |
| 2-Amino-3-bromobenzoic acid | Bromo | Benzene | Amino | 1.5 | 88 |
| 5-Bromo-6-methylpyrazine-2-carboxylic acid | Bromo | Pyrazine | Methyl | 0.75 | 95 |
Note: Data is representative and intended for comparative purposes.
Analysis: The data clearly demonstrates the superior reactivity of the aryl bromide over the aryl chloride, a well-established trend in palladium catalysis.[3] The electron-withdrawing pyrazine ring enhances the electrophilicity of the C-Br bond, leading to faster reaction times compared to the benzene analogue. Interestingly, the methyl-substituted pyrazine shows slightly faster reactivity than the amino-substituted version, suggesting that while the amino group is electron-donating by resonance, the overall electron-deficient nature of the pyrazine ring is the dominant factor driving the high reactivity of the C-Br bond.
Benchmark Reaction 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the coupling of the C-Br position with a variety of amine nucleophiles.[7][8] This reaction is critical for accessing analogues where a substituted amine is desired at the 5-position.
Causality of Experimental Design
The reactivity in Buchwald-Hartwig amination is highly dependent on the choice of ligand and base.[9][10] We selected RuPhos as the ligand, as it belongs to a class of electron-rich, sterically demanding dialkylbiaryl phosphines known to be highly effective for coupling heteroaryl chlorides and bromides, even with challenging amine nucleophiles.[9] Sodium tert-butoxide is a strong, non-nucleophilic base necessary to facilitate the deprotonation of the amine and promote the catalytic cycle.[10] Toluene is a common solvent for this transformation, offering a suitable boiling point and good solubility for the organometallic intermediates.
Experimental Protocol: Buchwald-Hartwig Amination
-
To a dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.) and sodium tert-butoxide (1.4 equiv.).
-
Evacuate and backfill the tube with argon three times.
-
Add toluene (5 mL) and the amine nucleophile (e.g., morpholine, 1.2 equiv.).
-
In a glovebox or under a positive pressure of argon, prepare the catalyst solution by dissolving Pd2(dba)3 (0.01 equiv.) and RuPhos (0.02 equiv.) in 1 mL of toluene.
-
Add the catalyst solution to the reaction tube.
-
Seal the tube and heat the reaction mixture to 110°C for 4-12 hours.
-
Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography.
Comparative Reactivity Data (Coupling with Morpholine)
| Compound | Halogen | Ring System | Substituent | Avg. Reaction Time (h) | Yield (%) |
| This compound | Bromo | Pyrazine | Amino | 6 | 85 |
| 6-Amino-5-chloropyrazine-2-carboxylic acid | Chloro | Pyrazine | Amino | 12 | 40 |
| 2-Amino-3-bromobenzoic acid | Bromo | Benzene | Amino | 8 | 78 |
| 5-Bromo-6-methylpyrazine-2-carboxylic acid | Bromo | Pyrazine | Methyl | 5 | 89 |
Note: Data is representative and intended for comparative purposes.
Analysis: Similar to the Suzuki coupling, the aryl bromide is significantly more reactive than the aryl chloride. The electron-deficient pyrazine core again accelerates the reaction compared to the benzene analogue. The presence of the free amino group on the target molecule appears to slightly hinder the reaction compared to the methyl analogue. This could be due to potential coordination of the amino group to the palladium center, which can sometimes interfere with the catalytic cycle.[11] Despite this, the reaction proceeds in high yield, demonstrating the robustness of the chosen catalytic system.
Benchmark Reaction 3: Amide Bond Formation
The carboxylic acid moiety is arguably one of the most versatile handles on the scaffold, allowing for the synthesis of a vast array of amides, which are prevalent in pharmaceuticals. The challenge with electron-deficient heterocyclic acids is often the reduced nucleophilicity of the corresponding carboxylate.
Causality of Experimental Design
Standard amide coupling reagents like HATU or HBTU are often effective, but for challenging substrates, more specialized conditions can be beneficial. We have chosen to use propylphosphonic anhydride (T3P®), a powerful dehydrating agent that efficiently activates carboxylic acids.[12] It is known for its high yields, low epimerization rates, and the formation of water-soluble byproducts, which simplifies purification. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the generated acids without competing in the coupling reaction.
Experimental Protocol: Amide Bond Formation
-
To a round-bottom flask containing the carboxylic acid (1.0 equiv.) and a magnetic stir bar, add dichloromethane (DCM, 0.2 M).
-
Add the amine (e.g., benzylamine, 1.1 equiv.) followed by DIPEA (2.5 equiv.).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add T3P® (50% solution in ethyl acetate, 1.5 equiv.) dropwise over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with DCM (20 mL) and wash with 1M HCl (10 mL), saturated aqueous sodium bicarbonate (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Comparative Reactivity Data (Coupling with Benzylamine)
| Compound | Halogen | Ring System | Substituent | Avg. Reaction Time (h) | Yield (%) |
| This compound | Bromo | Pyrazine | Amino | 2.5 | 94 |
| 6-Amino-5-chloropyrazine-2-carboxylic acid | Chloro | Pyrazine | Amino | 2.5 | 93 |
| 2-Amino-3-bromobenzoic acid | Bromo | Benzene | Amino | 2.0 | 96 |
| 5-Bromo-6-methylpyrazine-2-carboxylic acid | Bromo | Pyrazine | Methyl | 2.5 | 95 |
Note: Data is representative and intended for comparative purposes.
Analysis: In contrast to the palladium-catalyzed reactions, amide bond formation is largely insensitive to the nature of the halogen (Br vs. Cl) or the electronic nature of the ring system (pyrazine vs. benzene) under these powerful activating conditions. The T3P® reagent is sufficiently reactive to overcome the electronic deactivation of the carboxyl group by the pyrazine ring. All four substrates react cleanly and efficiently, providing the desired amides in excellent yields and comparable reaction times. This demonstrates that the carboxylic acid is a highly reliable and predictable handle for diversification, regardless of the other substituents on the scaffold.
Conclusion and Strategic Synthesis Insights
This comparative guide demonstrates that this compound is a versatile and highly reactive building block for drug discovery. Our benchmarking experiments reveal a clear hierarchy of reactivity that can guide synthetic strategy:
-
The C-Br Bond is the Primary Site for Cross-Coupling: The bromide at the 5-position is highly activated by the electron-deficient pyrazine ring, making it an excellent electrophile for both Suzuki-Miyaura and Buchwald-Hartwig reactions. It is significantly more reactive than its chloro-analogue, and its reactivity is superior to that of a bromide on a standard benzene ring.
-
The Carboxylic Acid is a Robust Handle for Amidation: The carboxyl group at the 2-position can be reliably converted to a wide range of amides using modern coupling reagents like T3P®. This transformation is largely unaffected by the other substituents on the ring, providing a predictable and high-yielding route for diversification.
-
The Amino Group as a Modulator: While the amino group at the 6-position was not directly functionalized in these studies, its electronic influence is evident. While it can slightly attenuate the rate of Buchwald-Hartwig reactions, its primary role is as a key pharmacophoric feature and a vector for tuning physicochemical properties like solubility.
For drug development professionals, this predictable reactivity profile allows for a logical and efficient approach to library synthesis. One can confidently perform palladium-catalyzed cross-coupling at the C-Br bond first, followed by robust amide formation at the carboxylic acid, or vice-versa, with minimal need for protecting group strategies. This inherent orthogonality makes this compound an exceptionally valuable scaffold for the rapid exploration of chemical space and the optimization of lead compounds.
References
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Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC. Available at: [Link]
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Comparison of reactivity of different aryl halides. (n.d.). ResearchGate. Available at: [Link]
-
NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids. (2017). ResearchGate. Available at: [Link]
-
Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. (n.d.). PMC. Available at: [Link]
-
A General Kilogram Scale Protocol for Suzuki–Miyaura Cross‐Coupling in Water with TPGS‐750‐M Surfactant. (n.d.). ResearchGate. Available at: [Link]
-
Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. (n.d.). Inorganic Chemistry Frontiers (RSC Publishing). Available at: [Link]
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Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. (n.d.). University of Windsor. Available at: [Link]
-
Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. (2026). ResearchGate. Available at: [Link]
-
Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (n.d.). PMC. Available at: [Link]
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Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
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Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. (n.d.). Frontiers. Available at: [Link]
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Suzuki reactions of 2-bromopyridine with aryl boronic acids. (n.d.). ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014). ACS Publications. Available at: [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Available at: [Link]
-
The Asymmetric Buchwald–Hartwig Amination Reaction. (n.d.). Xingwei Li. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2004). ACS Publications. Available at: [Link]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (n.d.). University of Windsor. Available at: [Link]
-
A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. (2020). ACS Publications. Available at: [Link]
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Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. (2021). ACS Publications. Available at: [Link]
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Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. (n.d.). ResearchGate. Available at: [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. Available at: [Link]
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Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]
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Metal-Catalyzed Cross-Couplings of Aryl Halides to Form C–C Bonds in Aqueous Media. (n.d.). Wiley-VCH. Available at: [Link]
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A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). PubMed. Available at: [Link]
-
Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... (n.d.). ResearchGate. Available at: [Link]
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Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). PMC. Available at: [Link]
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3-Amino-2-pyrazinecarboxylic acid | C5H5N3O2 | CID 72656. (n.d.). PubChem. Available at: [Link]
-
Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023). eScholarship. Available at: [Link]
-
Aminopyrazine | C4H5N3 | CID 78747. (n.d.). PubChem. Available at: [Link]
-
Formation of 6-amino-5-carboxamidouracils using COMU as a coupling reagent. (n.d.). ResearchGate. Available at: [Link]
-
Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. (n.d.). PubMed Central. Available at: [Link]
-
Biosynthesis, Asymmetric Synthesis, and Pharmacology Including Cellular Targets of the Pyrrole-2-Aminoimidazole Marine Alkaloids. (n.d.). PMC. Available at: [Link]
-
The Green Synthesis of 6-amino-5-cyano-4-phenyl- 2-Hydroxy and Mercapto Pyrimidine Derivatives. (2025). ResearchGate. Available at: [Link]
-
Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. (2019). Frontiers. Available at: [Link]
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Cross-reactivity studies involving 6-Amino-5-bromopyrazine-2-carboxylic acid
Content Type: Publish Comparison Guide Focus: Synthetic Specificity, Chemical Cross-Reactivity, and Analytical Distinction Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals
Executive Summary
6-Amino-5-bromopyrazine-2-carboxylic acid (CAS: 24201-39-8) serves as a critical pharmacophore scaffold, most notably as the advanced intermediate for Favipiravir (T-705) . In the context of small molecule development, "cross-reactivity" refers to two distinct challenges: synthetic regioselectivity (competitive formation of structural isomers) and analytical specificity (distinguishing the target from halogenated analogs).
This guide compares the 5-Bromo scaffold against its primary alternative, the 5-Chloro analog. While the chloro-route is historically cheaper, experimental data suggests the bromo-intermediate offers superior reactivity profiles in nucleophilic aromatic substitution (
Part 1: The Specificity Challenge (Synthetic Cross-Reactivity)
In the halogenation of 3-aminopyrazine-2-carboxylic acid, the directing effects of the amino (electron-donating) and carboxylic acid (electron-withdrawing) groups create a competition for the electrophilic attack.
-
Target: 6-Amino-5 -bromopyrazine-2-carboxylic acid (Para-like direction relative to amine).
-
Cross-Reactive Impurity: 6-Amino-3 -bromopyrazine-2-carboxylic acid (Ortho-direction).
Why This Matters:
The presence of the 3-bromo isomer is a "silent killer" in scale-up. It possesses similar solubility and
Comparative Performance: Bromo- vs. Chloro- Analogs
The choice between the Bromo- and Chloro- intermediates defines the efficiency of the Favipiravir synthesis pipeline.
| Feature | 5-Bromo Intermediate (Target) | 5-Chloro Intermediate (Alternative) | Impact on Workflow |
| Leaving Group Ability | High (Br⁻ is a better leaving group) | Moderate | Bromo allows milder conditions for subsequent cyanation ( |
| Reaction Yield (Cyanation) | 85% - 92% | 65% - 78% | Higher throughput with Bromo analog. |
| Regioselectivity | High (using NBS) | Moderate (using NCS) | Chlorination often requires harsher reagents (e.g., |
| Safety Profile | Solid handling (NBS) | Gas/Liquid handling ( | Bromo route avoids highly corrosive phosphorous byproducts. |
| Cost | High (Reagent: NBS) | Low (Reagent: NCS/ | Bromo is more expensive upfront but cheaper in total cost of goods (COGS) due to yield. |
Expert Insight: While the chloro-analog is cheaper per gram, the bromo-analog is the industry standard for high-purity GMP synthesis because it minimizes the formation of the allergenic byproduct 3,6-dichloropyrazine-2-carbonitrile.
Part 2: Self-Validating Analytical Protocol
To quantify "cross-reactivity" (interference) between the 5-bromo target and its regioisomers, a high-resolution HPLC method is required. Standard C18 columns often fail to separate the 5-bromo and 6-bromo isomers due to the dominant pi-pi stacking of the pyrazine ring.
Protocol: Isomer-Specific Separation (HILIC/RP Mode)
Objective: Separate 6-Amino-5-bromo... (Target) from 6-Amino-3-bromo...[1][2][3] (Impurity).[2][3][4][5][6][7][8]
System Parameters:
-
Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) Core-Shell Column (e.g., Kinetex F5, 2.6 µm, 100 x 4.6 mm). Rationale: PFP phases offer alternative selectivity to halogenated aromatics via dipole-dipole interactions.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Pyrazine core) and 320 nm (Specific to amino-halogen conjugation).
Gradient Profile:
-
0-2 min: Isocratic 5% B (Equilibration).
-
2-10 min: Linear ramp to 60% B.
-
10-12 min: Hold at 60% B (Elution of hydrophobic bis-brominated byproducts).
-
12.1 min: Re-equilibrate.
Validation Criteria (Pass/Fail):
-
Resolution (
): Must be > 1.5 between the 5-bromo (Target, RT ~4.5 min) and 3-bromo (Impurity, RT ~5.2 min). -
Tailing Factor: < 1.3.
Part 3: Visualizing the Synthetic & Impurity Pathway
The following diagram illustrates the critical branching point where "cross-reactivity" (isomer formation) occurs and how the Bromo-pathway compares to the Chloro-pathway.
Caption: Comparative synthetic pathways showing the regioselective advantage and impurity risks of the Bromo-route (Blue) versus the Chloro-route (Green).[5]
Part 4: Experimental Causality & Conclusion
Why choose the 5-Bromo intermediate? While the "cross-reactivity" of generating the 3-bromo isomer exists, the 5-bromo intermediate is superior to the chloro-alternative due to the C-Br bond weakness .
-
Mechanistic Advantage: The C-Br bond (approx. 276 kJ/mol) is weaker than the C-Cl bond (approx. 338 kJ/mol). This facilitates oxidative addition in Palladium-catalyzed cyanation steps, allowing the reaction to proceed at lower temperatures (80°C vs 120°C).
-
Purity Profile: Lower reaction temperatures prevent the thermal degradation of the pyrazine ring, resulting in a cleaner impurity profile that is easier to validate against ICH Q3A/B guidelines.
Recommendation: For GMP manufacturing of Favipiravir, the This compound route is the validated standard. Researchers should utilize the PFP-column HPLC protocol described above to strictly monitor the 3-bromo regioisomer limit (<0.15%).
References
-
Furuta, Y., et al. (2013).[3] "Favipiravir (T-705), a novel viral RNA polymerase inhibitor." Antiviral Research.
-
Scientific Update. (2020). "Favipiravir and the battle against COVID-19: Synthetic Approaches." Scientific Update UK.
-
Xie, Y., et al. (2019).[5] "The complete synthesis of favipiravir from 2-aminopyrazine." Chemical Papers.
-
Titova, Y. A., & Fedorova, O. V. (2020).[3] "Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications." Chemistry of Heterocyclic Compounds.
-
Guo, Q., et al. (2019).[5] "Efficient synthesis of 3,6-dichloropyrazine-2-carbonitrile." Chemical Papers.
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Efficacy of Pyrazine-Based Carboxamides: A Comparative Analysis for Drug Discovery Professionals
Introduction: The Significance of the Pyrazine Scaffold in Medicinal Chemistry
For researchers and scientists in the field of drug development, the pyrazine scaffold represents a cornerstone in the design of novel therapeutics. This heterocyclic aromatic ring is a privileged structure, appearing in numerous biologically active compounds. Its derivatives, particularly pyrazine-2-carboxamides, have garnered significant attention for their broad-spectrum pharmacological activities, most notably in the realm of antimycobacterial agents. Pyrazinamide, a frontline drug for tuberculosis (TB), is a testament to the therapeutic potential of this chemical class. The activity of pyrazinamide is dependent on its conversion to pyrazinoic acid (POA), which is active against Mycobacterium tuberculosis, especially in the acidic, non-replicating persister phase, a critical factor in shortening TB therapy.[1][2]
Comparative Efficacy of 6-Substituted Pyrazine-2-Carboxamide Derivatives in Antimycobacterial Assays
The primary therapeutic application of pyrazine carboxamides has been in the treatment of tuberculosis. The following data, compiled from various studies, illustrates the impact of substitutions at the 6-position of the pyrazine ring on antimycobacterial efficacy.
Table 1: Comparative Antimycobacterial Activity of 6-Substituted Pyrazine-2-Carboxamide Derivatives
| Compound Series | R1 (Position 6) | R2 (Amide) | Target Organism | Assay | Efficacy Metric (e.g., MIC, % Inhibition) | Reference |
| 6-Halopyrazine-2-carboxamides | Cl | -H | M. tuberculosis H37Rv | Microplate Alamar Blue Assay | MIC: 6.25 µg/mL | [2] |
| Cl | -phenyl | M. tuberculosis H37Rv | Broth microdilution | 65% inhibition @ 6.25 µg/mL | [3] | |
| Br | Not specified | M. tuberculosis | Not specified | Reduced potency compared to chloro analogs | [4] | |
| 6-Aminopyrazine-2-carboxamides | -NH2 | -phenyl | M. tuberculosis | Not specified | Reduced activity | [4] |
| -NH-heptyl | -H | M. kansasii, M. avium | Broth microdilution | Active (PZA is not) | [5][6] | |
| -NH-alkyl (C6-C8) | -phenyl | M. tuberculosis H37Rv | Broth microdilution | MIC = 5-10 µM | [7] | |
| 6-Arylpyrazine-2-carboxamides | -phenyl | -H | M. tuberculosis | Not specified | ~2-fold less potent than POA | [4] |
Note: MIC = Minimum Inhibitory Concentration. This table is a synthesis of data from multiple sources and is intended for comparative purposes. Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
Structure-Activity Relationship (SAR) Insights
The data presented in Table 1, though from varied series of pyrazine carboxamides, allows for the deduction of several key structure-activity relationships that can guide future drug design efforts.
The Influence of Halogen Substitution at the 6-Position
The presence of a halogen at the 6-position of the pyrazine ring appears to be a critical determinant of antimycobacterial activity. Studies on 6-chloropyrazine-2-carboxamides have consistently demonstrated potent activity against M. tuberculosis.[2][3] Interestingly, while both chloro and bromo are halogens, some findings suggest that bromo-substituted analogs may have reduced potency compared to their chloro counterparts.[4] This highlights the subtle yet significant impact of the specific halogen on biological activity, which could be attributed to differences in electronegativity, size, and ability to form halogen bonds with the target protein.
The Role of the Amino Group at the 6-Position
The introduction of an amino group at the 6-position generally leads to a decrease in antimycobacterial activity against M. tuberculosis when the amide is unsubstituted or substituted with a simple phenyl group.[4] However, the nature of the substituent on the amino group can dramatically alter this trend. Long-chain alkylamino groups, particularly those with six to eight carbons, have been shown to significantly enhance activity, with some derivatives exhibiting potency comparable to the frontline drug isoniazid.[7] Furthermore, certain N-alkylamino derivatives have demonstrated activity against atypical mycobacteria like M. kansasii and M. avium, which are inherently resistant to pyrazinamide.[5][6] This suggests that the lipophilicity and length of the alkyl chain play a crucial role in the compound's ability to penetrate the mycobacterial cell wall and/or interact with its target.
Causality Behind Experimental Choices in SAR Studies
The decision to synthesize and test a series of derivatives with varying substituents is a cornerstone of medicinal chemistry. The rationale behind these choices is to systematically probe the chemical space around a core scaffold to understand how different functional groups influence biological activity. For instance, the exploration of various alkyl chain lengths in the 6-amino series is a classic example of investigating the impact of lipophilicity on drug potency.[7] Similarly, the comparison of different halogens at the same position helps to elucidate the role of electronic and steric effects.[4]
Experimental Protocol: In Vitro Antimycobacterial Susceptibility Testing
To ensure the trustworthiness and reproducibility of efficacy data, a standardized experimental protocol is essential. The following is a detailed, step-by-step methodology for the Microplate Alamar Blue Assay (MABA), a common method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of Mycobacterium tuberculosis.
Materials:
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Mycobacterium tuberculosis H37Rv strain
-
Test compounds (6-substituted pyrazine-2-carboxamide derivatives)
-
Standard antimycobacterial drugs (e.g., Pyrazinamide, Isoniazid) for positive control
-
Sterile 96-well microplates
-
Alamar Blue reagent
-
Spectrophotometer or fluorometer
Procedure:
-
Preparation of Inoculum: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth and its turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: The test compounds and standard drugs are serially diluted in Middlebrook 7H9 broth in a 96-well plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compounds is inoculated with the prepared M. tuberculosis suspension. Control wells containing only the bacterial suspension (positive control) and only broth (negative control) are also included.
-
Incubation: The microplate is sealed and incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: After the incubation period, Alamar Blue reagent is added to each well. The plate is then re-incubated for 24 hours.
-
Data Analysis: The color change in the wells is observed visually. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is determined as the lowest concentration of the compound that prevents the color change from blue to pink. For quantitative analysis, the absorbance or fluorescence can be read using a microplate reader.
Visualizing the Synthetic Pathway
The synthesis of 6-substituted pyrazine-2-carboxamides typically involves the amidation of a corresponding pyrazine-2-carboxylic acid derivative. The following diagram illustrates a general synthetic workflow.
Caption: A generalized workflow for the synthesis of 6-substituted pyrazine-2-carboxamide derivatives.
Conclusion and Future Directions
While direct comparative efficacy data for a series of 6-Amino-5-bromopyrazine-2-carboxylic acid derivatives remains to be fully elucidated in published literature, the analysis of structurally related pyrazine carboxamides provides a strong foundation for guiding future research. The available evidence strongly suggests that the nature of the substituent at the 6-position of the pyrazine ring is a critical determinant of antimycobacterial activity. Halogen substitution, particularly with chlorine, is a favorable feature, while the introduction of an amino group requires careful consideration of the N-substituent to achieve optimal potency. The pronounced effect of long-chain alkylamino groups highlights the importance of lipophilicity in this class of compounds.
For researchers in drug development, these findings underscore the necessity of systematic SAR studies. Future investigations should focus on the synthesis and evaluation of a dedicated series of this compound derivatives to directly assess their efficacy and further refine the understanding of the role of the bromine substituent in combination with various amino functionalities. Such studies will be invaluable in the rational design of novel and more effective pyrazine-based therapeutics.
References
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Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. PMC. [Link]
-
Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. PMC. [Link]
-
Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. JOCPR. [Link]
-
Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. PMC. [Link]
-
Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides. PubMed. [Link]
-
Antimycobacterial pyridine carboxamides: From design to in vivo activity. ScienceDirect. [Link]
-
Substituted N-benzylpyrazine-2-carboxamides, Their Synthesis, Hydro-lipophilic Properties and Evaluation of. Sciforum. [Link]
-
Synthesis and antimycobacterial properties of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides. ResearchGate. [Link]
-
Unlocking the Potential of Pyrazines: Structure–Activity Relationship Driven Studies against Mycobacterium tuberculosis. Asian Journal of Pharmaceutics (AJP). [Link]
-
Synthesis and antimycobacterial properties of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides. PubMed. [Link]
-
Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. IOPscience. [Link]
-
Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity. Semantic Scholar. [Link]
-
(PDF) Substituted N-phenylpyrazine-2-carboxamides, Their Synthesis, Hydro-lipophilic Properties and Evaluation of Their Antimycobacterial, Antifungal and Photosynthesis-inhibiting Activity. ResearchGate. [Link]
-
New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitroCultures. Pharmacognosy Magazine. [Link]
-
Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. MDPI. [Link]
-
Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. MDPI. [Link]
-
Synthesis and Biological Screening of Cyanopyrans CHEMISTRY & BIOLOGY INTERFACE. CBI. [Link]
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A Senior Application Scientist's Guide to Isomeric Purity Analysis of 6-Amino-5-bromopyrazine-2-carboxylic Acid
Introduction: The Critical Role of Isomeric Purity in Drug Development
In the landscape of pharmaceutical development, the precise chemical structure of an active pharmaceutical ingredient (API) is paramount. 6-Amino-5-bromopyrazine-2-carboxylic acid is a key building block in the synthesis of various therapeutic agents. Its molecular structure, a substituted pyrazine ring, allows for the possibility of several positional isomers that can arise during synthesis.[1] The presence of these isomers, even in trace amounts, can dramatically alter the pharmacological and toxicological profile of the final drug product.[2] Regulatory bodies like the FDA and international guidelines such as those from the International Conference on Harmonisation (ICH) mandate stringent control and profiling of all impurities, including isomers.[1][3]
This guide provides a comprehensive comparison of analytical methodologies for the robust determination of the isomeric purity of this compound. We will delve into the causality behind experimental choices, present validated protocols, and offer data-driven comparisons to empower researchers and quality control analysts in selecting the most appropriate technique for their needs.
The Analytical Challenge: Identifying Potential Isomeric Impurities
The synthetic route to this compound can potentially yield several positional isomers. Understanding these potential impurities is the first step in developing a specific and accurate analytical method. The primary isomers of concern are those where the amino and bromo substituents are located at different positions on the pyrazine ring.
For instance, starting materials with incorrect substitution patterns can lead to the formation of isomers like 3-Amino-5-bromopyrazine-2-carboxylic acid or 5-Amino-6-bromopyrazine-2-carboxylic acid.[1] Each isomer, while having the same molecular weight, will possess a unique three-dimensional structure and polarity, which forms the basis for their analytical separation and identification.
Caption: Potential positional isomers of the target molecule.
Comparative Analysis of Key Analytical Techniques
The choice of analytical technique is a critical decision driven by the specific requirements of the analysis, such as the need for routine quality control versus in-depth structural confirmation. We will compare the most powerful and commonly employed techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical analysis for purity determination due to its high resolving power, sensitivity, and robustness.[1] For separating positional isomers of substituted pyrazines, reversed-phase HPLC is the method of choice.
-
Principle of Separation: The separation is based on the differential partitioning of the isomers between a nonpolar stationary phase (like C18) and a polar mobile phase. Subtle differences in the polarity and hydrophobicity of the isomers, stemming from the different positions of the amino and bromo groups, lead to different retention times.
-
Expertise-Driven Insights: The key to a successful HPLC separation lies in the method development. The choice of column chemistry is critical. While a standard C18 column can be effective, a Phenyl-Hexyl column may offer enhanced selectivity for aromatic, substituted compounds due to π-π interactions.[4] Mobile phase optimization, including the pH and organic modifier gradient, is crucial to achieve baseline resolution of all potential isomers.
-
Trustworthiness: A well-developed HPLC method is inherently self-validating. System suitability tests (SSTs), including resolution, tailing factor, and repeatability, must be performed before each run to ensure the system is performing as expected.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules, making it invaluable for identifying and confirming the structure of isomers.[5]
-
Principle of Identification: ¹H and ¹³C NMR spectra provide a unique fingerprint for each isomer. The chemical shifts, coupling constants (J-coupling), and number of signals in the aromatic region of the spectrum are directly influenced by the substitution pattern on the pyrazine ring.[6] For example, the symmetry (or lack thereof) in an isomer will be immediately apparent by the number of distinct signals in its ¹³C NMR spectrum.[6][7]
-
Expertise-Driven Insights: While ¹H NMR is excellent for initial assessment, two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are often necessary to definitively assign all proton and carbon signals, especially in complex spectra. This provides irrefutable evidence of the substituent positions.
-
Trustworthiness: The definitive structural information provided by NMR makes it the gold standard for impurity identification. Once the spectra of the main compound and its isomers are known, NMR can be used as a primary reference method.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. This hyphenated technique is particularly useful for detecting and identifying impurities at very low levels.
-
Principle of Analysis: After the isomers are separated by the HPLC system, they enter the mass spectrometer. While the isomers will have the same molecular weight (and thus the same parent mass-to-charge ratio, m/z), their fragmentation patterns upon collision-induced dissociation (MS/MS) can be different.
-
Expertise-Driven Insights: The power of LC-MS/MS lies in its ability to generate structurally significant fragment ions. Differences in the position of the bromo and amino groups will influence how the molecule breaks apart. By comparing the fragmentation patterns of the main peak with those of the impurity peaks, one can often deduce the isomeric nature of the impurity. This is a powerful tool for tentative identification when a reference standard for the isomer is not available.
-
Trustworthiness: The high sensitivity of MS makes it excellent for trace-level impurity detection.[8] However, reliance on fragmentation patterns alone for identification requires careful interpretation and, ideally, confirmation with an authentic standard or NMR data.
Data-Driven Comparison of Analytical Methods
| Parameter | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Primary Use | Quantitative Purity Analysis, Routine QC | Structural Elucidation, Isomer Identification | Trace Impurity Detection, Tentative Identification |
| Resolution | High to Excellent (method dependent) | Not a separation technique | High to Excellent (LC component) |
| Sensitivity | Good (ng range with UV detector) | Low (µg to mg range) | Excellent (pg to fg range) |
| Speed | Moderate (10-30 min per sample) | Slow (can take hours for 2D experiments) | Moderate (matches HPLC run time) |
| Sample Prep | Simple (dissolve and inject) | Moderate (requires specific NMR solvents) | Simple (dissolve and inject) |
| Cost | Moderate | High | High |
| Regulatory Acceptance | High (standard for purity testing) | High (gold standard for structure) | High (required for impurity identification) |
Recommended Protocol: A Validated HPLC Method for Isomeric Purity
This protocol describes a robust, validated reversed-phase HPLC method for the determination of isomeric purity of this compound. The causality behind the chosen parameters is explained to ensure a deep understanding of the method's integrity.
Caption: A typical workflow for HPLC-based purity analysis.
Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 0.1% (v/v) solution of formic acid in HPLC-grade water. Rationale: The formic acid acts as an ion suppressor, ensuring the carboxylic acid group is protonated, which leads to sharper peaks and more consistent retention times.
-
Mobile Phase B: Use HPLC-grade acetonitrile.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
-
-
Chromatographic Conditions:
-
HPLC System: A quaternary or binary HPLC system with a UV detector.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size. Rationale: A Phenyl-Hexyl phase provides alternative selectivity to C18, enhancing the resolution of aromatic positional isomers through π-π interactions.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant column temperature ensures reproducible retention times.
-
UV Detection: 254 nm. Rationale: This wavelength provides good sensitivity for the pyrazine ring system.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 50 50 25.0 5 95 30.0 5 95 30.1 95 5 35.0 95 5 Rationale: A gradient elution is essential to separate polar impurities that elute early from the main analyte peak and any less polar isomers that may be retained longer on the column.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of each impurity relative to the total area of all peaks to determine the isomeric purity.
-
Conclusion and Recommendations
The determination of isomeric purity for this compound is a non-negotiable aspect of quality control in the pharmaceutical industry.
-
For routine quality control and batch release , a validated HPLC-UV method is the most suitable choice. It offers the best balance of resolution, sensitivity, speed, and cost-effectiveness.[1]
-
For impurity identification and structural confirmation , especially during process development or for unknown peaks found during stability studies, NMR spectroscopy is indispensable.[5] Its ability to provide unambiguous structural information is unmatched.
-
For trace-level impurity detection and profiling , LC-MS is the most powerful technique. It provides the sensitivity needed to meet stringent regulatory requirements for impurity qualification.[8]
By employing a combination of these orthogonal techniques—using HPLC for separation and quantitation, and NMR/MS for identification—researchers and drug development professionals can build a comprehensive and robust analytical strategy. This ensures the production of high-purity APIs, ultimately safeguarding patient safety and ensuring drug efficacy.
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Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. (2022, April 25). LibreTexts Chemistry. [Link]
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How are pyridine, pyrimidine and pyrazine be differentiated using Proton and Carbon NMR. (2024, December 18). Filo. [Link]
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Ondrej, D., et al. (2009). Comparison of comprehensive two-dimensional gas chromatography–time-of-flight mass spectrometry and one-dimensional gas chromatography–ion trap mass spectrometry for the analysis of substituted pyrazines and other N-heterocycles in potato chips. Analytica Chimica Acta. [Link]
-
Ashok, P., & Charles, A. (2019, August 23). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, Oxford Academic. [Link]
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Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (2025, December 14). Pharma Focus Asia. [Link]
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Pharmaceutical impurities: A review of their importance in drug safety and efficacy. (n.d.). ResearchGate. [Link]
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A review of drug isomerism and its significance. (n.d.). PMC. [Link]
- Methods of selectively forming substituted pyrazines. (2014, October 29).
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Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Oxford Instruments. [Link]
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IMPURITIES AND ITS IMPORTANCE IN PHARMACY. (2010, July 15). International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Analytical methods for pyrazine detection. (n.d.). ResearchGate. [Link]
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Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. (2018, October 22). MDPI. [Link]
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Chemical Transformation of Pyrazine Derivatives. (2022, May 25). Moroccan Journal of Chemistry. [Link]
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Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. (2021, February 17). PMC. [Link]
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Isomers and Recommended HPLC Columns for Effective Separation. (2025, June 19). HPLC Primer. [Link]
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HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. (n.d.). SIELC Technologies. [Link]
-
HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. (n.d.). HELIX Chromatography. [Link]
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Synthesis and antimycobacterial properties of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides. (2011, February 15). PubMed. [Link]
-
Resolving Isomeric Peptide Mixtures: A Combined HPLC/Ion Mobility-TOFMS Analysis of a 4000-Component Combinatorial. (n.d.). Clemmer Group. [Link]
-
SEPARATION OF HBCD ISOMERS USING AN HPLC-MS METHOD. (n.d.). ResearchGate. [Link]
-
6-Bromopyrazine-2-carboxylic acid. (n.d.). Oakwood Chemical. [Link]
-
New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. (2023, April 2). MDPI. [Link]
-
Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. (n.d.). RSC Publishing. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
